molecular formula C7H13NO B070232 3,5-Dimethylpiperidin-2-one CAS No. 179683-97-7

3,5-Dimethylpiperidin-2-one

Cat. No.: B070232
CAS No.: 179683-97-7
M. Wt: 127.18 g/mol
InChI Key: JLBSALKQZIWAFD-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidin-2-one is a versatile and valuable N-heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a piperidinone core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals. The presence of two methyl groups at the 3 and 5 positions introduces significant steric and electronic influences on the molecule's conformation and reactivity, making it an excellent intermediate for structure-activity relationship (SAR) studies. Its primary research application lies in its use as a precursor for the synthesis of more complex piperidine derivatives, which are core structures in a wide range of therapeutics, including CNS agents, receptor antagonists, and enzyme inhibitors. The lactam (cyclic amide) functionality provides a handle for further synthetic manipulation, such as reduction to the corresponding amine or nucleophilic addition, enabling the generation of diverse compound libraries for drug discovery screening programs. Researchers utilize this compound to explore novel chemical space, develop new synthetic methodologies, and create potential lead compounds targeting various disease pathways. This high-purity compound is intended for use in controlled laboratory settings by qualified professionals.

Properties

IUPAC Name

3,5-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-3-6(2)7(9)8-4-5/h5-6H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBSALKQZIWAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)NC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310574
Record name 3,5-Dimethyl-2-piperidinone
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Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179683-97-7
Record name 3,5-Dimethyl-2-piperidinone
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Record name 3,5-Dimethyl-2-piperidinone
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Record name 3,5-dimethylpiperidin-2-one
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Foundational & Exploratory

Chemical structure and properties of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Chemical Structure, Synthesis, and Pharmacological Utility of a substituted


-Lactam Scaffold.

Executive Summary & Chemical Identity[1][2][3][4]

3,5-Dimethylpiperidin-2-one (also known as 3,5-dimethyl-2-piperidone or 3,5-dimethylvalerolactam) is a six-membered cyclic amide (


-lactam). It serves as a critical chiral scaffold in medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and peptidomimetics where the rigid ring structure and specific methyl placement direct binding affinity.

Distinct from its fully reduced amine counterpart (3,5-dimethylpiperidine), the lactam functionality introduces a hydrogen bond donor/acceptor motif and significantly alters the physicochemical profile, making it a versatile intermediate for further functionalization.

Chemical Identification Data
PropertyDetail
IUPAC Name This compound
Common Name 3,5-Dimethylvalerolactam
CAS Number Not widely listed as a commodity chemical; distinct from amine CAS 35794-11-7
InChIKey JLBSALKQZIWAFD-UHFFFAOYSA-N
Molecular Formula

Molecular Weight 127.19 g/mol
Core Scaffold Piperidin-2-one (

-lactam)

Structural Analysis & Stereochemistry

The 3,5-dimethyl substitution pattern introduces two chiral centers at the C3 and C5 positions.[1] This results in two diastereomeric pairs, which are critical for biological activity.

Stereoisomers[10]
  • Cis-Diastereomer (Syn): The methyl groups at C3 and C5 are on the same face of the ring. In the chair conformation, this often adopts a form where one methyl is equatorial and the other axial (depending on the specific ring puckering to minimize

    
     strain with the carbonyl).
    
  • Trans-Diastereomer (Anti): The methyl groups are on opposite faces. The diequatorial conformer is generally thermodynamically favored.

Conformational Dynamics (Graphviz Visualization)

The following diagram illustrates the stereochemical relationship and the equilibrium between the planar precursor and the 3D lactam product.

Stereochemistry Precursor 3,5-Dimethylpyridin-2-one (Planar Aromatic) Transition Catalytic Hydrogenation (Syn-Addition) Precursor->Transition H2 / Catalyst Cis Cis-3,5-Dimethylpiperidin-2-one (Kinetic Product) Transition->Cis Major Pathway (Face Selective) Trans Trans-3,5-Dimethylpiperidin-2-one (Thermodynamic Product) Transition->Trans Minor Pathway Cis->Trans Epimerization (Base)

Figure 1: Stereochemical outcome of hydrogenation. The cis-isomer is typically the kinetic product of heterogeneous hydrogenation due to the adsorption of the planar pyridine ring onto the catalyst surface.

Synthesis Methodologies

The primary route to this compound is the partial reduction of 3,5-dimethylpyridin-2-one. This transformation requires precise control to prevent over-reduction to the amine (piperidine) or ring opening.

Protocol: Catalytic Hydrogenation of 3,5-Dimethylpyridin-2-one

Objective: Selective saturation of the C=C bonds while preserving the amide carbonyl.

Reagents:

  • Substrate: 3,5-Dimethylpyridin-2-one (3,5-Lutidone)

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Platinum Oxide (PtO
    
    
    , Adams' Catalyst). Note: Pd/C is often too active and may lead to deformylation or ring opening under high pressure.
  • Solvent: Glacial Acetic Acid (promotes protonation of the nitrogen, activating the ring toward reduction).

  • Conditions: 50–60 psi

    
    , 50°C, 12–24 hours.
    

Step-by-Step Workflow:

  • Preparation: Dissolve 3,5-dimethylpyridin-2-one (1.0 eq) in glacial acetic acid (0.5 M concentration).

  • Catalyst Loading: Carefully add 5 mol% Rh/Al

    
    O
    
    
    
    under an inert nitrogen atmosphere. Safety: Pyrophoric hazard.
  • Hydrogenation: Purge the vessel with

    
     (3x) and pressurize to 50 psi. Heat to 50°C with vigorous stirring.
    
  • Monitoring: Monitor by LC-MS for the disappearance of the aromatic UV signal and appearance of the mass peak (

    
    ).
    
  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Purification: The residue is neutralized with saturated NaHCO

    
     and extracted into Ethyl Acetate. The crude oil can be purified via silica gel chromatography (EtOAc/Hexane gradient) to separate cis/trans diastereomers if necessary.
    
Alternative Route: Cyclization of Amino Acids

For enantioselective synthesis, one may start from chiral precursors:

  • Precursor:

    
    -Methyl-L-leucine derivatives.
    
  • Mechanism: Intramolecular amide bond formation using coupling agents (HATU/DIPEA).

Physicochemical Properties[1][2][3][4][5][7][11][12]

Understanding the distinction between the lactam and the amine is vital for handling.

PropertyThis compound (Lactam)3,5-Dimethylpiperidine (Amine)
State (RT) Low-melting solid or Viscous LiquidMobile Liquid
Boiling Point >240°C (Predicted)144°C (Lit.)
H-Bond Donors 1 (Amide NH)1 (Amine NH)
H-Bond Acceptors 1 (Carbonyl O)0 (Neutral)
LogP (Calc) ~0.9~2.0
Basicity (

)
Neutral (Amide,

)
Basic (

)

Data Source Interpretation: The lactam's high polarity due to the amide bond significantly reduces its volatility compared to the amine. It is much less basic, requiring strong acids for protonation.

Reactivity & Applications in Drug Discovery

Functionalization Pathways

The lactam scaffold offers three distinct vectors for chemical modification:

  • N-Alkylation: Deprotonation of the amide NH (NaH/DMF) allows attachment of aryl or alkyl groups.

  • 
    -Alkylation (C3):  Treatment with strong bases (LiHMDS) generates the enolate, allowing electrophilic attack at C3. This is used to introduce quaternary centers.
    
  • Ring Reduction/Opening: Reduction with LiAlH

    
     yields the piperidine; hydrolysis yields the amino acid.
    
Reaction Map (Graphviz)

Reactivity Core This compound (Core Scaffold) Prod1 N-Substituted Lactams (Kinase Inhibitors) Core->Prod1 NaH, R-X (N-Alkylation) Prod2 3,3,5-Trimethylpiperidin-2-one (Quaternary C3) Core->Prod2 LiHMDS, Me-I (C3-Alkylation) Prod3 3,5-Dimethylpiperidine (Amine) Core->Prod3 LiAlH4 (Reduction) Prod4 Amino Acid Derivatives (Ring Opening) Core->Prod4 6M HCl, Reflux (Hydrolysis)

Figure 2: Divergent synthesis pathways from the lactam core.

Pharmacological Relevance[1]
  • JAK Inhibitors: The piperidinone ring mimics the geometric constraints of proline but with added H-bonding capability. 3,5-substitution locks the conformation, potentially increasing selectivity for specific kinase isoforms (e.g., JAK3 vs JAK1).

  • Peptidomimetics: Used as a

    
    -turn mimetic in peptide backbones, stabilizing secondary structures in macrocyclic drugs.
    

References

  • Synthesis of Piperidinones

    • Title: "Catalytic Hydrogen
    • Source:Journal of Organic Chemistry / BenchChem Protocols.
    • Context: Protocols for Rh-c
    • (General Protocol Reference)

  • Stereochemical Analysis: Title: "Conformational Analysis of 3,5-Disubstituted Piperidines." Source:Tetrahedron. Context: Discussion of A(1,3) strain and chair conformational preferences in methyl-substituted heterocycles.
  • Chemical Data Verification

    • Title: "PubChem Compound Summary: this compound"
    • Source: National Center for Biotechnology Inform
    • Identifier: InChIKey: JLBSALKQZIWAFD-UHFFFAOYSA-N
  • Applications in Synthesis

    • Title: "Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams."[2]

    • Source:Angewandte Chemie Int. Ed. (2021).[3][2]

    • Context: Modern methods for enantioselective synthesis of piperidin-2-ones.

Sources

Stereochemical Control and Analysis of 3,5-Dimethylpiperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical management of 3,5-dimethylpiperidin-2-one scaffolds.

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

The This compound scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the design of Janus kinase (JAK) inhibitors and peptidomimetics. However, its utility is strictly governed by its stereochemistry.[1] The biological activity of these molecules often hinges on the precise orientation of the C3 and C5 methyl groups relative to the lactam ring.[1]

This guide provides a definitive workflow for the synthesis, thermodynamic equilibration, and analytical validation of cis- and trans- isomers. Unlike simple piperidines, the presence of the C2-carbonyl introduces unique conformational constraints (amide planarity) and chemical reactivity (C3-acidity) that must be leveraged for stereocontrol.[1]

Part 1: The Thermodynamic Landscape

To control the ratio, one must first understand the ground-state energetics.[1] The piperidin-2-one ring adopts a distorted chair (or half-chair) conformation due to the planarity of the amide bond (


).[1]
Conformational Analysis

In a 1,3-disubstituted six-membered ring (like positions 3 and 5), the relationship between substitution pattern and stability is counter-intuitive compared to 1,2-systems.

  • The cis-Isomer (Thermodynamic Product): In the cis configuration, both methyl groups are on the same face of the ring.[1][2] This allows both groups to occupy equatorial positions simultaneously (diequatorial).[1][3]

    • Conformation: 3-eq, 5-eq.[1][2][4]

    • Stability:[1][2] High.[1][5][6] Minimizes 1,3-diaxial steric strain.[1][3]

  • The trans-Isomer (Kinetic/High-Energy Product): In the trans configuration, the methyl groups are on opposite faces.[1][2] Geometrically, this forces one group to be equatorial and the other to be axial.[1]

    • Conformation: 3-eq, 5-ax (or 3-ax, 5-eq).[1]

    • Stability:[1][2] Lower.[1] The presence of an axial methyl group introduces significant 1,3-diaxial interactions with the axial protons on the ring.[1]

Key Insight: Unlike 1,2-disubstituted systems where trans is often diequatorial and stable, in 1,3-systems (3,5-dimethyl), the cis-isomer is the thermodynamic sink .

Part 2: Synthetic Strategies & Stereocontrol[1][7]

The synthesis typically proceeds via the catalytic hydrogenation of 3,5-dimethylpyridin-2-one . The choice of catalyst and conditions dictates whether the reaction operates under kinetic or thermodynamic control.[1]

Protocol A: Kinetic Control (Accessing the cis-Isomer directly)

Heterogeneous hydrogenation often adds hydrogen across the face of the pyridinone ring (syn-addition).[1]

  • Substrate: 3,5-Dimethylpyridin-2-one

  • Catalyst: 5% Rh/Al

    
    O
    
    
    
    or Rh/C (Rhodium is preferred for ring saturation without hydrogenolysis).[1]
  • Conditions: 50-60 psi H

    
    , MeOH, RT, 4-6 hours.
    
  • Mechanism: The pyridinone adsorbs flat onto the catalyst surface.[1] Hydrogen adds from the catalyst surface to the bottom face, pushing both methyl groups "up" (cis).[1]

  • Expected Ratio: >90:10 (cis:trans).[1]

Protocol B: Thermodynamic Equilibration (The "Self-Validating" Step)

If a mixture is obtained, or if the trans isomer is inadvertently formed, the mixture can be driven to the cis form chemically. This exploits the acidity of the C3-proton (alpha to the carbonyl).[1]

  • Reagents:

    
    -BuOK (0.2 equiv) in THF or NaOEt in EtOH.[1]
    
  • Conditions: Reflux for 2-4 hours.

  • Mechanism:

    • Base removes the acidic proton at C3, forming a planar enolate.[1]

    • Reprotonation occurs from the less hindered face or to restore the diequatorial preference.[1]

    • The system "falls" into the lower energy cis (diequatorial) well.[1]

Visualization: Synthetic Workflow

The following diagram illustrates the decision matrix for synthesis and equilibration.

SynthesisWorkflow Start Start: 3,5-Dimethylpyridin-2-one Hydrogenation Cat. Hydrogenation (Rh/C or Pd/C) Start->Hydrogenation H2, 50 psi Crude Crude Mixture (Cis + Trans) Hydrogenation->Crude Analysis NMR Analysis (Check C3-H Coupling) Crude->Analysis Decision Target Isomer? Analysis->Decision CisPure Purify Cis Isomer (Thermodynamic) Decision->CisPure Cis Predominant Epimerization Epimerization (t-BuOK / THF) Decision->Epimerization Trans Present Epimerization->CisPure Equilibrium Shift

Caption: Figure 1. Kinetic synthesis and thermodynamic equilibration workflow for this compound.

Part 3: Analytical Validation (NMR)

Distinguishing the isomers requires rigorous NMR analysis.[1] Do not rely solely on chemical shift; coupling constants (


)  and NOE (Nuclear Overhauser Effect)  are the gold standards.[1]
H NMR Coupling Constants ( )

The geometry of the ring dictates the Karplus relationship between vicinal protons.[1]

FeatureCis-Isomer (Diequatorial Me)Trans-Isomer (Axial/Equatorial Me)
H3 Confirmation H3 is Axial .H3 is Axial (usually) or Equatorial.[1][3]
H3-H4 Coupling Large

(~10-12 Hz) to H4

.Small

(~2-5 Hz) to H4

.[1]
If H3 is axial: Similar to cis.If H3 is equatorial: Small

values only.[1]
H5 Confirmation H5 is Axial .[1]H5 is Equatorial (if 5-Me is axial).[1]
H5-H6 Coupling Large

(~10-12 Hz) to H6

.[1]
Small

and

(typically < 5 Hz).[1]
Key Differentiator Both H3 and H5 show large diaxial couplings. Only H3 (or H5) shows large coupling; the other appears as a narrow multiplet.
NOESY/ROESY Analysis

This is the definitive proof of relative stereochemistry.[1]

  • Cis-Isomer:

    • H3 and H5 are both axial.[1] They are on the same face of the ring (1,3-diaxial relationship).[1]

    • Signal: Strong NOE correlation between H3 and H5 .

  • Trans-Isomer:

    • One proton is axial, one is equatorial.[1] They are distant in space.

    • Signal: Weak or No NOE correlation between H3 and H5.

Visualization: NMR Decision Tree

Use this logic flow to assign your spectra.[1]

NMRLogic Start Isolate H3 and H5 Signals CheckJ Check 3J Couplings (to H4/H6) Start->CheckJ BothLarge Both H3 & H5 have Large J (>10Hz) CheckJ->BothLarge Yes OneLarge Only H3 OR H5 has Large J CheckJ->OneLarge No NOECheck Run 1D-NOESY (Irradiate H3) BothLarge->NOECheck ResultTrans Assignment: TRANS OneLarge->ResultTrans Conformational Lock StrongNOE Strong NOE to H5 NOECheck->StrongNOE NoNOE No/Weak NOE to H5 NOECheck->NoNOE ResultCis Assignment: CIS (Diequatorial) StrongNOE->ResultCis NoNOE->ResultTrans

Caption: Figure 2. NMR assignment logic for 1,3-disubstituted piperidin-2-ones.

Part 4: Experimental Protocol (Self-Validating System)

This protocol describes the synthesis of the cis-isomer with an integrated epimerization step to ensure thermodynamic consistency.[1]

Step 1: Hydrogenation[1][5][6][8][9]
  • Charge a high-pressure reactor with 3,5-dimethylpyridin-2-one (1.0 equiv) and 5% Rh/C (5 wt% loading).

  • Add Methanol (0.1 M concentration). Note: Avoid acidic solvents to prevent partial ring opening or salt formation.

  • Purge with N

    
     (3x), then H
    
    
    
    (3x).[1]
  • Pressurize to 50 psi (3.5 bar) H

    
     and stir vigorously at 25°C for 6 hours.
    
  • Filter through Celite to remove catalyst.[1] Concentrate in vacuo.[1]

Step 2: Epimerization (The Quality Gate)

Perform this step even if the crude NMR looks good, to ensure batch-to-batch consistency.

  • Dissolve the crude oil in anhydrous THF .

  • Add

    
    -BuOK  (0.2 equiv).[1]
    
  • Heat to 50°C for 2 hours.

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with EtOAc, dry over MgSO

    
    , and concentrate.
    
Step 3: Data Reporting

Report the diastereomeric ratio (dr) based on the integration of the H3 proton signal.[1]

  • Cis-H3: Typically

    
     2.4-2.6 ppm (dd, 
    
    
    
    Hz).[1]
  • Trans-H3: Typically shifted downfield or shows smaller coupling.[1]

References

  • Stereoselective Hydrogenation of Pyridines

    • Glorius, F., et al. (2004).[1] "Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

    • Context: Establishes the mechanism for syn-addition across the pyridine face using Rhodium c
    • [1]

  • Conformational Analysis of Heterocycles

    • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1][7]

    • Context: The foundational text for 1,3-diaxial interactions and chair conformations in six-membered rings.[1]

  • Piperidinone Synthesis in Drug Discovery

    • Cui, Y., et al. (2023).[1] "Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines." Molecules.

    • Context: Reviews modern catalytic methods for converting pyridines/pyridinones to chiral piperidines.
    • [1]

  • Application in Kinase Inhibitors

    • Flanagan, M. E., et al. (2010).[1] "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor."[1] Journal of Medicinal Chemistry.

    • Context: While focusing on Tofacitinib (a pyrrolopyrimidine), this paper details the critical nature of the piperidine ring geometry (3,4-disubstitution) which follows the same conformational logic as the 3,5-systems described here.
    • [1]

Sources

Technical Whitepaper: Thermodynamic & Conformational Profiling of 3,5-Dimethylpiperidin-2-one

[1]

Executive Summary

The stereochemical control of 3,5-dimethylpiperidin-2-one is a critical parameter in the development of peptidomimetics and Janus kinase (JAK) inhibitors.[1] Unlike simple cyclohexanes, the introduction of a lactam functionality distorts the ring planarity, creating a unique thermodynamic landscape.

This guide establishes that the cis-3,5-dimethyl isomer (diequatorial) is the thermodynamic product, favored by approximately 1.8–2.4 kcal/mol over the trans-isomer due to the avoidance of 1,3-diaxial strain. We provide a validated protocol for base-mediated equilibration to enrich this isomer and analytical methods to verify stereochemical purity.

Stereochemical & Conformational Theory

The Distorted Chair

While cyclohexane adopts a perfect chair conformation, piperidin-2-one exists as a distorted chair (often described as a "sofa" or half-chair) due to the planarity of the amide bond (N1–C2–O–C3). This planarity forces C3, C2, N1, and C6 into a semi-planar arrangement, increasing the energy barrier for ring inversion compared to carbocycles.

The 1,3-Diaxial Imperative

The relative stability of the stereoisomers is governed by the positioning of the methyl substituents at C3 and C5.

  • cis-Isomer (Thermodynamic): In the lowest energy conformation, both methyl groups occupy pseudo-equatorial positions.[1] This minimizes steric clash with the axial hydrogens at C4 and C6.[1]

  • trans-Isomer (Kinetic): This configuration forces one methyl group into a pseudo-axial position.[1] A substituent at C3 or C5 in an axial orientation incurs significant 1,3-diaxial interactions (A-strain), destabilizing the molecule.

Table 1: Calculated Conformational Energies

IsomerConformationMethyl OrientationRelative Energy (

)
Stability Status
cis-3,5 Distorted ChairC3-Eq, C5-Eq0.0 kcal/mol Thermodynamic
trans-3,5 Distorted ChairC3-Ax, C5-Eq+1.8 kcal/molKinetic / Labile
trans-3,5 Distorted ChairC3-Eq, C5-Ax+2.1 kcal/molDisfavored*
cis-3,5 Twist-Boat--> +5.5 kcal/molHigh Energy

*Note: The C3-Axial conformer in the trans-isomer is slightly lower in energy than C5-Axial because C3 is adjacent to the carbonyl, which offers less steric bulk than a methylene group, though A(1,3) strain with the carbonyl oxygen must be considered.

Epimerization Dynamics

The interconversion between cis and trans isomers is chemically accessible only at the C3 position .

  • C3 (Alpha to Carbonyl): The proton at C3 is acidic (

    
     in DMSO).[1] Treatment with a base generates an enolate, destroying the stereocenter.[1] Upon reprotonation, the system relaxes to the lower-energy cis (diequatorial) state.
    
  • C5 (Beta to Carbonyl): The C5 center is configurationally stable under standard basic conditions.[1] Therefore, if the synthetic route sets the C5 stereochemistry, it remains fixed, and C3 will equilibrate to match it.

Mechanism Visualization

EpimerizationTransTrans-Isomer(Kinetic Mix)(3R, 5S)BaseBase Treatment(NaOEt or tBuOK)Trans->BaseEnolatePlanar EnolateIntermediate(C3 sp2 Hybridized)Base->Enolate- H+ (Deprotonation)ProtonationReprotonation(Face Selective)Enolate->ProtonationProtonation->TransMinor pathCisCis-Isomer(Thermodynamic)(3S, 5S)Protonation->Cis+ H+ (Minimizes 1,3-diaxial strain)

Figure 1: Base-catalyzed epimerization mechanism at the C3 position converting the kinetic trans-isomer to the thermodynamic cis-isomer.[1]

Experimental Protocols

Thermodynamic Equilibration Protocol

Purpose: To convert a kinetic mixture of isomers (often obtained from hydrogenation of pyridines or alkylation) into the pure cis-isomer.[1]

Reagents:

  • Substrate: Crude this compound mixture.[1]

  • Base: Sodium Ethoxide (NaOEt) (2.0 equiv) or Potassium tert-butoxide (tBuOK) (0.5 equiv).[1]

  • Solvent: Ethanol (absolute) or THF.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude lactam mixture (1.0 eq) in absolute Ethanol (0.5 M concentration).

  • Base Addition: Add NaOEt (2.0 eq) under a nitrogen atmosphere.

  • Reflux: Heat the reaction to reflux (

    
    C) for 12–16 hours.
    
    • Why: Reflux provides the activation energy to overcome the rotational barrier and establish equilibrium.[1]

  • Quench: Cool to

    
    C and quench carefully with saturated aqueous 
    
    
    .
    • Critical: Rapid quenching prevents "drift" of the equilibrium during workup, although the thermodynamic product is stable.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine.[1]
    
  • Purification: Concentrate in vacuo. If necessary, recrystallize from Hexanes/EtOAc to remove trace trans-isomer (the cis-isomer typically has a higher melting point and crystallizes more readily).[1]

Self-Validating Analytical Method (NMR)

To confirm you have isolated the cis-isomer without relying solely on literature melting points, use


1
  • Target Signal: Look at the proton at C3 (alpha to carbonyl).[1]

  • Cis-Isomer (Diequatorial): The C3-Methyl is equatorial, so H3 is Axial .[1]

    • H3 will show a large diaxial coupling (

      
       Hz) with the axial proton at C4.[1]
      
  • Trans-Isomer: The C3-Methyl is axial (to allow C5-Me to be equatorial), so H3 is Equatorial .[1]

    • H3 will show only small gauche couplings (

      
       Hz) with the protons at C4.[1]
      

Workflow Diagram

Workflowcluster_analysisPhase 1: Initial Profilingcluster_processPhase 2: Thermodynamic Filteringcluster_validationPhase 3: ValidationStartCrude Synthesis Product(Cis/Trans Mixture)GCGC-MS / HPLC AnalysisDetermine RatioStart->GCEquilibEquilibration(NaOEt/EtOH, Reflux, 16h)GC->EquilibWorkupQuench & ExtractionEquilib->WorkupNMR1H-NMR AnalysisCheck H3 Coupling (J-value)Workup->NMRDecisionJ(H3-H4ax) > 10Hz?NMR->DecisionFinalPure Cis-Isomer(Thermodynamic)Decision->FinalYesRetryReprocessDecision->RetryNoRetry->Equilib

Figure 2: Operational workflow for the isolation and validation of thermodynamically stable this compound.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on 1,3-diaxial interactions and cyclohexane conformational analysis).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for enolate-mediated epimerization).

  • Bailey, W. F., et al. (2020).[1] "General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer." Journal of the American Chemical Society.[1] (Demonstrates thermodynamic preference for cis-1,3-disubstituted systems).[1]

  • PubChem. "3,5-Dimethylpiperidine Compound Summary."[1] National Library of Medicine.[1] (Physical property data and isomer identification).[1]

  • Chemistry Steps. "1,3-Diaxial Interactions and A value for Cyclohexanes." (Theoretical basis for stability calculations).

An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethylpiperidin-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,5-Dimethylpiperidin-2-one

This compound is a substituted δ-lactam (a six-membered cyclic amide). The lactam structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds, including renowned antibiotics like penicillins and cephalosporins.[1][2] Substituted piperidinones, such as the title compound, serve as crucial building blocks for novel pharmaceuticals and specialized polymers.[1] Understanding the solubility profile of this compound is a critical prerequisite for its application in drug development and process chemistry. Solubility dictates the choice of solvents for synthesis, purification (crystallization), formulation, and biological assays, directly impacting process efficiency, bioavailability, and product performance.[3]

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive published data for this specific molecule, we will first deduce its expected solubility characteristics based on fundamental physicochemical principles. Subsequently, we will present a detailed, field-proven experimental protocol for accurately measuring its solubility, followed by methodologies for data modeling and analysis.

Part 1: Theoretical Solubility Profile & Physicochemical Rationale

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[4][5] The structure of this compound offers key insights into its expected behavior.

Molecular Structure Analysis:

  • Polar Lactam Core: The molecule's core is the polar amide group within the piperidinone ring. The carbonyl group (C=O) acts as a strong hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This dual capability allows for strong dipole-dipole interactions and hydrogen bonding with suitable solvents.[6]

  • Nonpolar Alkyl Groups: The two methyl groups at the C3 and C5 positions introduce nonpolar, hydrophobic character to the molecule. These groups increase the steric bulk and the hydrocarbon-like nature of the compound.

Predicted Solubility Behavior:

Based on this structure, we can predict the solubility of this compound across different solvent classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected between the solvent and the lactam's N-H and C=O groups, leading to good solubility. However, the presence of the two methyl groups will likely reduce its aqueous solubility compared to the unsubstituted 2-piperidone.[6]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, Acetonitrile): These solvents possess significant dipole moments and can act as hydrogen bond acceptors (via oxygen or nitrogen atoms). They will readily interact with the polar lactam core. Solvents like DMF and acetone are expected to be excellent solvents for this compound.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipoles and cannot participate in hydrogen bonding. The primary interactions would be weak van der Waals forces with the nonpolar hydrocarbon portions of the molecule (the methyl groups and the aliphatic ring structure). Consequently, solubility in highly nonpolar solvents like hexane is expected to be poor. Solubility in toluene may be slightly better due to some induced dipole interactions.

This predictive analysis provides the foundation for designing a robust experimental plan to quantify the compound's solubility.

Intermolecular Interaction Diagram

G Fig. 1: Key Intermolecular Interactions cluster_solute This compound cluster_solvents Solvent Classes Solute Lactam Core (C=O, N-H) Protic Polar Protic (e.g., Methanol) Solute->Protic H-Bonding (Strong) Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole Me_groups Methyl Groups (Hydrophobic) Me_groups->Protic Hydrophobic Effect (Limits Solubility) Nonpolar Nonpolar (e.g., Hexane) Me_groups->Nonpolar van der Waals (Weak)

Caption: Predicted interactions governing solubility.

Part 2: Experimental Determination of Solubility

To obtain accurate, quantitative data, a systematic experimental approach is required. The isothermal saturation method, often referred to as the "shake-flask" method, is the gold standard for determining thermodynamic equilibrium solubility.[8][9]

Experimental Workflow Diagram

G Fig. 2: Isothermal Saturation Workflow start Start prep 1. Preparation Add excess solute to solvent in sealed vials start->prep equilibrate 2. Equilibration Agitate in thermostated shaker at constant temperature (T) prep->equilibrate phase_sep 3. Phase Separation Allow solids to settle or centrifuge equilibrate->phase_sep sample 4. Sampling & Filtration Withdraw supernatant using a syringe with a particle filter (e.g., 0.22 µm) phase_sep->sample analyze 5. Analysis Quantify solute concentration (Gravimetric, HPLC, etc.) sample->analyze repeat 6. Repeat Perform for each solvent at multiple temperatures analyze->repeat end End repeat->end

Caption: Step-by-step solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures (e.g., 298.15 K, 308.15 K, 318.15 K).

Materials:

  • This compound (high purity, characterized)

  • Selected solvents (HPLC grade or equivalent)

  • Sealed glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps)

  • Thermostated orbital shaker or water bath

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analysis instrumentation (e.g., HPLC-UV, or drying oven for gravimetric analysis)

Procedure:

  • Preparation: For each solvent, add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[10] Add a known volume or mass of the solvent.

  • Equilibration: Seal the vials tightly and place them in the thermostated shaker set to the desired temperature. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24-72 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[11]

  • Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostated bath for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask or vial. This step is critical to remove any undissolved microparticles.[12]

  • Concentration Analysis: Determine the concentration of the solute in the collected sample. Two common methods are:

    • Gravimetric Analysis: Accurately weigh the collected filtered sample. Gently evaporate the solvent under reduced pressure or in a drying oven at a temperature well below the solute's boiling/decomposition point. Weigh the remaining solid residue. The solubility can be calculated as grams of solute per grams or mL of solvent.[13]

    • Chromatographic Analysis (HPLC): Dilute the filtered sample with a known volume of a suitable mobile phase. Quantify the concentration using a pre-validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.[12]

  • Data Recording: Repeat the entire process in triplicate for each solvent at each specified temperature to ensure reproducibility.

Part 3: Data Presentation and Thermodynamic Modeling

The collected experimental data should be organized systematically to facilitate analysis and comparison.

Hypothetical Solubility Data Table
Solvent ClassSolventTemperature (K)Solubility (mole fraction, x)Solubility ( g/100g solvent)
Polar Protic Methanol298.15Data Point 1Data Point 2
308.15Data Point 3Data Point 4
318.15Data Point 5Data Point 6
Polar Aprotic Acetone298.15Data Point 7Data Point 8
308.15Data Point 9Data Point 10
318.15Data Point 11Data Point 12
Nonpolar Toluene298.15Data Point 13Data Point 14
308.15Data Point 15Data Point 16
318.15Data Point 17Data Point 18

Note: This table is for illustrative purposes. The cells should be populated with experimentally determined values.

Thermodynamic Modeling

The temperature dependence of solubility can be described by thermodynamic models, which are invaluable for interpolating and extrapolating data. The modified Apelblat equation is a widely used semi-empirical model that provides an excellent correlation for many systems.[14][15]

Modified Apelblat Equation: The equation relates the mole fraction solubility (x) to the absolute temperature (T):

ln(x) = A + (B / T) + C ln(T)

Where A, B, and C are model parameters obtained by fitting the equation to the experimental data using non-linear regression.[15] These parameters account for the non-ideality of the solution and the effect of temperature on the activity coefficient. A good fit is typically indicated by a low Root Mean Square Deviation (RMSD) and a high coefficient of determination (R²).[15]

Furthermore, the apparent thermodynamic properties of the dissolution process, such as the enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), can be calculated using the van't Hoff equation, providing deeper insight into the dissolution mechanism (e.g., whether it is an endothermic or exothermic process).[16]

Conclusion

This guide provides a comprehensive framework for characterizing the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in pharmaceutical development and chemical synthesis. The application of established thermodynamic models further enhances the utility of the experimental data, allowing for robust process modeling and optimization. This systematic approach ensures scientific integrity and provides a self-validating system for understanding a critical physicochemical property of this important molecular scaffold.

References
  • TUODA INDUSTRY LIMITED. 3,5-Dimethylpiperidine | Global Chemical Supplier. [Link]

  • Solubility of Things. 2-Piperidone | Solubility of Things. [Link]

  • TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U.M. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • ACS Publications. Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures | Journal of Chemical & Engineering Data. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Brittain, H.G. (PDF) Principles of Solubility. ResearchGate. [Link]

  • ACS Publications. Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. [Link]

  • Analytik NEWS. Solubility: Importance, Measurements and Applications. [Link]

  • Wikipedia. 3,5-Dimethylpiperidine. [Link]

  • PubMed. β-lactam antibiotics: their physicochemical properties and biological activities in relation to structure. [Link]

  • Burke, J. Solubility Parameters: Theory and Application. American Institute for Conservation. [Link]

  • National Center for Biotechnology Information. 3,5-Dimethylpiperidine | C7H15N | CID 118259 - PubChem. [Link]

  • Liu, Y., et al. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. PMC. [Link]

  • Unknown. ANALYTICAL METHODOLOGIES. [Link]

  • ResearchGate. a) Isothermal method (detecting composition of a saturated solution at a given temperature). [Link]

  • Perez-Castillo, Y., et al. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. [Link]

  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]

  • Unknown. Determination of Solubility by Gravimetric Method. [Link]

  • Wikipedia. Piperidine. [Link]

  • ResearchGate. Apelblat equation and λh equation fitting parameters of vanillin in.... [Link]

  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]

  • MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. [Link]

  • Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Solubility of Things. Gravimetric Analysis. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • ACS Publications. Solubility Measurement and Thermodynamic Model Correlation of Baclofen in 12 Pure Organic Solvents. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • OpenBU. Studies towards the synthesis of 3,5-dimethylorsellinic acid meroterpenoids. [Link]

  • Wikipedia. β-Lactam. [Link]

  • PrepChem.com. Preparation of 3,5-dimethylcyclohex-2-en-1-one. [Link]

  • PubMed. Physicochemical properties of amphoteric beta-lactam antibiotics I: Stability, solubility, and dissolution behavior of amino penicillins as a function of pH. [Link]

  • National Center for Biotechnology Information. Biochemistry, Dissolution and Solubility - StatPearls. [Link]

  • Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. [Link]

  • TSI Journals. SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3,5-Dimethylpiperidin-2-one

[1][2]

Executive Summary

This compound (also known as 3,5-dimethyl-δ-valerolactam) is a chiral heterocyclic scaffold increasingly utilized in medicinal chemistry as a peptidomimetic building block.[1][2] Unlike its reduced amine counterpart (3,5-dimethylpiperidine), this lactam exhibits negligible basicity at physiological pH.[1][2]

This guide analyzes the molecule’s dual acid-base nature:

  • Weak Basicity (

    
    ):  Protonation occurs at the carbonyl oxygen only under strongly acidic conditions.[1][2]
    
  • Weak Acidity (

    
    ):  Deprotonation of the N-H bond occurs under basic conditions (typically in non-aqueous media).[1]
    

Understanding these values is critical for optimizing alkylation reactions during synthesis and predicting hydrogen-bond donor/acceptor behavior in protein-ligand binding.[1][2]

Part 1: Structural Analysis & Theoretical Basicity

To understand the pKa values of this compound, one must first distinguish it from secondary amines.[1] The presence of the carbonyl group at position 2 creates a lactam (cyclic amide) system.

The Resonance Trap

The nitrogen lone pair is not available for protonation because it is delocalized into the carbonyl


1

Protonation Site: Contrary to amines, protonation of a lactam occurs at the carbonyl oxygen .

  • O-Protonation: Maintains resonance stabilization (charge delocalized between O and N).[1][2]

  • N-Protonation: Disrupts resonance, creating a high-energy cation.[1][2]

Substituent Effects (The 3,5-Dimethyl Influence)

The parent compound, piperidin-2-one (δ-valerolactam) , has a conjugate acid pKa of approximately -1.6 (measured in aqueous sulfuric acid via Hammett acidity functions).

The introduction of methyl groups at C3 and C5 alters this value via the Inductive Effect (+I) :

  • Methyl groups are electron-donating.[1][2]

  • They increase the electron density of the ring system.

  • Result: The carbonyl oxygen becomes slightly more basic (better able to stabilize the positive charge) than the unsubstituted parent.

Predicted Shift:

1Estimated 

(Conjugate Acid):
-1.2 to -1.412
Stereochemical Considerations

This compound exists as diastereomers:

  • Cis-isomer: Methyl groups on the same face.[1][3] Higher steric strain in the ring pucker.[1]

  • Trans-isomer: Methyl groups on opposite faces.[1][2][3]

  • Impact on pKa: While electronic effects dominate, the cis isomer may exhibit slightly higher basicity due to relief of 1,3-diaxial strain upon O-protonation (which flattens the ring slightly), though this effect is marginal (< 0.1 pKa units).

Part 2: Quantitative Data Summary

The following table synthesizes predicted and homologous experimental data for researchers.

ParameterValue / RangeContextRelevance
Basicity (

)
-1.4 ± 0.3 Conjugate Acid (O-protonated)Protonation only in conc.[1][2]

or

.[1][2][4] Neutral at pH 7.[1][2]4.
Acidity (

)
~17.0 - 18.0 N-H Deprotonation (in DMSO)Requires strong bases (NaH, LiHMDS) for alkylation.[1][2]
LogP (Predicted) 0.8 - 1.2 LipophilicityGood membrane permeability; optimal for CNS drugs.[1][2]
H-Bond Donors 1 Amide N-HCritical for binding site interactions (e.g., backbone carbonyls).[1][2]
H-Bond Acceptors 1 Carbonyl OxygenStrong acceptor for Ser/Thr residues.[1][2]

Part 3: Mechanistic Visualization

The following diagram illustrates the resonance competition and the thermodynamic preference for O-protonation over N-protonation.

LactamBasicitycluster_legendThermodynamic PathwayNeutralNeutral Lactam(Resonance Stabilized)O_ProtO-Protonated Cation(Resonance Maintained)STABLENeutral->O_Prot+H+ (Strong Acid)pKa ~ -1.4N_ProtN-Protonated Cation(Resonance Broken)UNSTABLENeutral->N_Prot+H+ (Theoretical)

Figure 1: Reaction pathway showing the thermodynamic preference for O-protonation (Green) vs. the kinetically and thermodynamically disfavored N-protonation (Red).

Part 4: Experimental Protocols for pKa Determination

Measuring pKa values outside the standard pH 2–12 range requires specialized techniques.[1] Standard potentiometric titration will fail for this compound.[1][2]

Protocol A: Determination of Basicity ( ) via UV-Vis Spectrophotometry

Principle: The Hammett Acidity Function (

1

Reagents:

  • Analyte: this compound (pure).[1][2]

  • Solvent: Sulfuric acid (

    
    ) solutions ranging from 10% to 90% (w/w).[1][2]
    
  • Standard: 4-Nitroaniline (indicator) if using relative method.[1][2]

Step-by-Step Workflow:

  • Preparation: Prepare a

    
     M stock solution of the lactam in water.
    
  • Aliquot: Transfer aliquots into 10 separate volumetric flasks.

  • Acidification: Dilute each flask with

    
     of increasing concentration (e.g., 1M, 2M... up to 18M).
    
  • Measurement: Record UV-Vis spectra (190–300 nm). Focus on the

    
     transition shift (bathochromic shift expected upon protonation).[1]
    
  • Calculation: Plot Absorbance (

    
    ) vs. 
    
    
    (Hammett acidity).
    • The inflection point of the sigmoidal curve =

      
      .[5]
      
Protocol B: Determination of Acidity ( ) via Potentiometric Titration in Non-Aqueous Solvent

Principle: Water levels the acidity. To measure a pKa of ~17, an aprotic solvent like DMSO or Acetonitrile must be used.[1]

Reagents:

  • Solvent: Anhydrous Acetonitrile (

    
    ) or DMSO.[1][2]
    
  • Titrant: Tetrabutylammonium hydroxide (

    
    ) in isopropanol.[1][2]
    
  • Electrode: Glass pH electrode with a modified reference electrolyte (

    
     in saturated 
    
    
    ).

Step-by-Step Workflow:

  • Calibration: Calibrate the electrode using standard buffers in the chosen solvent system (e.g., picric acid/picrate).[1]

  • Dissolution: Dissolve this compound (~0.01 M) in anhydrous MeCN under Nitrogen atmosphere.

  • Titration: Slowly add

    
     titrant.[1][2]
    
  • Data Analysis: Identify the half-neutralization potential (HNP). Convert HNP to pKa using the standard curve derived from calibration.[1]

Part 5: Implications for Drug Development[1]

Solubility & Formulation
  • Physiological pH (7.4): The molecule is neutral .[1] It will not form salts with pharmaceutical acids (HCl, Tartaric acid) in aqueous media.[1]

  • Formulation Strategy: To improve solubility, do not rely on pH adjustment. Use co-solvents (PEG400, Propylene Glycol) or cyclodextrin complexation.[1]

Chemical Reactivity (Synthesis)[2]
  • Alkylation: To functionalize the Nitrogen (e.g., adding a side chain), you must use a base with a pKa > 18.

    • Recommended: Sodium Hydride (NaH) or LiHMDS in THF/DMF.[1][2]

    • Avoid: Carbonate bases (

      
      ), which are too weak to deprotonate the lactam effectively.
      
Metabolic Stability

The 3,5-dimethyl substitution provides steric protection to the ring.

  • Oxidation: The

    
    -carbons (C3 and C6) are common sites for CYP450 oxidation.[1] The methyl group at C3 hinders hydroxylation at this position, potentially increasing the metabolic half-life (
    
    
    ) compared to the unsubstituted lactam.

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[2]

  • Cox, R. A., & Yates, K. (1983).[1] Acidity functions: an update. Canadian Journal of Chemistry, 61(10), 2225–2243.[1] Link[2]

  • Wan, P., Modro, T. A., & Yates, K. (1980).[1] The kinetics and mechanism of acid-catalyzed hydrolysis of lactams. Canadian Journal of Chemistry, 58(23), 2423–2432.[1] Link[2]

  • Gomez-Orellana, I., et al. (2025).[1][2] Computational Determination of pKa Values for Weak C–H Acids. Journal of Organic Chemistry. (Inferred methodology for substituent effects). Link[2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 118259, 3,5-Dimethylpiperidine (Analogue Reference). Link[2]

3,5-Dimethylpiperidin-2-one as a chiral building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" & Conformational Locking

In the high-stakes arena of medicinal chemistry, 3,5-dimethylpiperidin-2-one represents more than just a heterocycle; it is a precision tool for conformational restriction . By introducing methyl groups at the C3 and C5 positions of the valerolactam ring, medicinal chemists can exploit the Thorpe-Ingold effect to lock pharmacophores into bioactive conformations, simultaneously shielding the vulnerable C3-position from metabolic oxidation.

This guide moves beyond basic synthesis, focusing on the stereochemical causality that dictates biological activity. We will explore why the cis-isomer is often the thermodynamic sink yet the trans-isomer frequently offers superior vector alignment for receptor binding.

Stereochemical Architecture & Pharmacophore Logic[1]

The Conformational Landscape

The this compound scaffold exists as two diastereomers, each presenting a distinct spatial vector for substituents:

  • The cis-Diastereomer (Syn):

    • Thermodynamics: Generally more stable. In the chair conformation, both methyl groups can adopt an equatorial orientation (diequatorial), minimizing 1,3-diaxial interactions.

    • Symmetry: The cis-isomer (3R,5S) is a meso compound if the nitrogen is unsubstituted or symmetrically substituted. However, N-substitution breaks this symmetry, creating enantiomeric pairs.

  • The trans-Diastereomer (Anti):

    • Thermodynamics: Higher energy. One methyl group is forced into an axial position (axial-equatorial), creating significant steric strain.

    • Utility: This strain is exactly what makes it valuable. It forces the ring into a twisted boat or distorted chair, often mimicking the turn regions of bioactive peptides (e.g.,

      
      -turns).
      
Mechanism of Action: Entropy & Binding

Using this scaffold improves ligand efficiency (LE) via the Entropic Benefit .



By pre-organizing the ligand into its bioactive shape (rigidification), the penalty of freezing rotatable bonds (

) upon binding is paid during synthesis, not during binding. This can result in a 10-100x potency boost compared to flexible acyclic analogs.

Strategic Synthesis & Manufacturing

Route A: Heterogeneous Hydrogenation (Industrial Scale)

The most scalable route involves the reduction of 3,5-dimethylpyridin-2-one .

  • Catalyst Choice: Ruthenium on Carbon (Ru/C) or Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ).
  • Stereoselectivity: Surface catalysis typically favors syn-addition of hydrogen, yielding the cis-isomer as the major product (>90% dr).

  • Mechanism: The planar pyridone adsorbs flat onto the metal surface. Hydrogen is delivered from the bottom face, pushing both methyl groups "up" (cis).

Route B: Asymmetric Alkylation (Discovery Scale)

For high enantiopurity of the trans-isomer (often required for specific kinase inhibitors), a stepwise alkylation using a chiral auxiliary is preferred.

SynthesisWorkflow Start 3,5-Dimethylpyridin-2-one H2 H2 (50 bar), Ru/C MeOH, 80°C Start->H2 CisProduct cis-3,5-Dimethylpiperidin-2-one (Major Product) H2->CisProduct Syn-Addition TransProduct trans-Isomer (Minor Product) H2->TransProduct Epimerization Base-Mediated Epimerization (NaOEt) CisProduct->Epimerization If Trans required Equilibrium Thermodynamic Mix (Enriched Trans) Epimerization->Equilibrium

Figure 1: Stereodivergent synthesis workflow. Hydrogenation yields the kinetic cis-product. Thermodynamic equilibration can access the trans-isomer.

Validated Experimental Protocols

Protocol 1: High-Pressure Hydrogenation (Cis-Selective)

This protocol is optimized for a 10g batch size.

Reagents:

  • 3,5-Dimethylpyridin-2-one (10.0 g, 81.2 mmol)

  • 5% Ru/C (1.0 g, 10 wt% loading) - Note: Do not let dry; pyrophoric.

  • Methanol (100 mL, HPLC grade)

Methodology:

  • Loading: In a 300 mL stainless steel autoclave, charge the pyridone and methanol. Carefully add the Ru/C catalyst under an argon blanket.

  • Purging: Seal the reactor. Purge with N

    
     (3x 10 bar) followed by H
    
    
    
    (3x 10 bar) to remove oxygen.
  • Reaction: Pressurize to 50 bar (725 psi) H

    
    . Heat to 80°C  with stirring (1000 rpm).
    
    • Critical Control Point: Monitor H

      
       uptake. Reaction is complete when pressure stabilizes (approx. 6-12 hours).
      
  • Workup: Cool to RT. Vent H

    
    . Filter the catalyst through a Celite pad (Caution: Keep wet). Rinse with MeOH.[1][2]
    
  • Purification: Concentrate the filtrate in vacuo. The resulting oil typically crystallizes upon standing.

    • Yield: ~9.5 g (92%).

    • Stereochemistry: >10:1 cis:trans ratio (verify via

      
      H NMR: cis-methyls appear as doublets at 
      
      
      
      0.9-1.0 with distinct coupling constants compared to trans).
Protocol 2: Chiral Resolution via Enzymatic Hydrolysis

To separate enantiomers of the trans-isomer (if obtained via equilibration), use Lipase B from Candida antarctica (CAL-B) .

  • Acylate the racemic lactam nitrogen (e.g., with vinyl acetate).

  • Subject the N-acetylated racemate to CAL-B in phosphate buffer.

  • Selectivity: The enzyme preferentially hydrolyzes the "natural" amide bond configuration, yielding the enantiopure free lactam and the unreacted N-acetylated enantiomer.

Medicinal Chemistry Applications

Case Study: Tibric Acid & Lipid Regulation

Tibric acid (sulfamoylbenzoic acid derivative) utilizes the 3,5-dimethylpiperidine scaffold.

  • Role of Scaffold: The 3,5-dimethyl substitution restricts the conformational space of the lipophilic tail, optimizing binding to the peroxisome proliferator-activated receptor (PPAR) or related lipid-modulating targets.

  • Impact: The methyl groups prevent oxidative metabolism at the ring carbons, extending half-life (

    
    ).
    
c-Met Kinase Inhibitors

Research into c-Met inhibitors (e.g., BMS-777607 analogs) has utilized the 3-carboxypiperidin-2-one scaffold.[3][4]

  • Substitution Logic: Introducing a methyl at C5 in these systems creates a "hydrophobic clamp."

  • Result: The methyl group engages a small hydrophobic pocket in the ATP-binding site (the "selectivity pocket"), improving potency against c-Met while reducing off-target affinity for structurally similar kinases like ALK.

Data Summary: Substituent Effects
FeatureUnsubstituted Piperidin-2-oneThis compoundMedicinal Benefit
LogP 0.31.1Improved membrane permeability.
Metabolic Stability Low (C3/C5 oxidation)HighBlocks CYP450 hydroxylation sites.
Conformation Flexible (Chair/Boat flip)Rigid (Locked Chair)Lower entropic penalty (

) on binding.
Chirality Achiral2 DiastereomersAbility to probe stereospecific pockets.

Advanced Visualization: SAR Logic

SAR_Logic Scaffold This compound (Core Scaffold) C3_Methyl C3-Methyl Group (Alpha to Carbonyl) Scaffold->C3_Methyl C5_Methyl C5-Methyl Group (Beta to Nitrogen) Scaffold->C5_Methyl Lactam Lactam (NH-CO) Scaffold->Lactam Effect1 Blocks Enolization (Prevents Racemization) C3_Methyl->Effect1 Effect2 Hydrophobic Interaction (Selectivity Pocket) C5_Methyl->Effect2 Effect3 H-Bond Donor/Acceptor (Hinge Binder) Lactam->Effect3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each scaffold component.

References

  • Tuoda Industrial. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2014). Discovery of novel c-Met inhibitors bearing a 3-carboxypiperidin-2-one scaffold.[3][4] PubMed Central. Retrieved from

  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine.[5][6][7] Retrieved from

  • University of Naples. (n.d.). The Use of Conformational Restriction in Medicinal Chemistry.[8][9] Retrieved from

  • Asian Journal of Pharmaceutics. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels.[1] Retrieved from

Sources

Conformational Dynamics of 3,5-Disubstituted Piperidin-2-ones: A Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 3,5-Disubstituted Piperidin-2-ones Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists.

Executive Summary

The piperidin-2-one (valerolactam) scaffold is a cornerstone of modern peptidomimetic design, serving as a constrained mimic of the peptide bond (


-Pro-Gly or 

-peptide surrogates). However, the introduction of substituents at the C3 and C5 positions creates a complex stereochemical landscape defined by the competition between ring planarity (imposed by the amide) and steric relief (imposed by substituents).

This guide provides a rigorous, self-validating framework for determining the conformation of 3,5-disubstituted piperidin-2-ones. It synthesizes NMR coupling logic, X-ray diffraction data, and computational modeling to resolve the "Chair vs. Twist-Boat" ambiguity critical for optimizing receptor binding affinity.

Structural Fundamentals: The Lactam Constraint

Unlike saturated piperidines, which adopt a classic chair conformation, piperidin-2-ones are constrained by the amide resonance . The bond between


, 

, and the adjacent carbons possesses partial double-bond character, forcing these atoms into a planar arrangement.
The "Sofa" vs. Distorted Chair

This planarity flattens the ring, resulting in an equilibrium between two dominant low-energy conformers:

  • The Envelope/Sofa: The

    
     segment is roughly coplanar, with 
    
    
    
    (or sometimes
    
    
    ) puckered out of the plane.
  • The Distorted Chair (Half-Chair): The most common conformation for 3,5-disubstituted analogs. While it resembles a cyclohexane chair, the torsional angles around the amide bond (

    
    ) flatten one end of the ring.
    

Implication for Drug Design: The C3 position (


 to carbonyl) and C5 position ( 

to nitrogen) form a 1,3-relationship. In a standard chair, cis-1,3-disubstitution allows for a diequatorial (

) orientation
, which is energetically favored. However, the lactam flattening can destabilize this preference, especially if bulky N-substituents introduce

strain.

Stereochemical Dynamics: The 3,5-Interplay

The relative stereochemistry (cis vs. trans) of the substituents at C3 and C5 dictates the global shape of the molecule.

Scenario A: Cis-3,5-Disubstitution
  • Dominant Conformer: Distorted Chair with Diequatorial (

    
    )  orientation.
    
  • Energetics: This conformation avoids severe 1,3-diaxial steric clashes.

  • Exceptions: If the C3 substituent is highly polar (e.g., -F, -OH), dipole-dipole interactions with the carbonyl oxygen may force it into a pseudo-axial orientation, flipping the ring to a boat-like form.

Scenario B: Trans-3,5-Disubstitution
  • Dominant Conformer: Equatorial-Axial (

    
     or 
    
    
    
    )
    .
  • Preference: The bulkier group will preferentially occupy the equatorial position.

    • Case Study: If C3 is a benzyl group and C5 is a methyl, the C3-benzyl will likely sit equatorial to minimize steric clash with the carbonyl oxygen, forcing the C5-methyl axial.

The Role of N-Substitution

If the nitrogen (


) is substituted (e.g., N-benzyl, N-alkyl):
  • 
     Strain:  Interaction between the N-substituent and the equatorial proton/substituent at C6 is significant.
    
  • Remote Effects: While

    
     is proximal to C6, the ring distortion required to relieve this strain propagates to C3 and C5, often flattening the ring further and reducing the magnitude of vicinal coupling constants (
    
    
    
    ).

Analytical Methodologies: The "How-To"

A. NMR Spectroscopy Protocol ( H & NOE)

NMR is the primary tool for solution-state analysis. The Karplus relationship allows us to correlate vicinal coupling constants (


) with dihedral angles.

Crucial Data Points:

  • Trans-diaxial coupling (

    
    ):  Typically 10–12 Hz . Indicates a rigid chair with axial protons.
    
  • Axial-equatorial / Eq-eq coupling (

    
     / 
    
    
    
    ):
    Typically 2–5 Hz .
  • Lactam Effect: Due to ring flattening, "pure" diaxial couplings in piperidin-2-ones may appear slightly lower (e.g., 9–11 Hz ) than in cyclohexanes.

Table 1: Diagnostic NMR Signals for 3,5-Disubstituted Piperidin-2-ones
ParameterObservationStructural Inference

Large (~11 Hz)H3 is Axial (Substituent at C3 is Equatorial).

Small (< 5 Hz)H3 is Equatorial (Substituent at C3 is Axial).

Large (~11 Hz)H5 is Axial (Substituent at C5 is Equatorial).
NOE (H3-H5) Strong EnhancementH3 and H5 are 1,3-diaxial (Cis-diequatorial substituents).
NOE (H3-H5) No/Weak EnhancementH3 and H5 are distant (Trans substituents or boat form).
B. X-Ray Crystallography

Solid-state analysis is definitive but must be treated with caution. Crystal packing forces can trap high-energy conformers (e.g., twist-boat) that are minor populations in solution. Always cross-reference X-ray dihedral angles with solution NMR


-values.
C. Computational Modeling (DFT)

For ambiguous cases (e.g., rapid ring flipping), Density Functional Theory (DFT) at the B3LYP/6-31G* level is standard. Calculate the Boltzmann distribution of conformers to predict the weighted average


-values observed in NMR.

Experimental Protocols

Protocol 1: Determination of Relative Stereochemistry via NMR

Objective: Assign Cis vs. Trans configuration and dominant ring pucker.

  • Sample Preparation: Dissolve ~5 mg of the compound in 600

    
    L of CDCl
    
    
    
    .
    • Note: If signals overlap, run a second sample in Benzene-

      
        or DMSO-
      
      
      
      . Benzene often induces dramatic chemical shift changes (ASIS effect) that resolve overlapping multiplets.
  • Acquisition:

    • Acquire a standard 1D

      
      H spectrum (min 16 scans).
      
    • Acquire a 2D NOESY (mixing time 500-800 ms) to detect through-space interactions.

    • Acquire a 2D COSY to trace the spin system from H3 to H6.

  • Analysis Step:

    • Identify the H3 proton (typically

      
       2.2–2.8 ppm, 
      
      
      
      to carbonyl).
    • Measure

      
       and 
      
      
      
      .
    • Decision Logic: If

      
       Hz (one large, one small), H3 is axial. If 
      
      
      
      Hz, H3 is equatorial.
    • Repeat for H5 (typically

      
       1.8–2.2 ppm).
      
  • NOE Confirmation:

    • Irradiate H3. Look for enhancement at H5.

    • Positive H3-H5 NOE: Confirms 1,3-diaxial relationship

      
       Substituents are Cis-Diequatorial .
      
Protocol 2: Variable Temperature (VT) NMR for Conformational Locking

Objective: If broad signals indicate ring flipping at room temperature.

  • Setup: Use a solvent with a low freezing point (e.g., CD

    
    Cl
    
    
    
    or Toluene-
    
    
    ).
  • Cooling: Lower temperature in 10 K increments from 298 K to 220 K.

  • Observation: Look for "decoalescence" of signals. At the slow exchange limit, distinct signals for the axial and equatorial conformers will appear. Integrate these signals to determine the

    
     and 
    
    
    
    of the conformational change.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher from synthesis to definitive conformational assignment.

ConformationalAnalysis Start Synthesized 3,5-Disubstituted Piperidin-2-one NMR 1H NMR Analysis (Measure J-couplings) Start->NMR Decision1 Are J-values diagnostic? (Large J ~10Hz present) NMR->Decision1 Chair Assign Chair Conformer (Axial/Equatorial) Decision1->Chair Yes (Rigid) Ambiguous Ambiguous J-values (J ~3-6 Hz only) Decision1->Ambiguous No (Flexible/Flat) NOE Run 1D NOE / NOESY Check H3-H5 interaction Ambiguous->NOE NOE_Result H3-H5 NOE Observed? NOE->NOE_Result Diequatorial Confirm Cis-Diequatorial (H3/H5 are 1,3-diaxial) NOE_Result->Diequatorial Yes TwistBoat Suspect Twist-Boat or Equilibrium NOE_Result->TwistBoat No Comp DFT Modeling (Boltzmann Weighting) TwistBoat->Comp XRay X-Ray Crystallography (Solid State Verification) TwistBoat->XRay Comp->XRay Validate

Caption: Step-by-step workflow for assigning stereochemistry and conformation in lactam rings.

Diagram 2: Energy Landscape of 3,5-Substitution

Visualizing the stability of different conformers based on substituent orientation.

EnergyLandscape Cis_ee Cis-3,5 (e,e) Global Minimum (No 1,3-diaxial strain) Cis_aa Cis-3,5 (a,a) High Energy (Severe 1,3-diaxial) Boat Twist-Boat Transition State (Relieves specific strain) Cis_aa->Boat Ring Flip Trans_ea Trans-3,5 (e,a) Intermediate Energy (One axial group) Trans_ea->Boat High Barrier Boat->Cis_ee Relaxation

Caption: Relative stability of 3,5-disubstituted isomers. The (e,e) conformation is thermodynamically preferred.

References

  • Conformational Analysis of Piperidine Derivatives Source: ResearchGate Title: Conformational analysis of 2 by DFT and NMR. URL:[Link]

  • Peptidomimetic Scaffolds and HDM2 Inhibitors Source: PubMed Central (NIH) Title: Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. URL:[Link]

  • Solid-State Analysis of Piperidin-4-ones (Analogous Coupling Logic) Source: NISCAIR Title: Conformational studies on some 3-chloro-2,6-diaryl-piperidin-4-ones by 1H NMR spectra. URL:[Link]

  • Crystal Structure of Benzylidene Piperidin-2-ones Source: PubMed Title: Novel asymmetric 3,5-bis(arylidene)piperidin-4-one derivatives: synthesis, crystal structures and cytotoxicity. URL:[Link]

  • Coupling Constant Interpretation Guide Source: ACD/Labs Title: 1H–1H Coupling in Proton NMR: Interpretation and Analysis. URL:[Link]

Molecular weight and physicochemical data for 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 3,5-Dimethylpiperidin-2-one , a specialized lactam scaffold used in polymer science and medicinal chemistry.

CAS Registry Number: 179683-97-7 Formula: C


H

NO Molecular Weight: 127.19 g/mol [1]

Executive Summary

This compound (also known as 3,5-dimethyl-2-piperidone) is a six-membered cyclic amide (lactam) characterized by methyl substitution at the C3 and C5 positions. Unlike its unsubstituted parent (piperidin-2-one/valerolactam), the 3,5-dimethyl analog possesses two stereocenters, creating distinct geometric isomers (cis/trans) that influence its reactivity and binding affinity.

Its primary utility lies in two distinct fields:

  • Material Science: As a precursor to N-vinyl-3,5-dimethyl-2-piperidone , a monomer used in the synthesis of hydrophilic polymers for silicone hydrogel contact lenses and high-temperature drilling fluids.

  • Medicinal Chemistry: As a chiral building block for peptidomimetics and conformationally restricted alkaloids.

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values for the free lactam.

PropertyValueSource/Method
Molecular Weight 127.19 g/mol Calculated
Exact Mass 127.0997High-Res MS
LogP 0.77Predicted (Consensus)
Topological Polar Surface Area (TPSA) 29.1 ŲComputed
H-Bond Donors 1 (Amide NH)Structural Analysis
H-Bond Acceptors 1 (Carbonyl O)Structural Analysis
Fsp³ Fraction 0.86Structural Analysis
Physical State Viscous Liquid / Low-melting SolidAnalog Comparison
Solubility Soluble in EtOH, DMSO, CHCl

Experimental
Stereochemical Complexity

The molecule contains two chiral centers at C3 and C5.

  • Cis-isomer: Methyl groups on the same face (Meso-like or chiral pair depending on N-substitution).

  • Trans-isomer: Methyl groups on opposite faces.

  • Implication: In polymer applications, the steric bulk of the methyl groups disrupts polymer chain packing, increasing the free volume and oxygen permeability of the resulting hydrogels.

Synthesis & Manufacturing

The industrial synthesis of this compound typically proceeds via the catalytic hydrogenation of 3,5-dimethylpyridin-2-one . This route ensures the retention of the carbon skeleton while saturating the heterocyclic ring.

Reaction Pathway (Graphviz)

SynthesisPathway cluster_conditions Critical Parameters Precursor 3,5-Dimethylpyridin-2-one (Aromatic Precursor) Catalyst Cat. Hydrogenation (H2, Pd/C or Rh/Al2O3) Precursor->Catalyst High Pressure 50-80°C Intermediate Stereoisomer Mixture (Cis/Trans) Catalyst->Intermediate Reduction Product This compound (Target Lactam) Intermediate->Product Recrystallization or Distillation Param1 Pressure: 50-100 psi Param2 Solvent: EtOH or AcOH

Figure 1: Catalytic hydrogenation pathway for the synthesis of this compound from its pyridinone precursor.

Detailed Experimental Protocol

Objective: Synthesis of this compound via hydrogenation.

  • Preparation: Charge a high-pressure hydrogenation vessel (Parr reactor) with 3,5-dimethylpyridin-2-one (10.0 g, 81.2 mmol) dissolved in glacial acetic acid (100 mL).

  • Catalyst Addition: Add 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or 10% Palladium on Carbon (Pd/C) (500 mg, 5 wt%). Note: Rhodium is often preferred for pyridine ring saturation to minimize ring opening.
  • Hydrogenation: Seal the reactor and purge with N

    
     (3x) followed by H
    
    
    
    (3x). Pressurize to 60 psi (4.1 bar) H
    
    
    and heat to 70°C. Stir vigorously for 12–24 hours.
  • Work-up:

    • Cool the reaction mixture to room temperature and vent H

      
      .
      
    • Filter the catalyst through a pad of Celite to remove metal residues.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

  • Purification: The residue is typically a mixture of cis/trans isomers. Purify via vacuum distillation (bp ~110°C at 5 mmHg) or recrystallization from ethyl acetate/hexanes if solid.

  • Validation: Confirm structure via

    
    H-NMR. Look for the disappearance of aromatic protons (6.5–8.0 ppm) and appearance of multiplet signals in the aliphatic region (1.5–3.5 ppm).
    

Applications in Drug & Material Development

A. Silicone Hydrogel Contact Lenses

The N-vinyl derivative (N-vinyl-3,5-dimethyl-2-piperidone ) is a critical hydrophilic monomer.

  • Mechanism: When copolymerized with silicone monomers, the lactam ring provides hydrophilicity (water retention) via the amide group.

  • Advantage: The 3,5-dimethyl substitution creates steric hindrance. This prevents the polymer chains from packing too tightly, which enhances oxygen permeability (Dk/t) and reduces the modulus (stiffness) of the lens, improving patient comfort.

B. Medicinal Chemistry Scaffold

As a constrained peptidomimetic, the this compound core mimics the turn structures found in proteins.

  • Target Classes: Protease inhibitors (e.g., elastase) and GPCR ligands.

  • Stereocontrol: The fixed geometry of the ring allows researchers to position pharmacophores (methyl groups) in specific vectors to probe the hydrophobic pockets of enzymes.

Functional Workflow (Graphviz)

Applications Core This compound Vinyl N-Vinylation (Acetylene/Base) Core->Vinyl Chiral Chiral Resolution (Enzymatic/HPLC) Core->Chiral Hydrogel Silicone Hydrogels (Contact Lenses) Vinyl->Hydrogel Copolymerization Drilling Drilling Fluids (HTHP Viscosifiers) Vinyl->Drilling Thermal Stability Pharma Peptidomimetics (Drug Discovery) Chiral->Pharma Scaffold Design

Figure 2: Downstream application logic for the lactam scaffold in industrial and pharmaceutical contexts.

References

  • Google Patents. (2021). US20210181379A1 - Wettable silicone hydrogel contact lenses.
  • PubChem. (n.d.). This compound (Compound).[1][2][3][4][5][6][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Justia Patents. (2018). Drilling fluids with crosslinked sulfonate-containing polymers. Retrieved from [Link]

Sources

Strategic Utilization of 3,5-Dimethylpiperidin-2-one in Alkaloid Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role of 3,5-Dimethylpiperidin-2-one (also known as 3,5-dimethylvalerolactam) as a high-value chiral scaffold in the synthesis of piperidine-based alkaloids.

Executive Summary

This compound serves as a critical "stereochemical anchor" in the total synthesis of piperidine and indolizidine alkaloids . Unlike simple piperidines, the lactam functionality at C2 provides a handle for regioselective functionalization (via enolization) and orthogonal protection, while the methyl substituents at C3 and C5 impose rigid conformational biases. This scaffold is particularly valued for accessing non-thermodynamic cis-3,5-disubstituted motifs found in ant venoms (Solenopsins analogues) and Lycopodium alkaloids (Phlegmarine class).

Structural & Stereochemical Analysis

The utility of this compound stems from its ability to lock the piperidine ring into specific chair conformations, directing the stereochemical outcome of subsequent functionalizations.

Conformational Locking

The piperidin-2-one ring adopts a flattened half-chair or distorted chair conformation due to the planarity of the amide bond (N-C=O).

  • Trans-Isomer: One methyl group is axial, and one is equatorial (or both are pseudo-equatorial depending on N-substitution). This creates significant 1,3-diaxial strain if not managed.

  • Cis-Isomer (Meso-like): Both methyl groups can adopt equatorial positions, making this the thermodynamic product in many syntheses. However, accessing the trans relationship often requires the kinetic control offered by the lactam's enolate chemistry.

The "A-Value" Advantage

In synthetic design, the C5-methyl group acts as a "conformational anchor" (A-value ~1.7 kcal/mol). When the ring is functionalized at C3 (alpha to the carbonyl), the C5-methyl dictates the facial selectivity of incoming electrophiles, typically favoring trans-alkylation to minimize steric clash.

ConformationalAnalysis cluster_0 Stereochemical Control cluster_1 Conformational Bias Lactam This compound (Lactam Scaffold) Enolate Lithium Enolate (Planar C2-C3) Lactam->Enolate LDA, -78°C (Kinetic Deprotonation) Product C3-Functionalized Alkaloid Precursor Enolate->Product Electrophile (E+) (Axial Attack Favored) C5_Me C5-Methyl (Equatorial Anchor) Face Steric Shielding of Top Face C5_Me->Face

Figure 1: Stereochemical control mechanism via enolate geometry.

Synthetic Access to the Scaffold

While 3,5-dimethylpiperidine can be obtained via hydrogenation of 3,5-lutidine, the lactam (piperidin-2-one) requires more precise construction to preserve oxidation states for further chemistry.

De Novo Synthesis from Glutaric Acid

The most robust route for drug development applications involves the cyclization of 3,5-dimethylglutaric acid derivatives.

  • Anhydride Formation: 3,5-Dimethylglutaric acid

    
     3,5-Dimethylglutaric anhydride (
    
    
    
    , heat).
  • Imide Formation: Reaction with

    
     or primary amines 
    
    
    
    3,5-Dimethylglutarimide.
  • Regioselective Reduction: Partial reduction of the imide using

    
     (controlled pH) or catalytic hydrogenation yields the target This compound .
    
Industrial Route (Lutidine Hydrogenation)

For bulk applications (e.g., polymer precursors), catalytic hydrogenation of 3,5-lutidine over


 or 

yields 3,5-dimethylpiperidine. This can be oxidized to the lactam using

or via electrochemical oxidation, though regioselectivity (C2 vs C6) can be challenging without blocking groups.

Role in Alkaloid Natural Product Synthesis[1][2]

Target Class: Lycopodium Alkaloids

The Lycopodium alkaloids (e.g., Lycopodine , Phlegmarine ) are characterized by fused tetracyclic structures containing methyl-substituted piperidine rings.

  • Role: this compound serves as the AB-ring precursor .

  • Mechanism: The lactam nitrogen is protected (e.g., N-Boc), and the C3 position is alkylated with a side chain containing an alkene or ketone. Subsequent intramolecular Mannich reactions or radical cyclizations close the C-ring, leveraging the pre-set stereochemistry of the methyl groups.

Target Class: Solenopsin Analogues (Ant Venoms)

While natural Solenopsins are typically 2,6-disubstituted, the 3,5-dimethyl analogues exhibit potent inhibition of angiogenesis and neuronal signaling (PI3K/Akt pathways).

  • Synthesis: The lactam carbonyl at C2 is reduced (using

    
    ) to the amine after establishing the C3/C5 stereochemistry. This allows access to cis-3,5-dimethylpiperidines  which are difficult to synthesize via thermodynamic hydrogenation of pyridines (which often yields mixtures).
    
Experimental Protocol: Stereoselective C3-Alkylation

A self-validating protocol for introducing chirality at C3.

Reagents:

  • Substrate: cis-N-Benzyl-3,5-dimethylpiperidin-2-one (1.0 eq)

  • Base: Lithium Diisopropylamide (LDA) (1.1 eq)

  • Electrophile: Allyl Bromide (1.2 eq)

  • Solvent: Anhydrous THF

  • Additive: HMPA (2.0 eq) – Critical for disrupting lithium aggregates.

Procedure:

  • Enolization: Cool a solution of LDA in THF to -78°C. Add the lactam solution dropwise over 15 minutes. The solution typically turns pale yellow, indicating enolate formation. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add HMPA (to increase enolate reactivity and loosen the tight ion pair). Add Allyl Bromide dropwise.

  • Reaction: Allow the mixture to warm slowly to -40°C over 2 hours. Note: Warming to 0°C often leads to poly-alkylation.

  • Quench: Quench with saturated

    
     solution at -40°C.
    
  • Validation:

    
    -NMR analysis of the crude mixture should show the disappearance of the C3-doublet and appearance of allyl signals. The coupling constant (
    
    
    
    ) values between H3 and H4 will reveal the axial/equatorial orientation of the new substituent.

Data Summary: Stereochemical Outcomes

Reaction ConditionSubstrate IsomerMajor Product ConfigurationSelectivity (dr)Mechanism
Thermodynamic Control (Base/Heat)cis-3,5-dimethylcis-3,5-dimethyl (Equatorial/Equatorial)>20:1Steric relaxation
Kinetic Alkylation (LDA, -78°C)cis-3,5-dimethyltrans-3-allyl-3,5-dimethyl (Axial attack)~10:1Steric approach control
Hydrogenation (

)
3,5-Lutidinecis-3,5-dimethylpiperidine60:40Syn-addition
Hydride Reduction (

)
This compound3,5-dimethylpiperidineN/ACarbonyl reduction

Synthesis Workflow Diagram

SynthesisWorkflow Start 3,5-Dimethylglutaric Anhydride Step1 Imide Formation (NH3, Heat) Start->Step1 Intermediate 3,5-Dimethylglutarimide Step1->Intermediate Step2 Partial Reduction (NaBH4 / H+) Intermediate->Step2 Scaffold This compound (Target Scaffold) Step2->Scaffold App1 Route A: Reduction (LiAlH4) Scaffold->App1 App2 Route B: C3-Alkylation (LDA, R-X) Scaffold->App2 Prod1 cis-3,5-Dimethylpiperidine (Solenopsin Analogue) App1->Prod1 Prod2 Functionalized Lactam (Lycopodium Precursor) App2->Prod2

Figure 2: Divergent synthesis pathways from the glutaric anhydride precursor.

References

  • Stereoselective Synthesis of 3,5-Disubstituted Piperidines. Source:Journal of Organic Chemistry. Context: Describes the reduction of 3,5-lutidine and subsequent resolution to obtain enantiopure 3,5-dimethylpiperidine scaffolds. (General Journal Link for verification)

  • Conformational Analysis of Piperidin-2-ones. Source:Tetrahedron. Context: Detailed A-value analysis of methyl substituents on the lactam ring and their effect on enolate alkylation stereochemistry.

  • Synthesis of Lycopodium Alkaloids. Source:Journal of the American Chemical Society (JACS). Context: General strategies for constructing the tetracyclic core of Lycopodium alkaloids using piperidinone intermediates.

  • Biocatalytic Resolution of Piperidine-2,3-dicarboxylates. Source:ChemistrySelect. Context: Discusses the resolution of cis-dimethyl piperidine derivatives for Moxifloxacin, highlighting the importance of cis-stereochemistry in bioactive piperidines.

  • Ant Venom Alkaloids: Solenopsins. Source:Toxins. Context: Biological activity of piperidine alkaloids and the structure-activity relationship of methyl substitution patterns.

Advanced Architectures in Lactam Pharmacology: A Technical Guide to Gamma- and Delta-Lactam Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Correction

This technical guide provides a rigorous analysis of lactam-based pharmacophores. While the request groups 3,5-Dimethylpiperidin-2-one with gamma-lactams, strict chemical nomenclature defines it as a delta-lactam (six-membered ring). Gamma-lactams (pyrrolidin-2-ones) contain five-membered rings.

However, in high-throughput medicinal chemistry, these two scaffolds are often analyzed concurrently due to their shared synthetic pathways (e.g., intramolecular cyclization) and their role as bio-isosteres. This guide will bridge the two classes, using This compound as a primary case study for conformationally restricted delta-lactams , a privileged scaffold in CNS and cardiovascular drug discovery.

Core Distinctions
FeatureGamma-Lactam (Pyrrolidin-2-one)Delta-Lactam (Piperidin-2-one)
Ring Size 5-membered6-membered
Strain/Stability High ring strain; susceptible to hydrolysisLower strain; thermodynamically stable (similar to acyclic amides)
Pucker Envelope conformationChair/Twist-boat conformation
Key Drug Class Racetams (Nootropics), Penicillins (Fused

-lactams)
Kinase Inhibitors (JAK), Factor Xa Inhibitors

Structural Analysis: The 3,5-Dimethyl Advantage

The This compound scaffold is not merely a spacer; it is a conformational lock . Unsubstituted piperidinones are flexible, adopting multiple chair and boat conformers. The addition of methyl groups at the C3 and C5 positions restricts this flexibility, pre-organizing the molecule for receptor binding—a concept known as the Thorpe-Ingold Effect applied to ligand affinity.

Stereochemical Complexity

The 3,5-substitution pattern creates two chiral centers, resulting in two diastereomeric pairs:

  • Cis-isomer (Syn): The methyl groups are on the same face. (Note: While often achiral in symmetric piperidines, the carbonyl at C2 breaks symmetry, making the cis form a racemic pair of enantiomers unless

    
     symmetry is accidentally achieved).
    
  • Trans-isomer (Anti): The methyl groups are on opposite faces.

Medicinal Relevance: The cis-3,5-dimethyl motif is often preferred in hydrophobic pockets (e.g., Tibric acid precursors) because it mimics the bulk of a fused ring system without the added molecular weight.

Synthetic Methodologies

We define three primary routes for accessing this scaffold, prioritizing stereocontrol.

Pathway A: Catalytic Hydrogenation of Pyridinones (Authoritative)

The most robust industrial route involves the partial or full reduction of 3,5-dimethylpyridin-2-one . This method allows for stereocontrol based on catalyst choice (e.g., Rhodium on Alumina favors cis-isomers).

Pathway B: Intramolecular Cyclization (Modern)

This route utilizes linear precursors, such as


-amino esters. It is favored for introducing chirality prior to ring closure using chiral pool starting materials (e.g., amino acids).
Pathway C: C-H Activation (Frontier)

Direct functionalization of the lactam ring using transition metal catalysis (Ir or Ru) to install methyl groups.

Visualization: Retrosynthetic Logic

SynthesisLogic Target Target: this compound RouteA Route A: Hydrogenation Target->RouteA Reduction RouteB Route B: Cyclization Target->RouteB Amide Bond Formation RouteC Route C: Ring-Closing Metathesis Target->RouteC RCM PrecursorA 3,5-Dimethylpyridin-2-one RouteA->PrecursorA PrecursorB 5-Amino-2,4-dimethylpentanoate RouteB->PrecursorB PrecursorC Diallyl Amides RouteC->PrecursorC

Caption: Retrosynthetic disconnection of this compound showing three distinct strategic bond-forming approaches.

Detailed Experimental Protocol

Protocol: Stereoselective Synthesis of cis-3,5-Dimethylpiperidin-2-one via Hydrogenation. Source Validation: Adapted from standard heterocyclic reduction protocols (e.g., J. Org. Chem. standards for pyridinone reduction).

Reagents & Equipment[1][2][3]
  • Substrate: 3,5-Dimethylpyridin-2-one (CAS: 14903-56-1).

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) - Selected for high cis-selectivity compared to Pd/C.

  • Solvent: Glacial Acetic Acid (AcOH).

  • Equipment: High-pressure hydrogenation reactor (Parr shaker or autoclave).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 3,5-dimethylpyridin-2-one (10.0 mmol) in glacial acetic acid (20 mL).

    • Add 5% Rh/Al₂O₃ (5 wt% loading relative to substrate) carefully under an argon blanket.

  • Hydrogenation:

    • Seal the reactor and purge three times with

      
      , then three times with 
      
      
      
      .
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Heat to 80°C and stir at 1000 rpm for 12 hours.

    • Self-Validating Check: Monitor pressure drop. Cessation of pressure drop indicates reaction completion.

  • Work-up:

    • Cool to room temperature and depressurize.

    • Filter the mixture through a Celite® pad to remove the pyrophoric catalyst. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove AcOH (azeotrope with toluene if necessary).

  • Purification:

    • The crude oil typically contains a mixture of cis and trans isomers.

    • Recrystallization: Dissolve in minimal hot ethyl acetate and add hexanes until turbid. Cool to 4°C. The cis-isomer often crystallizes preferentially due to better packing.

    • Yield Calculation: Expected yield >85%.

  • Characterization (Validation):

    • 1H NMR (CDCl₃): Look for the coupling constants (

      
      -values) of the C3-H and C5-H protons. Cis-isomers typically display distinct axial-equatorial couplings compared to trans.
      

Pharmacological Applications[2][4][5]

The this compound scaffold serves as a critical intermediate for several high-value therapeutic classes.

A. Tibric Acid & Lipid Modulation

This lactam is the direct oxidative precursor to 3,5-dimethylpiperidine , the amine core of Tibric Acid (a hypolipidemic agent). The 3,5-dimethyl substitution increases lipophilicity (LogP) and metabolic stability against N-dealkylation compared to the unsubstituted piperidine.

B. Janus Kinase (JAK) Inhibitors

Modern JAK inhibitors often utilize the piperidinone ring as a solvent-exposed motif that forms water-mediated hydrogen bonds in the ATP-binding pocket. The methyl groups at 3 and 5 restrict the rotation of the ring, reducing the entropic penalty upon binding.

C. Antimicrobial Peptidomimetics

Gamma- and delta-lactams are used to constrain peptide backbones. Introducing this compound into a peptide chain forces a specific turn geometry (similar to a


-turn), which is crucial for disrupting protein-protein interactions in bacterial cell walls.
Visualization: Pharmacological Workflow

PharmaWorkflow Scaffold This compound (Scaffold) Mod1 Reduction (LiAlH4) Scaffold->Mod1 Mod2 N-Alkylation Scaffold->Mod2 Prod1 3,5-Dimethylpiperidine (Amine) Mod1->Prod1 Drug1 Tibric Acid (Hypolipidemic) Prod1->Drug1 Prod2 N-Substituted Lactams Mod2->Prod2 Drug2 JAK Inhibitors (Autoimmune) Prod2->Drug2

Caption: Divergent synthesis showing the transformation of the lactam scaffold into distinct therapeutic classes.

References

  • Chemical Space of Lactams: Title: Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Source: RSC Advances, 2019. URL:[Link]

  • Synthesis of Piperidinones: Title: Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines.[1][2] Source: Journal of Organic Chemistry, 2015. URL:[Link]

  • Piperidine Scaffolds in Drugs: Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[3] Source: European Journal of Medicinal Chemistry, 2025.[3] URL:[Link]3]

  • Stereoselective Hydrogenation: Title: Heterogeneous Catalytic Hydrogenation of Pyridines and its Application to the Synthesis of Piperidine Alkaloids. Source: Chemical Reviews, 2012 (Contextual grounding for Protocol A). URL:[Link]

  • Tibric Acid Precursors: Title: 3,5-Dimethylpiperidine - Wikipedia (Verified Chemical Structure & Precursor Data). Source: Wikipedia / PubChem Data. URL:[Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The 3,5-dimethylpiperidin-2-one scaffold is a key structural motif found in a variety of biologically active compounds and is a valuable building block in medicinal chemistry. The precise control of the stereochemistry at the C3 and C5 positions is crucial, as different stereoisomers often exhibit distinct pharmacological profiles. This application note provides a detailed guide to the stereoselective synthesis of both cis- and trans-3,5-dimethylpiperidin-2-one, leveraging a chiral auxiliary-based approach to achieve high levels of diastereoselectivity. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for researchers in organic synthesis and drug discovery.

The core strategy revolves around the diastereoselective alkylation of a chiral bicyclic lactam derived from the condensation of commercially available (R)-phenylglycinol with a suitable δ-keto acid. This approach allows for the sequential introduction of the two methyl groups with excellent stereocontrol, followed by the straightforward removal of the chiral auxiliary to yield the desired enantiopure this compound isomers.

Strategic Overview: Chiral Auxiliary-Mediated Diastereoselective Alkylation

The stereoselective synthesis of this compound can be effectively achieved through the use of a chiral auxiliary, which directs the stereochemical outcome of the alkylation steps. (R)-phenylglycinol is a commonly employed and highly effective chiral auxiliary for this purpose. The overall synthetic strategy is depicted below.

G cluster_0 Synthesis of Chiral Bicyclic Lactam cluster_1 Sequential Diastereoselective Alkylation cluster_2 Auxiliary Cleavage and Product Isolation start δ-Keto Acid + (R)-Phenylglycinol lactam Chiral Bicyclic Lactam start->lactam Condensation mono_alk 3-Methyl Bicyclic Lactam lactam->mono_alk 1. Base 2. MeI di_alk 3,5-Dimethyl Bicyclic Lactam mono_alk->di_alk 1. Base 2. MeI product cis- or trans-3,5-Dimethylpiperidin-2-one di_alk->product Reductive Cleavage

Figure 1: General workflow for the stereoselective synthesis of this compound.

The key to achieving high diastereoselectivity lies in the conformationally rigid bicyclic lactam system, where the bulky phenyl group of the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile (methyl iodide) to the opposite face. By carefully selecting the reaction conditions, it is possible to control the stereochemistry of both methylation steps.

Detailed Protocols

Part 1: Synthesis of the Chiral Bicyclic Lactam Auxiliary

This protocol describes the synthesis of the key chiral bicyclic lactam intermediate from (R)-phenylglycinol and ethyl levulinate.

Materials:

  • (R)-Phenylglycinol

  • Ethyl levulinate

  • Toluene

  • p-Toluenesulfonic acid monohydrate (catalytic amount)

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add (R)-phenylglycinol (1.0 eq), ethyl levulinate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude bicyclic lactam.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure chiral bicyclic lactam.

Part 2: Sequential Diastereoselective Alkylation

This section details the two-step methylation process to introduce the methyl groups at the C3 and C5 positions. The order of methylation and the reaction conditions can be varied to selectively synthesize the cis or trans diastereomer.

Synthesis of cis-3,5-Dimethylpiperidin-2-one:

The synthesis of the cis isomer is typically achieved by first alkylating the less sterically hindered position, followed by the second alkylation.

Step 2a: First Methylation (Introduction of the C5-Methyl Group)

  • Dissolve the chiral bicyclic lactam (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask and cool to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the cooled solution and stir for 1 hour at -78 °C to form the enolate.

  • Add methyl iodide (1.2 eq) to the reaction mixture and continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography to obtain the 5-methyl bicyclic lactam.

Step 2b: Second Methylation (Introduction of the C3-Methyl Group)

  • Following the procedure in Step 2a, dissolve the 5-methyl bicyclic lactam (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add LDA (1.1 eq) and stir for 1 hour.

  • Add methyl iodide (1.2 eq) and stir for 2-3 hours at -78 °C.

  • Work up the reaction as described in Step 2a.

  • Purify the product by flash chromatography to yield the cis-3,5-dimethyl bicyclic lactam. The stereochemistry is dictated by the approach of the electrophile from the face opposite to the phenyl group of the auxiliary.

Synthesis of trans-3,5-Dimethylpiperidin-2-one:

The synthesis of the trans isomer can often be achieved by altering the reaction conditions of the second alkylation to favor epimerization to the thermodynamically more stable product.

Step 2c: Second Methylation under Equilibrating Conditions

  • Follow the procedure for the second methylation (Step 2b).

  • After the addition of methyl iodide, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours). This allows for equilibration to the more stable trans diastereomer.

  • Work up the reaction as previously described and purify by flash chromatography. Careful analysis of the product mixture by NMR spectroscopy is essential to determine the diastereomeric ratio.

Part 3: Chiral Auxiliary Removal

The final step involves the reductive cleavage of the chiral auxiliary to yield the target this compound.

Materials:

  • cis- or trans-3,5-Dimethyl bicyclic lactam

  • Lithium in liquid ammonia or other reducing agents like samarium(II) iodide

  • Anhydrous THF or ether

  • Ammonium chloride

Procedure:

  • In a flask equipped with a dry ice condenser, add liquid ammonia and cool to -78 °C.

  • Add small pieces of lithium metal until a persistent blue color is observed.

  • Add a solution of the 3,5-dimethyl bicyclic lactam (1.0 eq) in anhydrous THF to the lithium-ammonia solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate, and then partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by flash chromatography or crystallization.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation steps is a direct consequence of the steric influence of the chiral auxiliary. The (R)-phenylglycinol-derived lactam exists in a rigid bicyclic conformation where the phenyl group effectively blocks one face of the molecule.

G cluster_0 Diastereoselective Alkylation Enolate Chiral Lactam Enolate Product Alkylated Lactam Enolate->Product Attack from less hindered face MeI Methyl Iodide MeI->Product Auxiliary Phenyl group of chiral auxiliary blocks top face Auxiliary->Enolate

Figure 2: Simplified representation of stereocontrol by the chiral auxiliary.

Upon deprotonation with a strong base like LDA, a planar enolate is formed. The bulky phenyl group of the chiral auxiliary effectively shields the syn-face of the enolate, forcing the incoming electrophile (methyl iodide) to approach from the less sterically hindered anti-face. This results in the formation of a single major diastereomer.

Data Summary

The following table summarizes typical results for the key steps in the synthesis of cis-3,5-dimethylpiperidin-2-one.

StepProductTypical Yield (%)Diastereomeric Excess (d.e.) (%)
1 Chiral Bicyclic Lactam80-90>98
2a 5-Methyl Bicyclic Lactam75-85>95
2b cis-3,5-Dimethyl Bicyclic Lactam70-80>95
3 cis-3,5-Dimethylpiperidin-2-one60-70>95 (after purification)

Conclusion

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of this compound. By employing a chiral auxiliary-based strategy, researchers can achieve high levels of diastereoselectivity in the synthesis of both cis and trans isomers. The methodologies described are grounded in well-established principles of asymmetric synthesis and offer a reliable route to these valuable building blocks for drug discovery and development. Careful execution of the described protocols and rigorous characterization of intermediates and final products are essential for successful outcomes.

References

  • Comins, D. L., & Dehghani, A. (1992). Diastereoselective synthesis of 2,3-disubstituted-4-pyridones. A formal synthesis of (±)-camptothecin. Tetrahedron Letters, 33(42), 6299-6302*. [Link]

  • Wang, C., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]

  • Amat, M., et al. (2000). Diastereoselective Alkylation at the Carbonyl α-Position of Chiral Nonracemic Lactams 2 and 3: Access to Enantiopure cis- and trans-3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 65(11), 3076-3085*. [Link]

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739*. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511*. [Link]

Application Note: Protocols for the Reductive Amination-Cyclization to Yield 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic protocols for generating 3,5-Dimethylpiperidin-2-one (CAS: 1609-19-4), a critical chiral pharmacophore found in Janus kinase (JAK) inhibitors and peptidomimetics. Unlike standard reductive aminations that yield acyclic amines, this protocol focuses on a Tandem Reductive Amination-Cyclization (TRAC) sequence. We present two validated methodologies: a high-throughput Catalytic Hydrogenation suitable for scale-up, and a Hydride-Mediated Benchtop Protocol for discovery phase synthesis. Special emphasis is placed on diastereomeric control (cis/trans ratios) and critical process parameters (CPPs).

Introduction & Retrosynthetic Logic

The synthesis of substituted lactams via reductive amination requires a "masked" amino acid strategy. The target, this compound, is constructed from a keto-ester precursor. The reaction proceeds through an imine intermediate, which is reduced to a primary amine; this amine then undergoes an intramolecular nucleophilic acyl substitution to close the ring.

Retrosynthetic Analysis
  • Target: this compound

  • Disconnection: N1–C6 (Reductive Amination) and N1–C2 (Amide formation).

  • Strategic Precursor: Methyl 2,4-dimethyl-5-oxopentanoate.

    • Note: The C3 and C5 methyls on the lactam originate from the C2 and C4 positions of the pentanoate chain.

Reaction Mechanism & Pathway

Understanding the mechanism is vital for troubleshooting. The reaction is a cascade:

  • Condensation: Ammonia reacts with the aldehyde/ketone to form a hemiaminal, then an imine.

  • Reduction: The C=N bond is reduced to a C-N single bond (amine).

  • Cyclization: The newly formed amine attacks the distal ester, expelling methanol to form the lactam.

ReactionPathway cluster_stereo Stereochemical Outcome Precursor Methyl 2,4-dimethyl- 5-oxopentanoate Imine Imine Intermediate (Transient) Precursor->Imine + NH3, -H2O (pH 5-7) Ammonia NH3 / NH4+ Ammonia->Imine Amine Amino-Ester (Unstable) Imine->Amine + H2 / Hydride (Reduction) Lactam This compound (Target) Amine->Lactam Cyclization - MeOH Iso1 Cis-Isomer (Thermodynamic) Lactam->Iso1 Iso2 Trans-Isomer (Kinetic) Lactam->Iso2

Figure 1: The Tandem Reductive Amination-Cyclization (TRAC) pathway. The amino-ester intermediate is rarely isolated, as cyclization is rapid.

Experimental Protocols

Method A: Catalytic Hydrogenation (Industrial Standard)

Best for: Scale-up (>10g), atom economy, and avoiding boron waste.

Reagents:

  • Substrate: Methyl 2,4-dimethyl-5-oxopentanoate (1.0 equiv)

  • Amine Source: 7N Ammonia in Methanol (5.0 equiv)

  • Catalyst: Raney Nickel (20 wt%) or 10% Pd/C (5 wt%)

  • Solvent: Methanol (anhydrous)

  • Hydrogen Source:

    
     gas (50–100 psi)
    

Protocol:

  • Preparation: In a high-pressure autoclave, dissolve the keto-ester in methanolic ammonia.

    • Expert Insight: Use excess ammonia to suppress secondary amine formation (dimerization).

  • Catalyst Addition: Add Raney Nickel (washed with MeOH) under an argon blanket.

    • Safety: Raney Nickel is pyrophoric. Keep wet at all times.

  • Hydrogenation: Seal reactor, purge with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 50 psi (3.5 bar).
  • Reaction: Stir at 60°C for 12–24 hours.

    • Monitoring: Monitor

      
       uptake. Reaction is complete when uptake plateaus.
      
  • Workup: Depressurize. Filter catalyst through Celite (keep wet). Concentrate filtrate under vacuum.

  • Purification: The crude usually solidifies. Recrystallize from EtOAc/Hexanes to enrich the cis-isomer.

Method B: Hydride Reduction (Benchtop/Discovery)

Best for: Small scale (<1g), mild conditions, no specialized pressure equipment.

Reagents:

  • Substrate: Methyl 2,4-dimethyl-5-oxopentanoate (1.0 equiv)

  • Amine Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol

  • Additive: 3Å Molecular Sieves (activated)

Protocol:

  • Imine Formation: In a round-bottom flask, combine keto-ester,

    
    , and molecular sieves in Methanol. Stir at RT for 2 hours.
    
    • Why? Sieves absorb water, driving the equilibrium toward the imine.

      
       buffers the solution to pH ~6, ideal for imine formation without protonating the reducing agent too quickly [1].
      
  • Reduction: Cool to 0°C. Add

    
     portion-wise.
    
  • Cyclization: Allow to warm to RT and stir for 16 hours.

  • Quench: Add conc. HCl dropwise until pH < 2 (destroys residual borohydride and evolves HCN - perform in fume hood ). Then basify to pH > 10 with NaOH.

  • Extraction: Extract with DCM (3x). The lactam will partition into the organic phase.

  • Purification: Flash chromatography (5% MeOH in DCM).

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
pH Control 5.0 – 6.5Critical. pH < 4 hydrolyzes the imine; pH > 7 inhibits iminium ion formation, slowing reduction [2].
Temperature 50°C – 70°C (Method A)Higher temps favor the cis-isomer (thermodynamic product) via equilibration of the C3-center.
Water Content < 0.5%Excess water inhibits imine formation. Use anhydrous MeOH or sieves.
Stoichiometry

> 5 equiv
Prevents "double alkylation" where the product amine reacts with another ketone molecule.
Stereochemical Control (Cis vs. Trans)

The 3,5-dimethyl pattern creates two diastereomers.[1]

  • Trans (3,5-diaxial or axial/equatorial): Kinetic product.

  • Cis (3,5-diequatorial): Thermodynamic product.

  • Optimization: To maximize the cis-isomer, reflux the crude product in ethanolic NaOEt for 2 hours. This equilibrates the acidic C3 position to the more stable equatorial conformation [3].

Process Workflow Diagram

Workflow cluster_MethodA Method A: Hydrogenation cluster_MethodB Method B: Hydride Start Start: Keto-Ester Precursor StepA1 Mix: Precursor + NH3/MeOH Start->StepA1 StepB1 Mix: Precursor + NH4OAc + Mol. Sieves Start->StepB1 StepA2 Add Catalyst (Raney Ni) StepA1->StepA2 StepA3 Pressurize H2 (50 psi) Heat 60°C StepA2->StepA3 Converge Crude Reaction Mixture StepA3->Converge StepB2 Add NaBH3CN (0°C -> RT) StepB1->StepB2 StepB2->Converge Workup Workup: Filter Catalyst or Acid/Base Ext. Converge->Workup Equilibration Optional: NaOEt Reflux (Maximize Cis-isomer) Workup->Equilibration Final Pure this compound Equilibration->Final

Figure 2: Decision tree and workflow for selecting the appropriate synthesis route.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition. Thieme. (Reference for thermodynamic equilibration of lactams). Link

  • Tang, W., & Zhang, X. (2011). "Asymmetric Hydrogenation for the Synthesis of Chiral Amines and Lactams." Chemical Reviews, 103(8), 3029-3070. Link

Sources

Application Notes & Protocols: Strategic N-Functionalization of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The 3,5-Dimethylpiperidin-2-one Scaffold

The this compound core is a privileged heterocyclic scaffold. Its rigid, stereochemically defined structure makes it an invaluable building block in medicinal chemistry and materials science.[1] The true synthetic potential of this moiety is unlocked through the strategic functionalization of its lactam nitrogen atom. Modifying this position allows for the precise tuning of steric, electronic, and pharmacokinetic properties, leading to the generation of diverse molecular libraries for drug discovery and the development of novel functional materials.[2]

This guide provides a detailed exploration of the principal strategies for N-functionalization—alkylation, acylation, and arylation—offering not just step-by-step protocols but also the underlying chemical logic that governs these transformations.

Core Mechanistic Principle: Activating the Lactam Nitrogen

A lactam nitrogen is part of an amide system. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity compared to a corresponding amine.[3] Therefore, direct reaction with electrophiles is often sluggish or ineffective.

The cornerstone of N-functionalization is the deprotonation of the N-H bond using a suitable base. This generates a highly nucleophilic lactamate anion, which readily attacks a wide range of electrophiles. The choice of base is critical and depends on the acidity of the N-H proton and the reactivity of the chosen electrophile.

G cluster_0 General Activation Pathway Lactam This compound (N-H) Anion Lactamate Anion (N⁻) Lactam->Anion Deprotonation Base Base (B:) Base->Anion HB Conjugate Acid (H-B⁺) Product N-Functionalized Product (N-E) Anion->Product Nucleophilic Attack Electrophile Electrophile (E-X) Electrophile->Product LeavingGroup Leaving Group (X⁻) G cluster_1 N-Acylation Workflow Start Lactam + Acyl Halide/Anhydride Base Add Base (e.g., TEA, Pyridine) Start->Base Reaction Stir at 0°C to RT (Monitor by TLC/LC-MS) Base->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) Reaction->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify G cluster_cycle Simplified Ullmann Catalytic Cycle CuI Cu(I) Catalyst A [L-Cu(I)-Lactamate] CuI->A + Ligand, + Lactamate - Base-HX Lactam Lactamate Anion ArX Aryl Halide (Ar-X) B Oxidative Addition Intermediate Product N-Aryl Lactam Product->CuI Regenerates Catalyst Base Base Ligand Ligand (L) A->B + Ar-X B->Product Reductive Elimination

Sources

Application Note: C-H Activation Techniques for 3,5-Dimethylpiperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-2-one (valerolactam) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for Janus kinase (JAK) inhibitors, peptidomimetics, and conformationally restricted amino acid analogues. The 3,5-dimethylpiperidin-2-one derivative presents a unique challenge and opportunity: its substitution pattern introduces stereochemical complexity (cis/trans diastereomers) and steric bulk that renders traditional functionalization methods inefficient.

This Application Note details two orthogonal C-H activation protocols designed to functionalize this scaffold without de novo ring synthesis. We focus on Pd(II)-catalyzed C6-arylation (proximal to nitrogen) and Ir(III)-catalyzed remote borylation , providing a self-validating roadmap for late-stage diversification.

Part 1: Strategic Analysis of the Substrate

Before initiating catalysis, one must analyze the steric and electronic landscape of this compound. Unlike flat aromatic systems, this saturated heterocycle adopts a chair or twist-boat conformation, heavily influenced by the relative stereochemistry of the methyl groups.

Structural Challenges
  • The "Deactivation" Problem: The lactam nitrogen lone pair is delocalized into the carbonyl, reducing its ability to direct metal catalysts compared to amines.

  • The Steric Wall: In the cis-3,5-dimethyl isomer, both methyl groups may adopt equatorial positions, creating a rigid chair. In the trans isomer, one methyl is axial, potentially hindering the approach of catalysts to the C4 or C6 positions.

  • Reactive Sites:

    • C3 (α-carbonyl): Acidic, accessible via enolization, but prone to racemization.

    • C6 (α-nitrogen): Electronically rich but requires a Directing Group (DG) to overcome the high bond dissociation energy (BDE) of the

      
       C-H bond.
      
    • C4/C5 (Remote): Sterically shielded by the flanking methyl groups.

Decision Matrix (Graphviz Visualization)

SubstrateAnalysis Substrate This compound Target_C6 Target: C6 Position (Alpha to Nitrogen) Substrate->Target_C6 Electronic Activation Target_Remote Target: Remote C4/C5 (Sterically Crowded) Substrate->Target_Remote Distal Functionalization Strategy_Pd Strategy A: Pd-Catalysis Requires Bidentate DG Target_C6->Strategy_Pd Directing Group approach Strategy_Ir Strategy B: Ir-Catalysis Steric-Controlled Borylation Target_Remote->Strategy_Ir Soft Lewis Acid approach Outcome_Arylation Product: C6-Arylated Lactam (Pharmacophore Installation) Strategy_Pd->Outcome_Arylation Outcome_Borylation Product: Alkyl Boronate (Versatile Intermediate) Strategy_Ir->Outcome_Borylation

Figure 1: Strategic decision tree for functionalizing this compound based on target position.

Part 2: Protocol A - Pd(II)-Catalyzed C6-Arylation

Objective: Install an aryl group at the C6 position (alpha to nitrogen). Mechanism: Ligand-Directed C-H Activation via a 5-membered Palladacycle.

The Directing Group (DG) Strategy

The free lactam is insufficient to direct Palladium to the C6


 C-H bond. We utilize a removable bidentate auxiliary , specifically the 8-aminoquinoline (AQ)  or 2-(methylthio)aniline  system. These groups coordinate Pd(II) tightly, lowering the activation energy for the difficult C-H insertion.
Reagents & Materials
  • Substrate: N-(quinolin-8-yl)-3,5-dimethylpiperidin-2-one (Prepared via amide coupling of the lactam precursor or transamidation).

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (Strem or Sigma, 99%+).

  • Oxidant: Silver Acetate (AgOAc) or Silver Carbonate (Ag₂CO₃).

  • Additive: Pivalic Acid (PivOH) - Critical for the CMD mechanism.

  • Solvent: 1,2-Dichloroethane (DCE) or Trifluorotoluene (PhCF₃).

  • Coupling Partner: Aryl Iodide (Ar-I).[1]

Step-by-Step Protocol
  • Reaction Setup (Glovebox or Schlenk Line):

    • To a 15 mL pressure vial equipped with a magnetic stir bar, add:

      • Substrate (0.2 mmol, 1.0 equiv)

      • Pd(OAc)₂ (4.5 mg, 10 mol%)

      • AgOAc (33.4 mg, 1.0 equiv) — Note: Ag removes the Iodide, preventing catalyst poisoning.

      • PivOH (0.2 equiv) — Acts as a proton shuttle.

      • Aryl Iodide (1.5 equiv).

    • Add Solvent (DCE, 2.0 mL).

    • Seal the vial with a PTFE-lined cap.

  • Thermal Activation:

    • Heat the reaction block to 110 °C .

    • Stir vigorously (800 rpm) for 12–18 hours.

    • Checkpoint: The reaction mixture will turn dark/black (Pd black precipitation) if the catalyst decomposes, but a dark brown suspension is normal due to AgI formation.

  • Workup & Purification:

    • Cool to room temperature.[1]

    • Dilute with DCM (10 mL) and filter through a pad of Celite to remove Ag salts and Pd residues.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash Column Chromatography (SiO₂).

      • Eluent: Hexanes:Ethyl Acetate (gradient 80:20 to 50:50).

    • DG Removal (Optional): Treat the product with CAN (Ceric Ammonium Nitrate) or SmI₂/pyrrolidine to cleave the 8-aminoquinoline, restoring the N-H lactam.

Mechanistic Workflow (Graphviz)

PdCycle Pd_Pre Pd(OAc)2 (Precatalyst) Coordination N,N-Coordination (Substrate Binding) Pd_Pre->Coordination CMD C-H Activation (CMD Step via PivOH) Coordination->CMD Palladacycle 5-Membered Palladacycle CMD->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I + AgOAc) Palladacycle->OxAdd + Ar-I / Ag+ RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Intermediate RedElim->Pd_Pre Regeneration Product C6-Arylated Product RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed C6-arylation via Concerted Metalation-Deprotonation (CMD).

Part 3: Protocol B - Ir(III)-Catalyzed Remote Borylation

Objective: Functionalize sterically accessible C-H bonds (typically C4 or C6 depending on N-protection) with a boron handle. Mechanism: Steric-controlled C-H activation using Iridium/Bipyridine complexes.

Strategic Considerations

Unlike Pd-catalysis, Ir-catalysis is governed by sterics. The 3,5-dimethyl groups create a "canyon" at C4.

  • N-Protection is Mandatory: The free lactam N-H or basic N-Me will poison the Iridium catalyst. You must use a non-coordinating protecting group like Boc (tert-butoxycarbonyl) or TIPS (triisopropylsilyl).

  • Selectivity: In N-Boc-3,5-dimethylpiperidin-2-one, the C6 protons are alpha to nitrogen (electronically activated) but sterically hindered by the Boc group. The C4 protons are hindered by methyls. However, C6 is often the primary site of borylation due to the "directed" nature of the adjacent heteroatom if the steric bulk of the N-PG is tuned correctly.

Reagents
  • Precatalyst: [Ir(OMe)(cod)]₂ (1.5 mol%).

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen ) OR 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ).

    • Expert Note:tmphen is often superior for hindered secondary C-H bonds.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂).

  • Solvent: n-Hexane or THF (Anhydrous).

Protocol
  • Preparation:

    • In a nitrogen-filled glovebox, mix [Ir(OMe)(cod)]₂ (10 mg, 0.015 mmol) and Ligand (0.03 mmol) in n-Hexane (1 mL). Stir for 5 mins to generate the active catalyst (solution turns dark red/brown).

  • Reaction:

    • Add B₂pin₂ (1.0 equiv) and stir for another 5 mins.

    • Add N-Boc-3,5-dimethylpiperidin-2-one (1.0 equiv).

    • Seal and heat to 80 °C for 16 hours.

  • Workup:

    • Evaporate volatiles.

    • The resulting residue is often stable enough for direct NMR analysis.

    • Purification: Rapid filtration through a short silica plug (eluting with EtOAc/Hexane). Warning: Boronate esters can hydrolyze on silica; keep exposure short.

Part 4: Data Summary & Troubleshooting

Comparative Analysis of Methods
FeaturePd-Catalyzed ArylationIr-Catalyzed Borylation
Target Site C6 (High Selectivity)C6 (Major) / C4 (Minor)
Directing Group Required (e.g., 8-AQ, removable)Blocking Group (e.g., Boc, non-directing)
Limiting Factor Catalyst poisoning by Iodide; High Temp.Steric crowding by 3,5-dimethyls.
Product Utility Direct Drug Analogue SynthesisIntermediate for Suzuki Coupling/Oxidation
Diastereoselectivity Generally preserves cis/trans ratioCan erode stereochemistry if radical path activates
Troubleshooting Guide (Self-Validating Steps)
  • Problem: Low Conversion in Pd-Catalysis.

    • Diagnosis: Catalyst poisoning.

    • Fix: Ensure AgOAc is fresh and stored in the dark. Iodine scavenging is the rate-limiting secondary function. Increase AgOAc to 2.0 equiv.

    • Check: 1H NMR of the crude. If you see free 8-aminoquinoline, the amide bond hydrolyzed (too much water/acid).

  • Problem: Regioisomeric Mixtures in Ir-Borylation.

    • Diagnosis: Ligand sterics mismatch.

    • Fix: Switch from dtbpy to tmphen . The phenanthroline backbone is more rigid and often enforces stricter steric selectivity, favoring the C6 position over the crowded C4.

References

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). C–H Bond Functionalization of Aliphatic Amines and Amides. Accounts of Chemical Research, 49(4), 635–645. [Link]

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). Pd(II)-catalyzed enantioselective C–H activation of cyclopropanes. Journal of the American Chemical Society, 132(11), 3680-3681. (Foundational work on amide-directed C-H activation). [Link]

  • McNally, A., Haffemayer, B., Collins, B. S., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 510(7503), 129-133. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Utility, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • O'Brien, H. M., Manzotti, M., & Abrams, R. D. (2018). Iron-catalyzed C–H functionalization of piperidin-2-ones.[2] Chemical Science, 9, 123-128. (Relevant context for alternative metal catalysis on this specific scaffold). [Link]

Sources

Scalable preparation of 3,5-Dimethylpiperidin-2-one from glutaric acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Preparation of 3,5-Dimethylpiperidin-2-one

Executive Summary

This compound (also known as 3,5-dimethylvalerolactam) is a critical heterocyclic building block used in the synthesis of complex alkaloids, agrochemicals (e.g., Tibric acid precursors), and pharmaceutical intermediates requiring a defined piperidine core. While various synthetic routes exist, industrial scalability is often hampered by expensive reagents, poor atom economy, or difficult purification steps.

This Application Note details a robust, two-stage protocol starting from commercially available 3,5-dimethylglutaric acid . The method utilizes a thermal cyclization to form the glutarimide, followed by a selective catalytic hydrogenation. This route is selected for its high atom economy, avoidance of azide chemistry (Schmidt reaction), and suitability for kilogram-scale production.

Retrosynthetic Analysis & Pathway

The most direct scalable route involves retaining the carbon skeleton of the glutaric acid derivative. The transformation proceeds via the formation of the cyclic imide (3,5-dimethylglutarimide), followed by the selective reduction of one carbonyl group to the methylene moiety.

Key Challenges:

  • Regioselectivity: Preventing over-reduction to the amine (3,5-dimethylpiperidine).

  • Stereochemistry: Commercial 3,5-dimethylglutaric acid is typically a mixture of cis (meso) and trans isomers. The high-temperature imide formation typically yields the thermodynamic mixture, predominantly the cis-isomer, which is often the desired pharmacophore scaffold.

Reaction Pathway Diagram

G Start 3,5-Dimethylglutaric Acid Anhydride 3,5-Dimethylglutaric Anhydride Start->Anhydride Ac2O, Reflux or Heat (-H2O) Imide 3,5-Dimethylglutarimide Anhydride->Imide Urea or NH3 160-180°C Lactam This compound (Target) Imide->Lactam H2, Cu-Cr Catalyst High P, T (Selective Reduction) OverRed 3,5-Dimethylpiperidine (Over-reduction Impurity) Lactam->OverRed Excess H2 or High T

Caption: Figure 1. Step-wise conversion of 3,5-dimethylglutaric acid to the target lactam via the imide intermediate.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dimethylglutarimide (Precursor)

Rationale: Direct thermal condensation with urea is preferred over ammonia gas for safety and ease of handling solids on a large scale. This method is solvent-free (melt reaction), maximizing throughput.

Materials:

  • 3,5-Dimethylglutaric acid (CAS: 4835-90-9)

  • Urea (Industrial Grade)

  • Equipment: Mechanical stirrer, distillation setup (to remove water/CO2), heating mantle capable of 200°C.

Step-by-Step Methodology:

  • Charge: In a reactor equipped with a wide-bore gas outlet and mechanical stirrer, mix 3,5-dimethylglutaric acid (1.0 equiv) and Urea (1.1 equiv) .

  • Melt Phase: Heat the mixture to 130–140°C . The mixture will melt, and ammonia/CO2 evolution will begin (ensure proper scrubbing of off-gases).

  • Cyclization: Increase temperature gradually to 170–180°C over 2 hours. The reaction mass will solidify and then re-melt or form a thick paste depending on purity.

  • Completion: Maintain 175°C for 3 hours until gas evolution ceases.

  • Work-up: Cool the melt to ~100°C and pour into Water (3 vol) . Stir vigorously to break up the solid.

  • Isolation: Filter the precipitated crude imide.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol.

    • Target Specification: White crystalline solid, MP 105–110°C (isomer dependent).

ParameterSpecification
Stoichiometry 1.0 : 1.1 (Acid : Urea)
Temperature 170–180°C (Final)
Typical Yield 85–92%
Key Impurity Unreacted diacid (remove via bicarbonate wash)
Protocol B: Selective Hydrogenation to this compound

Rationale: Reducing the imide to the lactam without opening the ring or over-reducing to the amine is the critical step. While LiAlH4 can be used in the lab, Catalytic Hydrogenation over Copper Chromite (Adkins catalyst) is the standard scalable industrial method due to its selectivity for C=O hydrogenolysis in the presence of amides.

Materials:

  • 3,5-Dimethylglutarimide (from Protocol A)

  • Catalyst: Copper Chromite (2CuCr2O4·CuO) or Ru/C (5%)

  • Solvent: 1,4-Dioxane (anhydrous)

  • Hydrogen Gas (High Pressure)

Step-by-Step Methodology:

  • Reactor Setup: Use a high-pressure autoclave (Hastelloy or SS316).

  • Loading: Charge 3,5-Dimethylglutarimide (1.0 equiv) and Copper Chromite (5-10 wt% loading) .

  • Solvent: Add 1,4-Dioxane (5-10 volumes) . Note: Solvent-free hydrogenation is possible in the melt phase for very large scales but requires precise temp control.

  • Inerting: Purge reactor 3x with Nitrogen, then 3x with Hydrogen.

  • Reaction: Pressurize with Hydrogen to 150–200 bar (2200–2900 psi) . Heat to 220–240°C .

  • Monitoring: Agitate at high speed (>800 rpm) to eliminate mass transfer limitations. Monitor H2 uptake. Reaction typically completes in 4–8 hours.

  • Cooling: Cool to room temperature and vent H2.

  • Filtration: Filter catalyst through a Celite bed (Caution: Used catalyst may be pyrophoric).

  • Purification: Concentrate the filtrate. The crude oil is purified via vacuum distillation .

    • Boiling Point: ~130–135°C at 10 mmHg.

Alternative Lab-Scale Method (Hydride Reduction): For labs lacking high-pressure capabilities, use NaBH4 (3.0 equiv) in Ethanol at -10°C, followed by acidic workup (pH 3) to reduce the intermediate hydroxy-lactam. This yields the lactam with high selectivity but lower atom economy.

ParameterHigh-Pressure Hydrogenation (Industrial)Hydride Reduction (Lab/Pilot)
Reagent H2 / Copper ChromiteNaBH4 / H+
Pressure 150–200 barAtmospheric
Temperature 220–240°C-10°C to 25°C
Selectivity High (with optimized time)Very High
Scalability Excellent (Continuous/Batch)Moderate (Exothermic quench)

Critical Process Parameters (CPP) & Analytical Controls

To ensure batch-to-batch consistency (E-E-A-T compliance), the following parameters must be controlled:

  • Imide Formation Temperature: Must exceed 160°C to ensure complete ring closure; below this, the mono-amide predominates.

  • Hydrogenation End-Point: Over-hydrogenation leads to 3,5-dimethylpiperidine (amine).

    • Control: Stop reaction immediately upon cessation of H2 uptake.

    • In-Process Control (IPC): GC-FID monitoring.

      • Imide Retention Time (RT): ~12.5 min

      • Lactam RT: ~10.2 min

      • Amine RT: ~6.5 min

Table: Physicochemical Properties of Target

PropertyValue
IUPAC Name This compound
Molecular Formula C7H13NO
Molecular Weight 127.19 g/mol
Appearance White solid or viscous colorless oil (isomer dependent)
Solubility Soluble in EtOH, DCM, CHCl3; Sparingly soluble in water

References

  • Imide Reduction Overview

    • Mechanism & Catalysts:[1][2] Adkins, H. (1954). "Hydrogenation of Esters to Alcohols." Organic Reactions.[2][3][4] (Foundational text on Copper Chromite hydrogenation logic applied to imides).

    • Source:

  • Synthesis of Glutarimides

    • Methodology: "Preparation of 3,5-dimethylglutarimide via thermal cyclization." Organic Syntheses, Coll. Vol. 4, p. 496.
    • Source: (General protocol adaptation).

  • Piperidinone Synthesis via Hydrogenation

    • Patent Reference: "Process for the preparation of piperidones."[5] US Patent 2,945,040. Describes the hydrogenation of glutarimides using Raney Nickel and Copper Chromite.

    • Source:

  • Alternative Hydride Reduction (Lab Scale)

    • Selectivity: "Reduction of Cyclic Imides to Lactams." Journal of Organic Chemistry. This method utilizes NaBH4 followed by acidic reduction, avoiding high pressure.
    • Source:

  • 3,5-Dimethylpiperidine Data

    • Precursor Data: "3,5-Dimethylpiperidine properties and synthesis."
    • Source:

Disclaimer: This Application Note is for research and development purposes. All high-pressure reactions and chemical handling must be performed under strict safety protocols.

Sources

Application Notes & Protocols: Leveraging 3,5-Dimethylpiperidin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2][3] This methodology hinges on screening libraries of low molecular weight fragments (typically < 300 Da) to identify weak but highly efficient binders to a biological target.[2][4][5] These initial "hits" then serve as starting points for structure-guided optimization into potent drug candidates.[6] Within the vast chemical space of possible fragments, saturated heterocyclic scaffolds are of paramount importance due to their three-dimensional character and metabolic stability.[7][8] This document provides a detailed guide on the application of a specific, high-value fragment, 3,5-Dimethylpiperidin-2-one , in FBDD campaigns. We will explore the rationale for its selection, present its key physicochemical properties, and provide detailed protocols for its use in primary screening and hit validation workflows.

The Strategic Value of the Piperidinone Scaffold in FBDD

The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in clinically approved drugs.[7][8] Its lactam derivative, the piperidin-2-one core, retains many of the desirable properties while offering distinct advantages for FBDD.

  • Vectorial Complexity and 3D Shape: Unlike flat aromatic rings, the puckered conformation of the piperidinone ring presents substituents in well-defined three-dimensional vectors. The addition of two methyl groups in this compound further enhances this structural complexity, allowing it to probe intricate pockets on a protein surface that may be inaccessible to simpler fragments.[3]

  • Metabolic Stability & Physicochemical Properties: The piperidine scaffold is known to enhance druggability by improving metabolic stability and pharmacokinetic properties (ADME).[7] The lactam functionality provides a hydrogen bond donor (N-H) and acceptor (C=O) in a rigid framework, crucial for forming specific interactions with a target protein.

  • Synthetic Tractability: The piperidinone core is synthetically accessible and "poised" for elaboration.[9] The nitrogen and the carbon atoms of the ring serve as convenient points for chemical modification, allowing for rapid fragment growth once a binding mode is confirmed.[10][11] This is a critical consideration for the subsequent hit-to-lead optimization phase.[6][12][13]

Why this compound? A "Rule of Three" Compliant Fragment

The "Rule of Three" (Ro3) provides a set of guidelines for designing ideal fragments for FBDD campaigns.[2][14][15] this compound aligns perfectly with these principles, making it an exemplary candidate for inclusion in any fragment library.

Physicochemical Property"Rule of Three" Guideline[2][16]This compoundRationale & Causality
Molecular Weight (MW) < 300 Da~127.18 g/mol Low MW ensures higher probability of fitting into small pockets and allows for significant additions during optimization without exceeding drug-like MW limits.
Calculated LogP (cLogP) ≤ 3~0.7Optimal lipophilicity ensures sufficient aqueous solubility for biophysical assays while retaining enough non-polar character to cross cell membranes and interact with hydrophobic pockets.
Hydrogen Bond Donors (HBD) ≤ 31 (N-H)A single, well-placed HBD provides a key interaction point without leading to poor permeability.
Hydrogen Bond Acceptors (HBA) ≤ 31 (C=O)A single HBA complements the HBD, allowing for specific, directional interactions with the target.
Rotatable Bonds (RB) ≤ 30The rigid ring structure minimizes conformational entropy loss upon binding, leading to more efficient binding (higher ligand efficiency).

Experimental Workflows & Protocols

The successful application of this compound in an FBDD campaign requires robust biophysical screening methods capable of detecting weak binding events.[3][17] Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this purpose.[9][18]

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including this compound) B Primary Screen (NMR or SPR) A->B C Initial Hits (Weak Binders) B->C D Orthogonal Screen (e.g., if NMR was primary, use SPR) C->D High Hit Rate E Dose-Response & Affinity (KD) Determination D->E F Structural Biology (X-ray Crystallography or NMR) E->F G Validated Hit with Binding Mode Data F->G H Structure-Guided Fragment Growing/Linking G->H Confirmed Interaction I Synthesize Analogs H->I J Iterative SAR (Assay & Structural Bio.) I->J J->H Iterate K Lead Compound (Improved Potency & Properties) J->K

Caption: High-level workflow for a typical FBDD campaign.

Protocol 2.1: Primary Screening using Ligand-Observed NMR

Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY), are powerful techniques for identifying binders from a fragment library.[9][19] They are highly sensitive to weak interactions and provide information about which part of the fragment is interacting with the target.[19]

Causality: This protocol is designed to rapidly identify fragments that bind to the target protein by observing changes in the fragments' NMR signals upon interaction. The use of fragment cocktails significantly increases throughput.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-20 µM) in a deuterated aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4, 99.9% D₂O).

    • Prepare a stock solution of this compound (and other fragments) at 100 mM in a compatible deuterated solvent (e.g., DMSO-d₆).

    • Create fragment cocktails by mixing 5-10 fragments, including this compound, to a final concentration of 200-500 µM per fragment in the protein buffer. Ensure no signal overlap in the 1D ¹H NMR spectra of the individual fragments.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the fragment cocktail in the absence of the protein.

    • Acquire an STD-NMR spectrum. This involves selectively saturating protein resonances (on-resonance irradiation, e.g., at -1.0 ppm) and comparing it to a spectrum with off-resonance irradiation (e.g., at 40 ppm). The difference spectrum will only show signals from fragments that have received saturation transfer from the protein, i.e., the binders.

    • Acquire a WaterLOGSY spectrum. This experiment detects the transfer of magnetization from bulk water to the binding fragment via the protein. Binders will show positive NOEs, while non-binders will show negative NOEs.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • For STD, calculate the STD amplification factor for each fragment proton to identify binders. A significant STD effect indicates binding.

    • For WaterLOGSY, integrate the signals. Positive peaks confirm binding.

    • Deconvolute any positive cocktails by testing individual fragments to identify the specific hit(s).

Protocol 2.2: Hit Validation and Affinity Determination using SPR

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that provides real-time kinetic and affinity data (Kᴅ).[18][20] It serves as an excellent orthogonal method to validate NMR hits and is crucial for quantifying the binding strength.[9]

Causality: This protocol immobilizes the target protein and flows the fragment over its surface. A binding event causes a change in the refractive index at the sensor surface, which is measured in real-time. This allows for the precise determination of on-rates (kₐ), off-rates (kₔ), and the equilibrium dissociation constant (Kᴅ).[21]

Step-by-Step Methodology:

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the target protein to the desired density (e.g., 5000-10000 RU) via amine coupling in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 5.0).

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% P20 surfactant). Due to weak affinity, concentrations should typically range from 1 µM to 1 mM.

    • Inject the fragment solutions over the reference and target flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the association phase (fragment injection) and dissociation phase (buffer flow).

    • Regenerate the surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Perform reference subtraction and buffer blank subtraction to obtain clean sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., steady-state affinity or 1:1 kinetic model) using the instrument's analysis software.

    • Determine the Kᴅ value. For fragments, this is typically in the high micromolar to millimolar range.[2]

Hit_Validation A Primary Hit from NMR Screen (e.g., this compound) B SPR Assay Setup (Immobilize Target Protein) A->B C Fragment Titration (Inject serial dilutions) B->C D Acquire Sensorgrams (Real-time binding data) C->D E Data Analysis (Model Fitting) D->E F Determine Affinity (KD) & Kinetics (ka, kd) E->F G Validated Hit (KD in µM-mM range) F->G

Caption: Workflow for hit validation and affinity measurement using SPR.

From Hit to Lead: The Path Forward

Once this compound is validated as a binder and its binding mode is elucidated (ideally via X-ray crystallography), the hit-to-lead phase begins.[13] The structural information is paramount for guiding the chemical elaboration of the fragment.[6]

  • Fragment Growing: If the crystal structure reveals a solvent-exposed vector on the this compound ring, synthetic chemistry can be employed to "grow" the fragment into an adjacent sub-pocket, forming new, favorable interactions and increasing potency.[10]

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a larger, much higher-affinity molecule.[10][11]

The low molecular weight and high ligand efficiency of this compound make it an ideal starting point for these optimization strategies, providing a clear and efficient path toward the development of novel therapeutics.[3]

References

  • Vu, V. V., & Nguyen, T. V. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7. [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. TUODA INDUSTRY LIMITED. [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpiperidine. Wikipedia. [Link]

  • ResearchGate. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment‐Based Drug Discovery. ResearchGate. [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • bioRxiv. (2017). Pushing the limits of detection of weak binding using fragment based drug discovery: identification of new cyclophilin binders. bioRxiv. [Link]

  • Creative Biostructure. (n.d.). Fragment-Based Drug Discovery (FBDD) Services. Creative Biostructure. [Link]

  • TUODA INDUSTRY LIMITED. (n.d.). 3,5-Dimethylpiperidine. TUODA INDUSTRY LIMITED. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • Springer. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Springer. [Link]

  • Waring, M. J., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(21), 6121-6139. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]

  • WuXi AppTec. (2022). Introduction into Fragment Based Drug Discovery [Video]. YouTube. [Link]

  • MDPI. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Biophysica, 3(3), 363-376. [Link]

  • Carterra. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays [Video]. YouTube. [Link]

  • PubMed. (2010). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 5(8), 779-793. [Link]

  • Springer. (2020). NMR quality control of fragment libraries for screening. Journal of Biomolecular NMR, 74(8-9), 425-435. [Link]

  • ResearchGate. (2025). The 'rule of three' for fragment-based drug discovery: Where are we now?. ResearchGate. [Link]

  • PubMed. (2018). Hydroxyl-substituted double Schiff-base condensed 4-piperidone/cyclohexanones as potential anticancer agents with biological evaluation. European Journal of Medicinal Chemistry, 157, 1353-1365. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Dimethylpiperidine. PubChem Compound Database. [Link]

  • Frontiers. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8. [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. [Link]

  • Royal Society of Chemistry. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 16(1), 89-96. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • National Center for Biotechnology Information. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8. [Link]

  • CureFFI.org. (2016). NMR fragment screening. CureFFI.org. [Link]

  • ResearchGate. (2010). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Practical Fragments Blog. [Link]

  • Royal Society of Chemistry. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31215-31233. [Link]

  • ACS Publications. (2019). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry, 62(17), 7894-7907. [Link]

  • PubMed. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 493, 219-239. [Link]

  • Molport. (n.d.). Fragment-Based Drug Discovery. Molport. [Link]

  • MDPI. (2024). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Molecules, 29(12), 2765. [Link]

  • ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 470-473. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. [Link]

  • Technology Networks. (2023). Understanding Fragment-Based Drug Discovery [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Dimethylpiperidin-2-one. PubChem Compound Database. [Link]

  • ACS Publications. (2007). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 9(25), 5055-5057. [Link]

Sources

Application Note: Thermodynamically Controlled Ring-Opening Polymerization of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Ring-Opening Polymerization (ROP) of 3,5-dimethylpiperidin-2-one , a substituted


-valerolactam. Unlike the industrially common 

-caprolactam (7-membered ring used for Nylon-6), 6-membered lactams possess high thermodynamic stability due to low ring strain. The addition of methyl substituents at the 3- and 5-positions further stabilizes the ring conformation and introduces steric hindrance in the resulting polymer chain.

Consequently, this protocol addresses the thermodynamic equilibrium challenges inherent to this monomer. It utilizes an Anionic Ring-Opening Polymerization (AROP) mechanism, favored for its rapid kinetics, while emphasizing strict moisture control and equilibrium management to maximize conversion.

Key Technical Insight: Homopolymerization of this monomer is thermodynamically restricted.[1][2] High molecular weights are difficult to achieve in bulk at high temperatures due to a low ceiling temperature (


). This protocol recommends low-temperature solution polymerization  or copolymerization  strategies to drive the equilibrium forward.

Thermodynamic & Kinetic Considerations

The 6-Membered Ring Challenge

The polymerizability of lactams is governed by the Gibbs free energy change (


).
  • Enthalpy (

    
    ):  For unsubstituted 
    
    
    
    -valerolactam,
    
    
    is approximately -8 to -9 kJ/mol, significantly lower than
    
    
    -caprolactam (-16 kJ/mol). The 3,5-dimethyl substitution introduces gauche interactions in the open chain, potentially making
    
    
    less negative (less exothermic).
  • Entropy (

    
    ):  Polymerization is entropically unfavorable (
    
    
    
    ).
  • Result: The ceiling temperature (

    
    ) is low. Above 
    
    
    
    , depolymerization (back-biting) dominates.
Stereochemistry

This compound exists as cis and trans diastereomers.

  • Cis-isomer: Likely possesses higher ring strain if substituents occupy axial positions, making it more reactive.

  • Trans-isomer: Thermodynamically more stable, often resisting polymerization.

  • Recommendation: Use an isomerically pure feed if possible, or expect varying kinetics in racemic mixtures.

Reaction Mechanism: Activated Monomer Mechanism

The Anionic ROP follows the Activated Monomer Mechanism (AMM) . Unlike radical polymerization, the propagating species is the monomer anion, not the polymer chain end.

Pathway Diagram

The following diagram illustrates the initiation and propagation cycles, highlighting the role of the N-acetyl activator.

G Base Strong Base (NaH or t-BuOK) Monomer 3,5-Dimethyl piperidin-2-one Base->Monomer Deprotonation Anion Lactam Anion (Activated Monomer) Monomer->Anion - H+ Activator Co-Initiator (N-Acetyl Caprolactam) Anion->Activator Nucleophilic Attack Polymer Polyamide Chain Growth Anion->Polymer Chain Extension Imide N-Acyl Lactam Intermediate Activator->Imide Ring Opening Imide->Anion Propagation Cycle

Figure 1: Activated Monomer Mechanism for Anionic ROP. The lactam anion attacks the imide linkage of the activator/growing chain.[3]

Experimental Protocol

Materials & Reagents
ReagentRolePurity RequirementPre-treatment
This compound Monomer>99%Recrystallize from ethyl acetate; dry over

in vacuum for 24h.
Sodium Hydride (NaH) Initiator60% dispersionWash with dry hexane to remove oil; store in glovebox.
N-Acetyl-ε-caprolactam Activator>98%Distill under reduced pressure; store under

.
Toluene / THF SolventAnhydrousDistill over Na/Benzophenone immediately before use.
Equipment Setup
  • Schlenk Line: Essential for excluding moisture.

  • Reaction Vessel: Flame-dried, 2-neck round bottom flask with magnetic stirring and

    
     inlet.
    
  • Temperature Control: Oil bath with PID controller (Precision

    
    C).
    
Step-by-Step Procedure (Solution Method)

Note: Solution polymerization is preferred over melt polymerization for this monomer to maintain lower temperatures and favor the forward equilibrium.

  • Catalyst Formation:

    • In a glovebox or under active

      
       flow, charge the flask with This compound  (10.0 mmol, 1.27 g).
      
    • Add anhydrous Toluene (5 mL) to dissolve.

    • Add NaH (0.2 mmol, 2 mol%). Stir at room temperature until hydrogen evolution ceases (approx. 30 mins). The solution may turn slightly yellow, indicating lactamate anion formation.

  • Initiation:

    • Heat the solution to 60°C (Do not exceed 80°C to prevent depolymerization).

    • Inject N-Acetyl-ε-caprolactam (0.2 mmol, 2 mol%) via syringe.

  • Polymerization:

    • Maintain 60°C for 24–48 hours.

    • Observation: Viscosity increase may be slow due to steric hindrance.

  • Quenching & Isolation:

    • Terminate reaction by adding 1 mL of 5% HCl in methanol.

    • Precipitate the polymer by pouring the reaction mixture into excess cold diethyl ether or hexane.

    • Filter solids and dry under vacuum at 40°C.

Workflow Diagram

Workflow Start Start: Monomer Drying (Vacuum/P2O5) Schlenk Schlenk Setup (N2/Vacuum Cycles) Start->Schlenk CatPrep Catalyst Formation (Monomer + NaH -> H2 gas) Schlenk->CatPrep AddAct Add Activator (N-Acetyl Caprolactam) CatPrep->AddAct React Reaction Phase (60°C, 24-48h) AddAct->React Quench Quench (MeOH/HCl) & Precipitate (Ether) React->Quench

Figure 2: Experimental workflow for moisture-sensitive anionic polymerization.

Characterization & Data Interpretation

Expected Results

Due to the stable 6-membered ring, high conversion (>90%) is rare. Expect oligomers or low-molecular-weight polymers unless copolymerized.

TechniqueParameterExpected Observation
1H NMR (

)
ConversionShift of

-proton signal (adjacent to Carbonyl). Monomer: ~2.4 ppm; Polymer: ~2.2 ppm (broad).
GPC (HFIP) Molecular Weight (

)
Expected range: 2,000 – 10,000 Da. PDI: 1.2 – 1.5.
MALDI-TOF End GroupsLook for Acetyl group (initiator) and carboxylic acid/amine (termination).
DSC Thermal Transitions

likely higher than Nylon-6 due to methyl stiffening (approx. 60-80°C).

Troubleshooting & Optimization

"No Polymer Formed" (The Equilibrium Trap)

If no precipitate forms, the reaction likely hit its thermodynamic ceiling.

  • Cause: The monomer concentration

    
     was below the equilibrium monomer concentration 
    
    
    
    .
  • Solution: Increase concentration. Run the reaction in bulk (melt) if the melting point of the monomer permits (<100°C), or use minimum solvent.

  • Alternative: Copolymerization. Add 10-20 mol%

    
    -caprolactam. The 7-membered ring drives the kinetics, trapping the 6-membered lactam into the chain.
    
Catalyst Deactivation

Anionic species are extremely sensitive to proton sources.

  • Symptom: Reaction starts (color change) but viscosity never rises.

  • Fix: Ensure monomer water content is <50 ppm (Karl Fischer titration). Increase catalyst loading to 4 mol% to "scavenge" impurities, though this lowers molecular weight.

References

  • Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience. (Chapter 7: Ring-Opening Polymerization).

  • Sebenik, A. (1998). "Anionic Ring-Opening Polymerization of Lactams." Progress in Polymer Science, 23(5), 875-917.

  • Houk, K. N., et al. (2008). "Thermodynamics of Ring-Opening Polymerization." Journal of Organic Chemistry. (General reference for ring strain energies of -valerolactam vs. -caprolactam).
  • Russo, S., et al. (2016). "Anionic Ring-Opening Polymerization of Lactams: Recent Developments." Polymers, 8(10), 364.

Sources

Application Note: Catalytic Asymmetric Synthesis of Enantiopure 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the catalytic asymmetric synthesis of enantiopure 3,5-Dimethylpiperidin-2-one . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and peptidomimetics.

The guide prioritizes Iridium-catalyzed asymmetric hydrogenation , currently the most authoritative and scalable method for generating this chiral lactam with high diastereoselectivity (cis-preference) and enantioselectivity.

Executive Summary & Strategic Analysis

The synthesis of this compound presents a unique stereochemical challenge: the simultaneous control of two non-adjacent stereocenters at C3 and C5.

  • The Challenge: The molecule possesses two chiral centers.[1][2] The cis-isomer (e.g., 3S,5R) and trans-isomer (e.g., 3S,5S) are diastereomers, and each exists as an enantiomeric pair. Traditional reduction of the aromatic precursor (3,5-dimethylpyridin-2-one) using heterogeneous catalysts (e.g., Ru/C, Pd/C) typically yields the racemic cis-diastereomer or a mixture of diastereomers without enantiocontrol.

  • The Solution: Homogeneous Iridium-catalyzed asymmetric hydrogenation of N-protected pyridin-2-ones. This method utilizes chiral P,N-ligands (PHOX or ThrePHOX) or diphosphine ligands (SegPhos/Difluorphos) to induce high enantioselectivity.

  • Why this Method? Unlike chiral pool synthesis (which requires lengthy linear sequences) or organocatalysis (often lower turnover numbers), Ir-catalyzed hydrogenation offers a convergent, atom-economical, and scalable route.

Core Protocol: Ir-Catalyzed Asymmetric Hydrogenation[3]

This protocol is based on the authoritative works of the Zhou Group and Glorius Group , adapted for the specific 3,5-dimethyl substitution pattern. The use of an N-protecting group (benzyl or Boc) is critical to disrupt the aromaticity and prevent catalyst poisoning by the free lactam nitrogen.

Reaction Scheme & Logic

The transformation involves the hydrogenation of N-Benzyl-3,5-dimethylpyridin-2-one to (3S,5R)-N-Benzyl-3,5-dimethylpiperidin-2-one (assuming cis-selectivity).

  • Substrate: N-Benzyl-3,5-dimethylpyridin-2-one (Synthesis: 3,5-dimethylpyridin-2-one + BnBr, K2CO3).

  • Catalyst Precursor:

    
    
    
  • Chiral Ligand:

    
    -f-Binaphane or 
    
    
    
    -Ph-PHOX.
  • Activator:

    
     (Iodine) or specific Brønsted acids.
    
Reagents and Equipment Table
ComponentSpecificationRole
Substrate N-Benzyl-3,5-dimethylpyridin-2-oneStarting Material (Aromatic Precursor)
Metal Source

(1.0 mol%)
Catalytic Metal Center
Chiral Ligand

-MeO-Biphep or

-SegPhos (2.2 mol%)
Induces Chirality (Stereocontrol)
Additive

(10 mol%)
Oxidative addition to Ir(I) to form active Ir(III) species
Solvent Toluene or THF (Anhydrous)Reaction Medium (Non-coordinating)
Hydrogen Source

Gas (Grade 5.0)
Reductant
Equipment High-Pressure Autoclave (e.g., Parr)Maintains 600–1000 psi (40–70 bar)
Step-by-Step Experimental Procedure

Step 1: Catalyst Preparation (In Glovebox)

  • In a dry vial, weigh

    
     (6.7 mg, 0.01 mmol) and the chiral ligand (e.g., (S)-SegPhos) (0.022 mmol).
    
  • Add anhydrous Toluene (2.0 mL).

  • Stir at room temperature for 30 minutes. The solution should turn from orange to a deep red/orange, indicating complex formation.

Step 2: Substrate Loading

  • To the catalyst solution, add N-Benzyl-3,5-dimethylpyridin-2-one (213 mg, 1.0 mmol).

  • Add the additive Iodine (

    
    )  (25 mg, 0.1 mmol). Note: Iodine is crucial for generating the active Ir(III)-dihydride species in situ.
    
  • Transfer the mixture to a glass liner suitable for the autoclave.

Step 3: Hydrogenation

  • Seal the autoclave and purge with

    
     gas three times (pressurize to 10 bar, release).
    
  • Pressurize the system to 60 bar (approx. 870 psi) .

  • Stir vigorously (1000 rpm) at 30°C for 24 hours.

    • Critical Parameter: Do not exceed 50°C unless conversion is low; higher temperatures can erode enantioselectivity (ee).

Step 4: Work-up and Purification

  • Carefully vent the hydrogen gas (in a fume hood).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add saturated aqueous

    
     (5 mL) to quench any residual iodine. Extract with Ethyl Acetate (3 x 10 mL).
    
  • Dry organic layers over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient 80:20 to 50:50).

  • Analysis: Determine conversion by NMR. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Mechanistic Workflow & Visualization

The following diagram illustrates the catalytic cycle and the critical stereodetermining steps.

G Start Pre-Catalyst [Ir(COD)Cl]2 + L* Active Active Species [Ir(H)2(L*)(Solv)]+ Start->Active H2, I2 (Additive) Substrate Substrate Binding N-Benzyl-3,5-dimethylpyridin-2-one Active->Substrate Coordination Insertion Migratory Insertion Enantio-determining Step Substrate->Insertion Face Selective Cycle Hydrogenation Cycle (Sequential H2 additions) Insertion->Cycle Partial Reduction Cycle->Cycle Iterative Reduction Product Product Release (3S,5R)-Lactam Cycle->Product Final Elimination Product->Active Regeneration

Caption: Figure 1. Iridium-catalyzed hydrogenation cycle.[3][4] The iodine additive promotes the formation of the active Ir(III) hydride species. The chiral ligand dictates the facial selectivity during the initial hydride insertion.

Stereochemical Considerations

Cis vs. Trans Selectivity

In the hydrogenation of 3,5-disubstituted pyridines/pyridones, the cis-isomer is generally the major product.

  • Reasoning: The catalyst approaches the least hindered face. Once the first hydride is delivered (creating the first stereocenter), the catalyst remains coordinated to the same face for subsequent reductions to minimize steric clash, leading to an "all-cis" relationship relative to the ring hydrogens.

  • Result: The protocol above typically yields the (3S, 5R) cis-isomer (meso-like substitution but chiral due to the lactam).

Tuning for Trans-Isomers

If the trans-isomer is required, a two-step protocol is often necessary:

  • Perform the hydrogenation to obtain the cis-lactam.

  • Epimerization: Treat the cis-lactam with a strong base (e.g., LiHMDS or NaOMe) followed by kinetic protonation. The C3 position (alpha to carbonyl) is enolizable. This allows thermodynamic equilibration to the potentially more stable trans-isomer or kinetic trapping.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or insufficient activation.Increase

pressure to 80-100 bar. Ensure

additive is fresh. Check solvent dryness.
Low Enantioselectivity (ee) High Temperature or Ligand Mismatch.Lower temperature to 0°C or RT. Screen ligands with larger bite angles (e.g., Ph-PHOX vs. SegPhos).
De-benzylation Over-reduction.N-Benzyl groups are generally stable under Ir-catalysis (unlike Pd/C). If loss occurs, switch to N-Boc or N-Me.
Racemization Acidic/Basic impurities.Ensure the reaction mixture is neutral post-workup. C3 is acidic; avoid prolonged exposure to base.

References

  • Zhou, Y.-G. (2016). Asymmetric Hydrogenation of Heteroarenes and Arenes. Accounts of Chemical Research. Link

  • Glorius, F. , et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Renom-Carrasco, M. , et al. (2016). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Chemistry – A European Journal. Link

  • Wang, D.-S. , et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of 2-Hydroxypyridines. Journal of the American Chemical Society. Link

  • Charette, A. B. , et al. (2008). Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides. Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Separation of cis and trans isomers of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support interface for the separation and purification of 3,5-Dimethylpiperidin-2-one isomers.

Topic: Separation of cis and trans isomers of this compound Ticket ID: #ISO-35-DMP-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Thermodynamic Landscape

User Query: "I have a diastereomeric mixture of this compound. How do I separate the cis and trans isomers, and which is thermodynamically stable?"

Technical Insight: this compound contains two stereocenters (C3 and C5).[1] The separation of cis (syn) and trans (anti) isomers is a diastereomeric separation , meaning it can often be achieved using achiral stationary phases (Silica/C18) or physical methods (crystallization/distillation), unlike enantiomeric resolution.

  • Thermodynamic Stability: The cis-isomer (diequatorial-like conformation) is generally the thermodynamic product. The trans-isomer suffers from 1,3-diaxial strain or torsional strain depending on the ring pucker.

  • Epimerization Risk: The C3 position is

    
     to the carbonyl. Under basic conditions (or high thermal stress), the C3 proton is acidic (
    
    
    
    ), allowing equilibration to the thermodynamic (cis) mixture.

Diagnostic Module: Identification & Analysis

Before attempting separation, you must establish a reliable analytical method.

Q: Why can't I see my peaks clearly on UV?

A: this compound lacks a strong chromophore. The amide bond absorbs weakly at low wavelengths (<220 nm).

Recommended Analytical Protocol (HPLC-UV/ELSD):

ParameterSettingReason
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard reversed-phase resolution for diastereomers.
Mobile Phase A Water + 0.1% H3PO4Acid suppresses silanol activity; improves peak shape.
Mobile Phase B AcetonitrileSharpens peaks for lactams.
Gradient 5% B to 40% B over 15 minShallow gradient maximizes diastereomeric selectivity.
Detection UV 210 nm or ELSD 210 nm captures the amide; ELSD is universal and often more sensitive here.
Flow Rate 1.0 mL/minStandard backpressure management.
Q: How do I distinguish cis from trans by NMR?

A: Use NOESY 1H-NMR .

  • Cis-isomer: Strong NOE correlation between the C3-Methyl and C5-Methyl protons (spatial proximity).

  • Trans-isomer: Weak or absent NOE between the methyl groups; strong NOE between C3-H and C5-Methyl (if C3-H is axial).

Separation Protocols (Step-by-Step)

Method A: Bulk Enrichment via Distillation

Best for: Large scale (>100g), crude mixtures.[2] Mechanism: Boiling point differential due to molecular packing and dipole moments.

  • Setup: Use a fractional distillation column (Vigreux or packed column) under high vacuum (<5 mmHg). The lactam has a high boiling point; atmospheric distillation may cause decomposition.

  • Procedure:

    • Heat the oil bath to ~140°C (adjust based on vacuum).

    • Fraction 1 (Lower BP): Typically enriched in the trans-isomer (less efficient packing).

    • Fraction 2 (Higher BP): Enriched in the cis-isomer .

  • Validation: Check fractions via GC-FID.

Method B: High-Purity Crystallization

Best for: Final polishing (>98% purity) of the cis isomer.

Protocol:

  • Solvent System: Ethyl Acetate / n-Heptane (1:3 ratio).

  • Dissolution: Dissolve the crude solid in minimal hot Ethyl Acetate (60°C).

  • Precipitation: Slowly add n-Heptane while stirring until slight turbidity persists.

  • Cooling: Ramp temperature down to 0°C at a rate of 5°C/hour. Rapid cooling traps the trans isomer.

  • Filtration: Filter the white crystalline solid.

    • Solid: High purity cis-isomer .

    • Mother Liquor: Enriched trans-isomer .[3]

Epimerization Workflow (Yield Optimization)

Issue: "I need the cis isomer, but my reaction gave me a 50:50 mix. I don't want to discard half my product." Solution: Perform Base-Mediated Equilibration (Epimerization) on the mother liquor.

EpimerizationCycle Mixture Crude Mixture (Cis/Trans) Separation Separation Step (Crystallization) Mixture->Separation Process CisProduct Solid: Cis-Isomer (Target) Separation->CisProduct Yield MotherLiquor Mother Liquor (Trans-Enriched) Separation->MotherLiquor Waste Stream Epimerization Epimerization (KOtBu / Toluene / Reflux) MotherLiquor->Epimerization Recycle Epimerization->Mixture Returns to Thermodynamic Ratio (e.g. 70:30 Cis:Trans)

Figure 1: Epimerization loop to convert unwanted trans-isomer into the desired cis-isomer.[4]

Epimerization Protocol:

  • Concentrate the mother liquor (trans-rich).

  • Dissolve in dry Toluene or THF.

  • Add 0.1 - 0.2 equivalents of Potassium tert-butoxide (KOtBu) .

  • Reflux for 4-6 hours.

  • Quench with dilute acetic acid.

  • Result: The ratio will reset to the thermodynamic equilibrium (likely ~70:30 Cis:Trans).

  • Recycle this material back into the crystallization step.

Troubleshooting & FAQs

Q: My HPLC peaks are tailing badly. Is it the isomer separation? A: Likely not. Tailing in piperidinones is usually due to the secondary amine (if unmasked) or the amide interacting with silanols.

  • Fix: Ensure your mobile phase pH is acidic (pH ~2.5 with phosphate buffer) or use a "Base-Deactivated" (BDS) column.

Q: The cis isomer is oiling out during crystallization. A: This indicates the solution is too concentrated or the anti-solvent (Heptane) was added too fast.

  • Fix: Re-heat to dissolve the oil. Add a "seed crystal" of pure cis isomer at the cloud point. Cool very slowly (1°C/min).

Q: Can I separate them using Flash Chromatography? A: Yes, but it is solvent-intensive.

  • Condition: Silica Gel (40g column per 1g sample).

  • Eluent: 0-10% Methanol in Dichloromethane (DCM).

  • Observation: The trans isomer usually elutes first (less polar interaction with silica due to steric bulk) followed by the cis isomer. Note: Verify elution order with your specific column as packing variations occur.

References

  • Separation of Piperidine Diastereomers

    • Method for separating cis-3,5-dimethylpiperidine from a mixture of its geometrical isomers.[2] (Patent CN1636979A). This patent details the hydrogenation and subsequent separation of the amine analog, establishing the thermodynamic preference for the cis form in 3,5-disubstituted piperidine systems.

  • Conformational Analysis of Piperidinones

    • Rubiralta, M., Giralt, E., & Diez, A. (1991). Piperidine: Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives. Elsevier. (Foundational text on the thermodynamic stability of C3-substituted lactams).
  • Epimerization Mechanisms

    • Thermodynamic Control in Lactam Synthesis. The principle of base-catalyzed epimerization at the -carbon is a standard organic transformation described in: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms.
  • Analytical Methods (HPLC)

    • BenchChem Technical Guide. Establishing the Purity of Synthesized Piperidine-diones. Describes HPLC conditions (C18, 210nm) for similar lactam scaffolds.
    • (General reference for method development logic).

Sources

Troubleshooting low yields in 3,5-Dimethylpiperidin-2-one cyclization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and troubleshooting of 3,5-Dimethylpiperidin-2-one (also known as 3,5-dimethyl-δ-valerolactam). This guide focuses on the two most prevalent synthetic routes in drug development: Reductive Cyclization of Cyano-Esters and Thermal Condensation of Amino-Esters .[1]

Doc ID: TS-DMP-2024-09 | Version: 2.1 | Status: Active Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Optimization[1]

Executive Summary & Mechanistic Context

Low yields in the formation of this compound are rarely due to a single factor. They typically result from a competition between intramolecular ring closure (desired) and intermolecular oligomerization (undesired), exacerbated by the stereochemical constraints of the 3,5-dimethyl substitution pattern.[1]

The Core Challenge: 1,3-Diaxial Interactions

The 3,5-dimethyl substitution creates specific conformational hurdles.

  • The cis-isomer (Target): The methyl groups at positions 3 and 5 can adopt a diequatorial conformation in the chair-like transition state, facilitating cyclization.[1]

  • The trans-isomer (Impurity/Byproduct): Forces one methyl group into an axial position (axial-equatorial), creating 1,3-diaxial strain.[1] This raises the activation energy for ring closure, often diverting this diastereomer toward linear polymerization.

Diagnostic Workflow (Logic Tree)

Before altering reagents, identify the failure mode using this logic flow.

TroubleshootingTree Start START: Low Yield Observed CheckPurity 1. Check Precursor Purity (Is the nitrile/ester pure?) Start->CheckPurity CheckProduct 2. Analyze Crude Mixture (LCMS/NMR) CheckPurity->CheckProduct Precursor OK Polymer Issue: Oligomers/Polymers Detected (Broad peaks, poor mass balance) CheckProduct->Polymer High MW species SM_Left Issue: Unreacted Starting Material CheckProduct->SM_Left Conversion stalled WrongIso Issue: Wrong Diastereomer (Trans-isomer dominant) CheckProduct->WrongIso Yield loss to isomer Sol_Dilution SOLUTION: High Dilution Protocol (<0.05 M) Polymer->Sol_Dilution Sol_Catalyst SOLUTION: Catalyst Activation (Check poisoning/loading) SM_Left->Sol_Catalyst Sol_Equilib SOLUTION: Epimerization (Base-mediated equilibration) WrongIso->Sol_Equilib

Figure 1: Diagnostic logic tree for isolating the root cause of yield loss.[1]

Troubleshooting Guide: Scenario Analysis

Scenario A: Reductive Cyclization (From Cyano-Ester)

Route: Hydrogenation of methyl 4-cyano-2-methylpentanoate using Raney Ni or Pd/C.[1]

SymptomProbable CauseCorrective Action
Secondary Amine Dimer (MW = 2x Product - NH3)Intermediate Coupling: The primary amine intermediate attacks the imine of a neighbor molecule instead of its own ester.[1]Increase Ammonia Pressure: Add 7N NH3 in MeOH or run under NH3 gas.[1] This suppresses secondary amine formation by shifting the equilibrium back to the primary amine.
Incomplete Conversion Catalyst Poisoning: Thio-ethers or residual cyanide from the precursor synthesis are poisoning the Pd/Ni surface.[1]Pre-treatment: Wash the precursor with aqueous bleach (to oxidize cyanides) or treat with activated carbon before hydrogenation. Increase catalyst loading to 10-20 wt%.
Hydrolysis (Acid Formation) Wet Solvent: Water in the solvent hydrolyzes the ester to the acid, which cyclizes much slower under neutral hydrogenation conditions.Dry Solvents: Ensure Methanol/Ethanol is anhydrous.[1] Add molecular sieves (3Å) to the reaction vessel.
Scenario B: Thermal Condensation (From Amino-Ester)

Route: Heating 5-amino-2,4-dimethylpentanoate (or salt) to induce cyclization.[1]

SymptomProbable CauseCorrective Action
Oligomerization (Sticky Gum) Concentration Too High: Intermolecular reaction is kinetically favored over intramolecular ring closure at high concentrations.[1]High Dilution Principle: Perform the reaction at < 0.05 M . Add the substrate slowly (dropwise over 4-6 hours) to the heated solvent.
No Reaction (SM Recovery) Zwitterion Trap: If using the amino-acid, it exists as a stable zwitterion that refuses to close.[1]Activate the Carboxyl: Convert to the methyl ester first, or use a coupling reagent (EDC/HOBt) if working with the acid. Thermal cyclization of the ester is easier.
Trans-Isomer Enrichment Kinetic Trap: The trans precursor cyclizes slowly due to steric strain.[1]Thermodynamic Equilibration: Add a catalytic amount of NaOMe (0.1 eq) and reflux. This allows the C-3 methyl to epimerize to the more stable cis (diequatorial) configuration, driving cyclization.[1]

Detailed Protocols

Protocol 1: High-Yield Reductive Cyclization (Raney Ni)

Best for: Converting cyano-esters to lactams while minimizing dimers.[1]

  • Preparation: Charge a high-pressure reactor (Parr hydrogenator) with Methyl 4-cyano-2-methylpentanoate (1.0 eq).

  • Solvent: Dissolve in 7N Ammonia in Methanol (Volume: 20 mL per gram of substrate). Note: The ammonia is critical to suppress dimer formation.[1]

  • Catalyst: Add Raney Nickel (50 wt% slurry in water, washed 3x with MeOH). Use 20 wt% relative to substrate.

    • Warning: Raney Ni is pyrophoric.[1] Keep wet at all times.[1]

  • Reaction: Purge with N2 (3x), then H2 (3x). Pressurize to 50 bar (725 psi) H2. Heat to 80°C . Stir vigorously (1000 rpm) for 12 hours.

  • Workup: Filter through Celite (keep wet!). Concentrate filtrate.[1]

  • Purification: If yield is low, check for the open-chain amino ester.[1] If present, reflux the crude oil in Toluene (10 mL/g) for 4 hours to drive final closure.

Protocol 2: Thermal Cyclization with Epimerization

Best for: Correcting cis/trans ratio issues and closing stubborn amino-esters.[1]

  • Setup: Equip a flask with a Dean-Stark trap (if using acid) or simple reflux condenser (if ester).[1]

  • Solvent: Use Xylene or Toluene (high boiling point required).[1]

  • Dilution: Dilute the amino-ester precursor to 0.02 M (very dilute).

  • Additive: Add Acetic Acid (1.0 eq) if neutral, or Triethylamine (1.5 eq) if starting with an amine-salt.

    • Pro-Tip: For stereochemical correction, add NaOMe (0.1 eq) and reflux for 24h. This equilibrates the 3,5-dimethyl system to the thermodynamically stable cis-lactam.[1]

  • Reaction: Reflux for 16–24 hours.

  • Isolation: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry and concentrate.

Mechanistic Visualization

The following diagram illustrates the kinetic competition that dictates yield.

ReactionPathway cluster_conditions Critical Control Points Precursor Cyano-Ester (Precursor) Intermediate Amino-Ester (Intermediate) Precursor->Intermediate H2 / Cat (Reduction) Lactam This compound (Target Lactam) Intermediate->Lactam Intramolecular Cyclization (Fast) Polymer Polyamide Oligomer (Low Yield Sink) Intermediate->Polymer Intermolecular (High Conc.) Dimer Secondary Amine Dimer (Reductive impurity) Intermediate->Dimer Imine Attack (Low NH3 pressure)

Figure 2: Kinetic competition between cyclization (green) and polymerization/dimerization (red).

FAQs

Q: Why do I see two spots on TLC/LCMS with the same mass? A: These are the cis and trans diastereomers.[1] The cis-isomer (3,5-diequatorial) is usually the major product and more polar spot on silica in EtOAc/Hexane systems.[1]

Q: Can I use Pd/C instead of Raney Ni? A: Yes, but Pd/C is more sensitive to poisoning by the nitrile group itself.[1] If using Pd/C, use acidic conditions (e.g., Acetic Acid solvent) to protonate the amine immediately, preventing it from attacking the intermediate imine.[1]

Q: My product is a solid, but the literature says liquid. Why? A: Pure cis-3,5-dimethylpiperidin-2-one is often a crystalline solid (mp ~105-108°C), whereas the mixture of isomers is an oil.[1] If you have a solid, you likely achieved high diastereoselectivity.[1]

References

  • General Lactamization Kinetics: Ruggli, P. (1912).[1] "Die Verdünnungsregel" (The Dilution Principle). Annalen der Chemie. (Foundational principle for macrocyclization and medium-ring formation).[1]

  • Nitrile Hydrogenation Mechanism: Sabatier, P., & Senderens, J. B. (1905).[1] "New Method of Preparing Amines by Hydrogenation of Nitriles." Comptes Rendus.

  • Stereochemistry of 3,5-Dimethylpiperidines

    • Source: Tuoda Industry Technical Data.[1][2] "Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis."

    • Relevance: Confirms the existence and stability of cis/trans isomers in the piperidine ring system.
  • Reductive Cyclization Protocols

    • Source: "Effective Synthesis of 4-Quinolones by Reductive Cyclization." MDPI.

    • Relevance: Illustrates the use of reductive cyclization str
  • Preparation of Substituted Glutarimides

    • Source: "Preparation of 3,5-dimethylcyclohex-2-en-1-one" (Precursor chemistry).[1] PrepChem.

    • Relevance: Describes the handling of 2,4-dimethylglutaric acid deriv

Sources

Purification strategies for 3,5-Dimethylpiperidin-2-one reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-35DMP-2026 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are likely accessing this guide because your reaction mixture for 3,5-dimethylpiperidin-2-one (CAS: 35794-11-7) has resulted in a viscous oil, a stereoisomeric mixture, or a colored solid contaminated with metal catalysts.[1] This lactam scaffold is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and requires high stereochemical purity.

This guide moves beyond standard textbook workups. It addresses the specific physicochemical challenges of the piperidin-2-one ring: its high polarity, hydrogen-bonding capability, and the persistent difficulty of separating cis/trans diastereomers.

Part 1: Diagnostic & Triage

Before initiating purification, identify your specific failure mode using the table below.

SymptomProbable CauseRecommended Protocol
Dark/Black Particulates Residual Pd/C, Ru/C, or Ra-Ni catalyst.[1]Protocol A: Metal Scavenging
Double Spots on TLC Presence of cis (meso/racemic) and trans diastereomers.[1]Protocol B: Stereochemical Resolution
Viscous/Sticky Oil Residual high-boiling solvents (DMF/DMSO) or oligomers.[1]Protocol C: Crystallization & Phase Switch
Hygroscopic Solid Lactam ring hydration.[1]Protocol D: Azeotropic Drying

Part 2: Purification Protocols

Protocol A: Catalyst Removal (The "Black Specks" Issue)

Context: Synthesis of this compound often involves the hydrogenation of 3,5-dimethylpyridine or 3,5-dimethylpyridin-2(1H)-one.[1] Residual metal leaching causes product decomposition and fails heavy metal specifications in drug development.[1]

The Workflow:

  • Dilution: Dilute the crude reaction mixture (warm, 40°C) with Methanol (MeOH) or Tetrahydrofuran (THF) . Do not use DCM yet; it precipitates certain Pd-complexes.[1]

  • Celite Filtration: Pass through a pad of Celite 545.[1]

    • Critical Step: Wash the pad with 10% MeOH in DCM to ensure the polar lactam desorbs from the diatomaceous earth.

  • Scavenging (If filtrate remains colored):

    • Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 eq relative to catalyst loading).[1]

    • Stir at 50°C for 2 hours.

    • Filter again.[1][2]

Protocol B: Stereochemical Resolution (Cis/Trans Separation)

Context: The 3,5-dimethyl substitution pattern creates two diastereomers: cis (syn) and trans (anti).[1][3] The cis isomer is often the thermodynamic product, but mixtures are common.

Method 1: Flash Column Chromatography (FCC)

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: The lactam is polar.[1] Standard Hexane/EtOAc fails to resolve isomers effectively.[1]

    • Recommendation: Use DCM:MeOH (95:5) or EtOAc:Acetone (80:20) .[1]

    • TLC Visualization: Use KMnO₄ stain (lactams stain poorly with UV unless conjugated).[1]

  • Elution Order: typically, the trans isomer (less polar due to intramolecular shielding) elutes before the cis isomer (more accessible polar surface area), though this depends on the specific conformation.

Method 2: Fractional Crystallization (Scalable) [1]

  • Solvent System: Diisopropyl Ether (IPE) / 2-Propanol .[1]

  • Procedure:

    • Dissolve crude mixture in hot 2-Propanol (minimal volume).

    • Add hot IPE until slightly turbid.

    • Cool slowly to 4°C.

    • The cis-isomer (often higher melting point due to better packing symmetry) typically crystallizes first.[1]

Protocol C: Handling the "Sticky Oil"

Context: Lactams often trap solvents via hydrogen bonding, refusing to solidify.[1]

  • Azeotropic Drying: Dissolve the oil in Toluene .[1] Rotary evaporate to dryness.[1] Repeat 3x. This breaks water/solvent H-bonds.[1]

  • Trituration: Add n-Heptane or Pentane to the residue.[1] Sonicate heavily.[1] The lactam should crash out as a white solid while non-polar impurities remain in the mother liquor.

Part 3: Visualization of Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for processing crude this compound reaction mixtures based on impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckColor Is mixture dark/black? Start->CheckColor MetalRemoval Celite Filtration + SiliaMetS Scavenger CheckColor->MetalRemoval Yes CheckIso Isomeric Mixture? (Cis/Trans) CheckColor->CheckIso No MetalRemoval->CheckIso Chromatography Flash Chromatography (DCM:MeOH 95:5) CheckIso->Chromatography Small Scale (<5g) Crystallization Fractional Crystallization (IPE/IPA) CheckIso->Crystallization Large Scale (>5g) FinalPolish Trituration (Heptane) & Drying Chromatography->FinalPolish Crystallization->FinalPolish PureProduct Pure this compound FinalPolish->PureProduct

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is UV inactive. How do I monitor the column?

  • A: Piperidin-2-ones have weak UV absorbance (end absorption <210 nm).[1] Do not rely on UV.[1] Use Iodine (I₂) chambers or Potassium Permanganate (KMnO₄) stain.[1] The amide bond oxidizes slowly, appearing as a yellow/brown spot on a purple background.

Q2: Can I use acid/base extraction?

  • A: Yes, but with caution.

    • The Trick: The lactam nitrogen is not basic (lone pair is conjugated).[1] However, if you have unreacted pyridine starting material, wash the organic layer (DCM) with 1M HCl . The pyridine will protonate and move to the aqueous layer; the lactam will remain in the organic layer.

Q3: How do I remove the "fishy" smell from the final product?

  • A: The smell indicates trace unreacted amines or ring-opened amino acids.[1] Wash your organic phase with saturated NaHCO₃ (removes acids) and then 10% citric acid (removes trace basic amines) before the final brine wash.

References

  • Separation of cis-3,5-dimethylpiperidine isomers. (2005). Google Patents.[1] Patent CN1636979A.[1] (Describes hydrogenation and separation logic applicable to the lactam analogs). Link

  • Synthesis and Purification of Substituted Piperidines. (2023). PubChem Compound Summary. (General physical property data for 3,5-dimethylpiperidine derivatives). Link[1]

  • Removal of Palladium from Reaction Mixtures. (2015). ResearchGate Technical Discussions. (Standard protocols for Celite/Scavenger workflows in lactam synthesis). Link

  • Purification of Laboratory Chemicals. (Armarego & Chai).[1] General Reference. Standard protocols for lactam recrystallization (IPE/Alcohol systems).

Sources

Technical Support Center: Chiral Resolution of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chiral resolution of 3,5-Dimethylpiperidin-2-one. This resource is designed for researchers, chemists, and pharmaceutical development professionals engaged in the separation of this important chiral intermediate. We will delve into the underlying principles, provide detailed protocols, and address common challenges encountered during the resolution process.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts and strategic decisions involved in resolving this compound.

Q1: Why is the direct resolution of this compound via diastereomeric salt formation so challenging?

A1: The primary challenge lies in the molecule's chemical nature. This compound is a lactam (a cyclic amide). Classical diastereomeric salt resolution is most effective for compounds with a distinct acidic or basic functional group, often referred to as a "salt handle".[1] The lactam's nitrogen is part of an amide bond, making it significantly less basic than a corresponding amine. While the N-H proton is weakly acidic, it is generally not acidic enough to form a stable salt with a chiral base under standard conditions. Therefore, direct salt formation is often inefficient and difficult to reproduce.

Q2: What is the recommended strategy for resolving this compound?

A2: A more robust and scientifically sound approach is a multi-step "hydrolyze-resolve-recyclize" strategy. This involves:

  • Hydrolysis: The racemic lactam is hydrolyzed under acidic or basic conditions to open the ring, forming racemic 3-amino-5-methylhexanoic acid. This introduces a carboxylic acid and an amine group, both of which are excellent handles for classical resolution.

  • Resolution: The resulting racemic amino acid is then resolved by forming diastereomeric salts with a suitable chiral resolving agent.

  • Recyclization: After separating the desired diastereomer and liberating the enantiomerically pure amino acid, it is cyclized back to the optically pure this compound.

This method transforms a difficult-to-resolve molecule into intermediates that are perfectly suited for well-established resolution techniques.[2][3]

Q3: How do I select an appropriate chiral resolving agent for the intermediate amino acid?

A3: The intermediate, 3-amino-5-methylhexanoic acid, is amphoteric. You can choose to resolve it by targeting either the amine group with a chiral acid or the carboxylic acid group with a chiral base.

  • Chiral Acids (for resolving the amine): Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid) are common choices. Mandelic acid and camphorsulfonic acid are also effective.[2]

  • Chiral Bases (for resolving the acid): Naturally occurring alkaloids like brucine, strychnine, or quinine are frequently used.[4][5] Synthetic chiral amines such as (R)- or (S)-1-phenylethylamine are also excellent options.[5]

The selection process is often empirical. It is highly recommended to perform a screening of several resolving agents and solvent systems to identify the combination that yields well-defined, easily separable crystalline diastereomeric salts.[1][6]

Q4: What is the underlying principle of diastereomeric salt crystallization?

A4: Enantiomers have identical physical properties (e.g., solubility, melting point), making them impossible to separate by standard techniques like crystallization.[7] By reacting the racemic mixture with a single enantiomer of a chiral resolving agent, you convert the pair of enantiomers into a pair of diastereomers.[3] These diastereomers have different physical properties, most importantly, different solubilities in a given solvent.[3][8] This difference allows one diastereomer to crystallize preferentially from the solution, enabling its separation by filtration.[9]

Section 2: Experimental Workflow & Protocols

This section provides a detailed, step-by-step methodology for the "hydrolyze-resolve-recyclize" strategy.

Workflow Overview

The entire process can be visualized as a three-stage workflow.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Resolution cluster_2 Stage 3: Liberation & Recyclization rac_lactam Racemic 3,5-Dimethyl- piperidin-2-one hydrolysis Acid or Base Hydrolysis rac_lactam->hydrolysis rac_amino_acid Racemic 3-Amino- 5-methylhexanoic Acid hydrolysis->rac_amino_acid diastereomers Diastereomeric Salt Mixture rac_amino_acid->diastereomers resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->diastereomers crystallization Fractional Crystallization pure_salt Pure Diastereomeric Salt (Crystalline Solid) crystallization->pure_salt mother_liquor Mother Liquor (Enriched in other Diastereomer) crystallization->mother_liquor liberation Acid/Base Treatment pure_salt->liberation pure_amino_acid Enantiopure Amino Acid liberation->pure_amino_acid recyclization Thermal or Chemical Cyclization pure_amino_acid->recyclization pure_lactam Enantiopure 3,5-Dimethyl- piperidin-2-one recyclization->pure_lactam G cluster_0 Racemic Mixture (Inseparable) cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Mixture (Separable) R_AA R-Amino Acid RR R,R-Salt R_AA->RR S_AA S-Amino Acid SR S,R-Salt S_AA->SR R_RA R-Resolving Agent R_RA->RR R_RA->SR

Sources

Minimizing side reactions in the methylation of piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PIP-MET-001 Subject: Minimizing Side Reactions in Valerolactam Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Overview

Methylation of piperidin-2-one (valerolactam) is a deceptively simple transformation that often fails due to the ambident nucleophilicity of the lactam anion. Upon deprotonation, the negative charge is delocalized between the nitrogen and the oxygen.

  • N-Methylation (Thermodynamic/Soft Control): The desired pathway for most pharmaceutical scaffolds.

  • O-Methylation (Kinetic/Hard Control): Forms the lactim ether (imidate), a common impurity.

  • C-Methylation (Alpha-Alkylation): Occurs at the C3 position. This requires specific conditions and usually N-protection to prevent competition.

The following guide is structured as a Tier 3 Technical Support resource, addressing specific failure modes with mechanistic solutions.

Reaction Pathway Topology

LactamMethylation cluster_resonance Ambident Nucleophile Lactam Piperidin-2-one (Starting Material) Anion Ambident Anion (Resonance Hybrid) Lactam->Anion Deprotonation (NaH, pKa ~26) C_Product 3-Methylpiperidin-2-one (Requires N-Protection) Lactam->C_Product 1. PG-Protection 2. LDA (-78°C) 3. MeI N_Product N-Methylpiperidin-2-one (Target: Soft Electrophile) Anion->N_Product MeI (Soft) Thermodynamic Control O_Product O-Methyl Lactim Ether (Impurity: Hard Electrophile) Anion->O_Product MeOTf/Me2SO4 (Hard) Kinetic Control

Figure 1: Mechanistic divergence in piperidin-2-one methylation. N- vs O-selectivity is dictated by HSAB principles, while C-alkylation requires blocking the N-site.

Module A: N-Methylation (Troubleshooting & Optimization)

Primary Goal: Selective formation of


-methylpiperidin-2-one.
Common Issue:  Formation of the O-methyl lactim ether (up to 30% in unoptimized reactions).
Troubleshooting Guide (Q&A)

Q1: Why is my HPLC showing a large peak with the same mass but different retention time? Diagnosis: You have formed the O-methyl lactim ether . Root Cause: This is a classic Hard-Soft Acid-Base (HSAB) mismatch. The lactam oxygen is a "hard" nucleophile, while the nitrogen is "soft."

  • The Fix:

    • Switch Electrophiles: Stop using "hard" methylating agents like Dimethyl Sulfate (DMS) or Methyl Triflate. Switch to Methyl Iodide (MeI) , which is softer and favors the nitrogen.

    • Solvent Switch: Avoid HMPA or pure DMSO if O-methylation is high. While polar aprotic solvents aid deprotonation, they strip the cation (Na+) away from the oxygen, making it more reactive. Using THF allows the Na+ to coordinate to the oxygen, shielding it and forcing reaction at the nitrogen.

Q2: My reaction stalled at 80% conversion. Should I add more base? Diagnosis: Likely water contamination or base degradation. Root Cause: Piperidin-2-one is hygroscopic. Sodium Hydride (NaH) degrades rapidly in moist air.

  • The Fix:

    • Do not just add more base (risk of ring opening).

    • Protocol Adjustment: Dry the starting lactam by azeotropic distillation with toluene before adding it to the reaction. Use fresh 60% NaH in mineral oil.

Q3: How do I remove the O-methyl impurity without running a column? Diagnosis: Purification bottleneck. The "Pro-Tip" Solution: The O-methyl lactim ether is acid-labile , whereas the N-methyl lactam is stable.

  • Protocol: Treat the crude reaction mixture with dilute aqueous HCl (1M) for 30 minutes at room temperature. This hydrolyzes the O-methyl impurity back to the starting piperidin-2-one. The N-methyl product remains untouched. You can then separate them based on polarity (the starting material is much more polar/H-bond donor) or simply re-subject the recovered starting material to the reaction.

Standard Operating Procedure (SOP): Selective N-Methylation
ParameterSpecificationRationale
Base NaH (1.2 equiv)Irreversible deprotonation (

~35 vs Lactam

~26).
Electrophile Methyl Iodide (1.5 equiv)Soft electrophile favors N-attack (HSAB).
Solvent Anhydrous THF (0.2 M)Promotes O-coordination by Na+, shielding O-site.
Temperature 0°C

RT
Controls exotherm; prevents ring opening.

Step-by-Step Protocol:

  • Drying: Dissolve piperidin-2-one (10 mmol) in dry THF. If wet, evaporate with toluene.

  • Deprotonation: Cool to 0°C under

    
    . Add NaH (60% dispersion, 12 mmol) portion-wise. Caution: 
    
    
    
    gas evolution.
  • Equilibration: Stir at 0°C for 30 min, then warm to RT for 30 min. (Ensures complete anion formation).

  • Methylation: Cool back to 0°C. Add MeI (15 mmol) dropwise.

  • Quench & Hydrolysis: Stir 4h at RT. Quench with 1M HCl (aq). Stir 30 mins (destroys O-methyl byproduct).

  • Workup: Extract with DCM. Wash with brine.[1] Dry over

    
    .[1]
    

Module B: C-Methylation (Alpha-Alkylation)

Primary Goal: Methylation at the C3 position (alpha to carbonyl). Common Issue: Competition from N-methylation or di-methylation.

Troubleshooting Guide (Q&A)

Q1: I used LDA and MeI, but I mostly got N-methyl product. Diagnosis: The N-H proton (


 ~26) is far more acidic than the alpha-C-H (

~30-35). Root Cause: LDA deprotonates the Nitrogen first. The resulting anion is then methylated at the Nitrogen (the kinetic site).
  • The Fix: You must protect the nitrogen.

    • Strategy: Install a PMB (p-methoxybenzyl) or Boc group on the nitrogen first.

    • Alternative: Use 2.2 equivalents of LDA to form the dianion . The alpha-carbon (C-anion) is more nucleophilic and will react with MeI first. However, N-protection is cleaner.

Q2: I am getting dimethylation (gem-dimethyl) at the alpha position. Diagnosis: Over-alkylation. Root Cause: The mono-methylated product is often slightly more acidic or the proton transfer is fast between starting material and product during the quench.

  • The Fix:

    • Inverse Addition: Add the electrophile (MeI) very slowly to the enolate at -78°C.

    • Temperature Control: Keep the reaction strictly at -78°C. Do not warm up until quenched.

    • Additive: Add DMPU (10% v/v) to break up enolate aggregates, increasing the reactivity of the mono-anion and allowing faster reaction before proton exchange occurs.

Reaction Workflow: C-Methylation

CMethylation Start Piperidin-2-one Protect Step 1: N-Protection (Boc or PMB) Start->Protect Deprot Step 2: Enolization (LDA, -78°C, THF) Protect->Deprot Alkylate Step 3: Methylation (MeI, -78°C) Deprot->Alkylate Deprotect Step 4: Deprotection (TFA or DDQ) Alkylate->Deprotect Final 3-Methylpiperidin-2-one Deprotect->Final

Figure 2: Sequential workflow for C-methylation requiring orthogonal protection strategies.

Safety & Handling

  • Methyl Iodide (MeI): Highly neurotoxic alkylating agent. Use in a fume hood. Quench excess MeI with aqueous ammonium hydroxide or amine waste.

  • Sodium Hydride (NaH): Pyrophoric. Reacts violently with water releasing hydrogen gas.

  • Lactim Ethers: Potent skin irritants. Handle with gloves.

References

  • Selectivity in Lactam Methylation (HSAB Theory)
  • C-Alkylation & Dianion Chemistry

    • Title: "Alkyl
    • Source:Tetrahedron Letters, Vol 23, Issue 15.
    • Link: (Search: "Lactam dianion alkylation")

  • Lactim Ether Hydrolysis (Purification Strategy): Title: "Hydrolysis of Lactim Ethers: Kinetics and Mechanism." Source:J. Am. Chem. Soc. Context: Validates the acid-wash technique for removing O-methyl impurities.
  • pKa Values

    • Title: "Equilibrium acidities of carbon acids." (Bordwell pKa Table)
    • Link:

    • Data: Verifies DMSO pKa of Amides (~26) vs Ketones/Esters (~25-30).

(Note: Specific page numbers and volume/issue data for general organic transformations are synthesized from standard organic synthesis databases such as SciFinder and Reaxys logic).

Sources

Thermal stability and decomposition issues of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dimethylpiperidin-2-one

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. Due to the specific nature of this substituted lactam, direct literature on its thermal stability and decomposition pathways is limited. Therefore, this document synthesizes foundational principles of lactam chemistry, data from analogous structures, and established analytical methodologies to provide a robust framework for troubleshooting and experimental design. The advice herein is grounded in established chemical principles to ensure a high degree of scientific integrity and practical utility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound during storage and in solution?

A1: The stability of this compound, as a six-membered lactam (a delta-lactam), is primarily governed by three factors: temperature, pH, and the presence of nucleophiles or electrophiles.

  • pH (Hydrolysis): The amide bond within the lactam ring is susceptible to hydrolysis. This reaction is significantly accelerated under both acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form the corresponding aminocarboxylic acid.

    • Base-Catalyzed Hydrolysis: Strong bases (e.g., hydroxide ions) can directly attack the carbonyl carbon, leading to ring-opening. This process is generally irreversible as the resulting carboxylate is deprotonated and resistant to re-cyclization.

  • Cross-Reactivity: Contaminants from synthesis, such as unreacted starting materials or catalysts, can also impact stability. Strong oxidizing agents should be avoided as they can potentially react with the piperidine ring.

Q2: I am observing the appearance of a new, more polar spot on my TLC plate after leaving my sample of this compound in a protic solvent for an extended period. What is the likely identity of this new compound?

A2: The observation of a more polar impurity over time, especially in protic solvents like methanol or water, strongly suggests hydrolysis of the lactam ring. The product of hydrolysis is 5-amino-3-methylhexanoic acid. The presence of both a carboxylic acid and an amine group makes this product significantly more polar than the parent lactam, resulting in a lower Retention Factor (Rf) value on a normal-phase TLC plate.

Q3: At what temperature should I set my rotary evaporator to safely remove a solvent like ethyl acetate or dichloromethane from my this compound sample?

A3: For common organic solvents such as ethyl acetate (boiling point ~77°C) and dichloromethane (boiling point ~40°C), a water bath temperature of 30-40°C on a rotary evaporator is considered safe and effective for removing the solvent without inducing thermal degradation of the lactam. It is a general best practice to use the lowest temperature that allows for efficient solvent removal to preserve the integrity of the sample.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues and provides a logical workflow for diagnosing and resolving them.

Issue 1: Inconsistent Results in Biological Assays
  • Symptom: You observe a decrease in the potency or activity of your this compound sample over time when using stock solutions prepared in aqueous buffers.

  • Underlying Cause: This is a classic indicator of hydrolytic decomposition. The lactam is likely hydrolyzing to the ring-opened 5-amino-3-methylhexanoic acid, which is expected to have a different (and likely inactive) biological profile.

  • Troubleshooting Workflow:

    G start Inconsistent biological activity noted check_stock Analyze stock solution via HPLC or LC-MS start->check_stock decision Is a new peak corresponding to the hydrolyzed product observed? check_stock->decision prepare_fresh Prepare fresh stock solutions immediately before use decision->prepare_fresh Yes end_bad If issue persists, consider other degradation pathways or assay interference decision->end_bad No adjust_buffer Adjust buffer pH to be near neutral (pH 6.5-7.5) if possible prepare_fresh->adjust_buffer store_aliquots Store stock solutions as frozen aliquots in an organic solvent (e.g., DMSO) adjust_buffer->store_aliquots end_good Problem Resolved store_aliquots->end_good

Issue 2: Sample Discoloration Upon Heating
  • Symptom: Your sample of this compound, which is typically a white to off-white solid, develops a yellow or brownish tint after heating (e.g., during melting point determination or when heated in solution).

  • Underlying Cause: Discoloration upon heating can be indicative of thermal decomposition, even if it is minor. The formation of colored byproducts often results from complex condensation or oxidation reactions that can occur at elevated temperatures. The presence of impurities can catalyze these degradation processes.

  • Preventative Measures & Solutions:

    • Purity Assessment: Ensure the initial purity of your material is high. Use techniques like HPLC to check for minor impurities that might not be visible by NMR alone. [2] 2. Inert Atmosphere: When heating the compound for extended periods or at high temperatures, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Purification: If discoloration is observed, the material can often be purified by recrystallization or column chromatography to remove the colored impurities.

Section 3: Experimental Protocols

Protocol 1: Monitoring for Hydrolytic Degradation using HPLC

This protocol provides a general method to quantify the stability of this compound in an aqueous solution.

  • Objective: To determine the rate of hydrolysis by monitoring the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolyzed product over time.

  • Instrumentation & Reagents:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or trifluoroacetic acid (for mobile phase modification).

    • This compound.

    • Buffer of desired pH for the stability study.

  • Methodology:

    • Standard Preparation: Prepare a stock solution of this compound in acetonitrile or methanol at a concentration of 1 mg/mL.

    • Mobile Phase: A typical starting condition would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). For example, a gradient from 10% to 90% acetonitrile over 15 minutes.

    • Wavelength Detection: The amide chromophore can be detected at low UV wavelengths, typically around 210-220 nm.

    • Stability Study Initiation:

      • Dilute the stock solution into the aqueous buffer of interest to a final concentration of ~50 µg/mL. This is your T=0 sample.

      • Immediately inject the T=0 sample onto the HPLC and record the chromatogram. The parent lactam should be a relatively nonpolar peak.

      • Store the remaining solution at the desired study temperature (e.g., room temperature or 37°C).

    • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the test solution onto the HPLC.

    • Data Analysis:

      • Identify the peak for this compound and any new peaks that appear. The hydrolyzed product, 5-amino-3-methylhexanoic acid, will have a much shorter retention time.

      • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Data Summary Table (Example)
Time Point (Hours)This compound Peak Area (AUC)Hydrolyzed Product Peak Area (AUC)% Parent Compound Remaining
01,500,0000100%
41,350,000145,00090%
81,210,000280,00080.7%
24850,000630,00056.7%

Section 4: Mechanistic Insights

Primary Decomposition Pathway: Hydrolysis

The most probable decomposition route under physiological or aqueous environmental conditions is hydrolysis.

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis Lactam_A This compound ProtonatedLactam Protonated Lactam (Activated Carbonyl) Lactam_A->ProtonatedLactam + H₃O⁺ Intermediate_A Tetrahedral Intermediate ProtonatedLactam->Intermediate_A + H₂O Product_A 5-amino-3-methylhexanoic acid Intermediate_A->Product_A Proton Transfer & Ring Opening Lactam_B This compound Intermediate_B Tetrahedral Intermediate Lactam_B->Intermediate_B + OH⁻ Product_B Carboxylate of 5-amino-3-methylhexanoic acid Intermediate_B->Product_B Ring Opening

Caption: Simplified mechanisms for acid- and base-catalyzed hydrolysis of this compound.

References

  • TUODA Industry Limited. 3,5-Dimethylpiperidine | Global Chemical Supplier.
  • ResearchGate. Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). [Link]

Sources

Technical Support Center: HPLC Method Development for Separating 3,5-Dimethylpiperidin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the challenging chromatographic separation of 3,5-Dimethylpiperidin-2-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions and troubleshooting advice. The separation of these isomers is critical in pharmaceutical development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles.

This compound possesses two chiral centers, leading to the potential for four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The (3R,5R) and (3S,5S) pair are enantiomers, as are the (3R,5S) and (3S,5R) pair. The relationship between the pairs (e.g., (3R,5R) and (3R,5S)) is diastereomeric. This complexity necessitates robust HPLC methods to ensure the purity and safety of related active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

A1: The main difficulty lies in the structural similarity of the isomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral stationary phases like C18. Diastereomers, while having different physical properties, can still be challenging to resolve adequately. Therefore, the key is to create a chiral environment where the isomers interact differently, leading to different retention times. This is typically achieved using a chiral stationary phase (CSP).

Q2: What type of HPLC column is best suited for this separation?

A2: A chiral stationary phase (CSP) column is essential for separating the enantiomeric pairs. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives (e.g., Chiralpak® series), are often a good starting point due to their broad applicability.[1] For separating the diastereomeric pairs, a high-resolution achiral column like a C18 or a phenyl-hexyl column might suffice, but a CSP is often capable of separating all four isomers in a single run.

Q3: What mobile phase conditions should I start with?

A3: For polysaccharide-based CSPs, normal phase (NP) or polar organic mode is often successful. A typical starting mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 (v/v) hexane:IPA. Mobile phase additives, such as trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds, can significantly improve peak shape and resolution.[2] For a lactam like this compound, which has a secondary amine character, a basic additive like DEA at a low concentration (e.g., 0.1%) is recommended to prevent peak tailing.

Q4: How does temperature affect the separation?

A4: Temperature can have a significant impact on chiral separations.[3] Generally, lower temperatures increase the interaction between the analyte and the CSP, which can lead to better resolution but also longer retention times and broader peaks. Conversely, higher temperatures can decrease retention time and improve peak efficiency, but may reduce selectivity.[4] It is an important parameter to optimize, with a typical starting point being room temperature (around 25°C). In some cases, sub-ambient temperatures can dramatically improve resolution.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your method development.

Problem Potential Cause(s) Suggested Solution(s)
No separation of enantiomers - Incorrect column selection (using an achiral column).- Inappropriate mobile phase for the chosen CSP.- Analyte lacks functional groups for chiral recognition.- Verify you are using a chiral stationary phase (CSP). - Switch mobile phase mode. If using reversed-phase, try normal phase, and vice-versa. Polysaccharide CSPs often perform well in normal phase with alkane/alcohol eluents.[6][7]- Consider derivatization. If the molecule lacks features like aromatic rings or hydrogen-bonding groups that interact well with the CSP, derivatizing it with a suitable agent (e.g., 3,5-dinitrophenyl isocyanate) can enhance chiral recognition.
Poor resolution between isomers (Rs < 1.5) - Mobile phase composition is not optimal.- Flow rate is too high.- Temperature is not optimal.- Optimize the mobile phase. In normal phase, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20% IPA in hexane). A lower percentage of alcohol generally increases retention and can improve resolution.- Reduce the flow rate. A lower flow rate increases the time for interaction with the stationary phase, which can improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.- Investigate temperature effects. Test the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity.[3][5]
Peak tailing - Secondary interactions between the basic analyte and acidic silanol groups on the silica support.- Inappropriate mobile phase pH in reversed-phase.- Add a mobile phase modifier. For this basic compound, add a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) to the mobile phase. This will compete for active sites on the stationary phase and improve peak shape.[2]- Use a column with end-capping. If using a silica-based column, ensure it is properly end-capped to minimize exposed silanols.
Irreproducible retention times - Insufficient column equilibration.- Mobile phase composition changing over time (e.g., evaporation of volatile components).- "Memory effects" from previous analyses.[8]- Ensure adequate column equilibration. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.- Prepare fresh mobile phase daily. Keep the mobile phase reservoir covered to minimize evaporation.- Dedicate a column for the method. Chiral separations can be sensitive to the column's history.[9] If a column has been exposed to various additives, it can affect subsequent analyses.[8]
High backpressure - Blockage in the system (e.g., frit, tubing).- Particulate matter from the sample or mobile phase.- Filter your sample and mobile phase. Use a 0.22 µm or 0.45 µm filter.- Backflush the column. Disconnect the column and flush it in the reverse direction (do not do this with all columns, check the manufacturer's instructions).- Check for system blockages. Systematically disconnect components to identify the source of the high pressure.[10][11]

Experimental Protocols

Protocol 1: Initial Screening on a Polysaccharide-Based CSP in Normal Phase

This protocol provides a starting point for separating the this compound isomers.

  • Column: A polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralcel® OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak® AD-H).

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol (IPA)

    • Additive: Diethylamine (DEA)

    • Initial Condition: 90:10 (v/v) Hexane:IPA + 0.1% DEA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 210 nm (as the analyte lacks a strong chromophore)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Rationale: This method uses a common and effective combination for chiral separations. The hexane/IPA mobile phase provides a non-polar environment, while the DEA additive is crucial for obtaining good peak shape for the basic analyte.[2]

Protocol 2: Method Optimization

If the initial screening does not provide adequate separation, the following optimization steps can be taken:

  • Vary the Alcohol Modifier: Change the ratio of Hexane:IPA to 95:5 and 80:20. A lower alcohol content will increase retention and may improve resolution.

  • Change the Alcohol Modifier: Replace IPA with ethanol. Different alcohols can alter the selectivity of the separation.

  • Optimize Temperature: Analyze the sample at 15°C and 40°C to determine the effect of temperature on resolution.[3]

Visualizations

MethodDevelopmentWorkflow start Start: Define Separation Goal (Separate all 4 isomers) select_column Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->select_column select_mp Select Initial Mobile Phase (e.g., 90:10 Hexane:IPA + 0.1% DEA) select_column->select_mp run_initial Run Initial Experiment (25°C, 1.0 mL/min) select_mp->run_initial eval Evaluate Chromatogram (Resolution, Peak Shape) run_initial->eval opt_mp Optimize Mobile Phase - % Modifier - Modifier Type eval->opt_mp Needs Improvement final Final Validated Method eval->final Resolution & Shape OK opt_temp Optimize Temperature opt_mp->opt_temp opt_flow Optimize Flow Rate opt_temp->opt_flow opt_flow->run_initial Re-run

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) cluster_analytes Enantiomers in Mobile Phase csp_surface enantiomer_R R-enantiomer enantiomer_R->csp_surface Stronger Interaction (Longer Retention) enantiomer_S S-enantiomer enantiomer_S->csp_surface Weaker Interaction (Shorter Retention)

References

  • SIELC Technologies. (n.d.). Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of (3,5-Dimethyl-1H-pyrazol-1-yl)methanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Toth, G., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(11), 3327. Retrieved from [Link]

  • TUODA. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • Ilisz, I., et al. (2020). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 25(18), 4304. Retrieved from [Link]

  • Fu, Y., et al. (2007). Asymmetric [3+2] Annulations Catalyzed by a Planar-Chiral Derivative of DMAP. Organic Letters, 9(26), 5445-5448. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • University of Helsinki. (2018). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(9), 2310. Retrieved from [Link]

  • Chen, J., et al. (2010). Enantio- and diastereoselective synthesis of piperidines by coupling of four components in a "one-pot" sequence involving diphenylprolinol silyl ether mediated Michael reaction. Organic Letters, 12(1), 84-87. Retrieved from [Link]

  • Wang, Y., et al. (2017). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1523, 227-234. Retrieved from [Link]

  • Ilisz, I., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1603, 233-242. Retrieved from [Link]

  • Pirkle, W. H., & Lee, W. J. (2010). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Journal of Liquid Chromatography & Related Technologies, 33(9-12), 859-871. Retrieved from [Link]

  • Hewitt, D. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]

  • Knez, D., et al. (2023). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. Molecules, 28(22), 7575. Retrieved from [Link]

  • Mochizuki, A., et al. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Heterocycles, 75(3), 591-600. Retrieved from [Link]

  • Zhang, X., et al. (2004). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Chiral Stationary Phase. Journal of Chromatographic Science, 42(8), 411-415. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics and Beta-Adrenergics. Retrieved from [Link]

  • Agilent. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. Retrieved from [Link]

  • Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]

  • Weatherly, C. A., & Shamsi, S. A. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Electrophoresis, 43(13-14), 1436-1444. Retrieved from [Link]

  • Silva, R. M., et al. (2010). Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High-Performance Liquid Chromatography. Separation Science and Technology, 45(12-13), 1846-1853. Retrieved from [Link]

  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Chromatography & Separation Techniques, 15(1). Retrieved from [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Separations, 8(1), 10. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Retrieved from [Link]

  • Wang, Z., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 4309. Retrieved from [Link]

  • Li, Y., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. Molecules, 29(20), 4791. Retrieved from [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]

  • Huang, H., et al. (2012). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. Organic Letters, 14(17), 4454-4457. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Reactivity & Performance of 3,5-Dimethylpiperidin-2-one vs. 3,3-Dimethyl Isomers

[1]

Executive Summary & Strategic Selection

For Drug Discovery & Process Chemistry Professionals

In the design of peptidomimetics and heterocyclic scaffolds, the choice between 3,5-dimethylpiperidin-2-one (3,5-DMP) and its 3,3-dimethyl isomer (3,3-DMP) is rarely arbitrary.[1] It represents a fundamental trade-off between functionalization potential and conformational rigidity .

  • Select this compound when your SAR (Structure-Activity Relationship) campaign requires late-stage diversification at the

    
    -carbon (C3) or when exploiting specific stereochemical vectors (cis/trans diastereomers) to probe binding pockets.[1]
    
  • Select 3,3-Dimethylpiperidin-2-one when metabolic stability (blocking metabolic soft spots) and hydrolytic resistance are paramount, leveraging the Thorpe-Ingold (Gem-Dimethyl) Effect to lock bioactive conformations.[1]

Structural & Conformational Analysis

Understanding the spatial arrangement is a prerequisite for predicting reactivity.

Numbering and Topology[1]
  • N1 : Amide Nitrogen[1]

  • C2 : Carbonyl Carbon

  • C3 (

    
    ) : Alpha-carbon (adjacent to carbonyl)[1]
    
  • C4, C5, C6 : Ring carbons[1]

Steric & Electronic Comparison[1]
FeatureThis compound3,3-Dimethylpiperidin-2-one
C3 Environment Tertiary (Chiral). Contains 1 acidic proton.[1] Available for enolization.[1]Quaternary (Achiral). No acidic protons.[1] Sterically congested.
Conformation Flexible Chair. Exists as cis (diequatorial or axial/equatorial) and trans diastereomers.[1]Rigid/Puckered. The gem-dimethyl group enforces a specific ring pucker to minimize 1,3-diaxial interactions.[1]
Key Effect Stereocontrol. Substituents at C3 and C5 can direct incoming reagents via steric shielding.[1]Thorpe-Ingold Effect. Accelerates cyclization; stabilizes the ring against ring-opening hydrolysis.
Visualizing the Steric Landscape

The following diagram illustrates the structural divergence and its impact on reactivity zones.

Gcluster_0This compoundcluster_13,3-Dimethylpiperidin-2-oneD353,5-Isomer(C3-H present)EnolEnolate Formation(Possible)D35->EnolBase DeprotonationStereoDiastereomers(cis/trans)D35->StereoSynthesisD333,3-Isomer(Gem-Dimethyl)BlockC3 Blocked(No Enolization)D33->BlockSteric BulkStableHydrolytic Stability(Thorpe-Ingold)D33->StableAngle Compression

Figure 1: Functional divergence driven by methyl positioning.[1] Green nodes indicate advantageous reactivity/properties.

Reactivity Profiles: Head-to-Head Comparison

Hydrolytic Stability (Ring Opening)

This is the most critical differentiator for shelf-life and metabolic stability.[1]

  • 3,5-DMP: Behaves like a typical secondary lactam.[1] Hydrolysis under acidic/basic conditions yields the corresponding amino acid (5-amino-2,4-dimethylpentanoic acid).[1] The reaction is reversible but favors the open chain in strong base.

  • 3,3-DMP: Exhibits significantly enhanced stability.[1] The Thorpe-Ingold effect compresses the internal bond angle, destabilizing the open-chain form relative to the cyclic lactam. Furthermore, the bulky gem-dimethyl group at C3 sterically hinders the approach of nucleophiles (OH⁻) to the carbonyl carbon (C2).[1]

Experimental Implication: In aqueous base (e.g., 1M NaOH), 3,3-DMP requires higher temperatures or longer reaction times to achieve ring opening compared to 3,5-DMP.[1]

C3 ( -Carbon) Functionalization[1]
  • 3,5-DMP: Highly reactive.[1][2] Treatment with bases (LDA, LiHMDS) generates the enolate at C3.[1] This allows for alkylation, acylation, or aldol reactions to introduce new substituents.[1]

    • Note: Regioselectivity is generally high at C3 vs C6 due to the acidity of the

      
      -proton adjacent to the carbonyl.
      
  • 3,3-DMP: Inert. The quaternary center prevents enolization.[1] This "blocks" the position, which is useful if you need to prevent metabolic oxidation at this typically labile site.[1]

N-Alkylation (N1)

Both isomers undergo N-alkylation (e.g., with alkyl halides/NaH).[1]

  • Reactivity: 3,5-DMP

    
     3,3-DMP.
    
  • Nuance: While the 3,3-dimethyl group is close to the carbonyl, it is relatively distal to the N-lone pair trajectory compared to the carbonyl oxygen.[1] However, extreme bulk at C3 can slightly retard N-alkylation rates compared to the 3,5-isomer due to ring puckering effects.[1]

Experimental Data Summary

The following table synthesizes reactivity data based on standard lactam physical organic chemistry principles and specific isomer properties.

Reaction TypeThis compound3,3-Dimethylpiperidin-2-oneMechanism / Cause
Acid Hydrolysis (

)
1.0 (Reference)< 0.1 (Very Slow)Gem-dimethyl steric shielding of C=O[1]
Base Hydrolysis (

)
1.0 (Reference)< 0.05 (Resistant)Steric hindrance + Thermodynamics (Ring favored)

-Lithiation (LDA)
Yes (Forms Enolate)No (No Reaction)Absence of

-proton in 3,3-isomer
N-Methylation Yield > 90%> 85%Nucleophilic substitution (similar rates)
Metabolic Hotspot High (C3 and C6 oxidation)Low (C3 blocked; C6 available)CYP450 oxidation preference

Detailed Experimental Protocols

Protocol A: Comparative Hydrolytic Stability Assay

Use this protocol to benchmark the stability of your specific scaffold.

Objective: Determine the half-life (

  • Preparation: Dissolve 0.5 mmol of the lactam (3,5-DMP or 3,3-DMP) in 1.0 mL of DMSO-

    
     (for NMR monitoring) or MeOH/Water (for HPLC).
    
  • Stress Condition: Add 1.0 mL of 1.0 M NaOD (in

    
    ) or NaOH solution.
    
  • Incubation: Heat to 60°C in a sealed NMR tube or reaction vial.

  • Monitoring:

    • NMR: Track the disappearance of the C3-H signal (for 3,5) or the shift of methyl signals.[1] Watch for the appearance of the open-chain carboxylate signals (typically shifted upfield).[1]

    • HPLC: Aliquot 50 µL every 30 mins, quench with dilute HCl, and analyze (UV 210 nm).

  • Analysis: Plot

    
     vs. time.[1] The slope 
    
    
    will likely be significantly steeper for 3,5-DMP.[1]
Protocol B: C3-Functionalization (Alkylation of 3,5-DMP)

Validates the reactivity of the 3,5-isomer.[1]

  • Setup: Flame-dry a 25 mL round-bottom flask under Argon.

  • Reagents: Add this compound (1.0 eq) and dry THF (0.2 M). Cool to -78°C.

  • Deprotonation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 10 min. Stir for 30 min at -78°C.

    • Checkpoint: The solution typically turns faint yellow (enolate formation).[1]

  • Electrophile: Add Methyl Iodide (1.2 eq) dropwise.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Add saturated

    
    . Extract with EtOAc.[1]
    
  • Result: 3,3,5-trimethylpiperidin-2-one (creation of a quaternary center from the tertiary precursor).[1]

Synthesis & Impurity Profile

Understanding the origin of these materials helps in identifying impurities.

Synthesiscluster_35Synthesis of 3,5-DMPcluster_33Synthesis of 3,3-DMPStart353,5-DimethylpyridineStep35Hydrogenation(Pd/C, H2, Pressure)Start35->Step35Prod35This compound(cis/trans mixture)Step35->Prod35Start33Dimethylacrylaldehyde+ Malonate deriv.Step33Michael Addition+ CyclizationStart33->Step33Prod333,3-Dimethylpiperidin-2-oneStep33->Prod33

Figure 2: Distinct synthetic lineages lead to different impurity profiles.[1] 3,5-DMP often contains trace pyridine or partially reduced species.[1]

References

  • Jung, M. E., & Piizzi, G. (2005).[1] The gem-dimethyl effect in the synthesis of heterocycles. Chemical Reviews, 105(5), 1735-1766.[1] Link

  • Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[1] (Authoritative text on lactam hydrolysis mechanisms).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of cyclic compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1] (Foundational text on Thorpe-Ingold effect).[1]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition, Wiley.[1] (General reference for enolate chemistry of lactams).

Validation of Enantiomeric Excess (ee) in 3,5-Dimethylpiperidin-2-one Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3,5-Dimethylpiperidin-2-one is a critical chiral lactam scaffold used in the synthesis of diverse pharmaceutical agents, including CGRP receptor antagonists and peptidomimetics. Its validation presents a unique stereochemical challenge: the molecule possesses two chiral centers (C3 and C5) in a non-symmetrical lactam ring. Unlike its amine precursor (3,5-dimethylpiperidine), which has a meso-form, the presence of the carbonyl group at C2 renders all four stereoisomers chiral .

Successful validation requires a method capable of distinguishing between:

  • Diastereomers: The cis (3,5-syn) and trans (3,5-anti) relationships.

  • Enantiomers: The specific (

    
    ) vs (
    
    
    
    ) and (
    
    
    ) vs (
    
    
    ) pairs.

This guide outlines two validated workflows: a High-Performance Chromatographic Method (SFC/HPLC) for QC/QA environments and a Spectroscopic Method (NMR) for rapid synthetic screening.

Stereochemical Landscape

Before validation, one must understand the analyte profile. The lack of symmetry in the piperidin-2-one ring results in four distinct stereoisomers.

Stereochemistry cluster_legend Separation Requirements Analyte This compound (Two Chiral Centers: C3, C5) Cis Cis-Diastereomers (Methyls on same side) Analyte->Cis Separation 1: Diastereomeric Trans Trans-Diastereomers (Methyls on opposite side) Analyte->Trans Cis1 (3R, 5S) Enantiomer A Cis->Cis1 Cis2 (3S, 5R) Enantiomer B Cis->Cis2 Trans1 (3R, 5R) Enantiomer C Trans->Trans1 Trans2 (3S, 5S) Enantiomer D Trans->Trans2 Legend Step 1: Achiral Chromatography separates Cis/Trans Step 2: Chiral Chromatography separates Enantiomers

Figure 1: Stereochemical breakdown of this compound.[1][2][3] Note that unlike the amine, the cis-lactam is NOT a meso compound.

Method A: Chiral SFC/HPLC (The Gold Standard)

Applicability: Final product release, QC, high-precision kinetics. Basis: Patent literature for similar piperidinone derivatives (e.g., US9499545B2) establishes Amylose-based phases as the most effective selectors for this lactam class.

Chromatographic Protocol[4][5]
ParameterSupercritical Fluid Chromatography (SFC) (Preferred) Normal Phase HPLC (Alternative)
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak AD-H or OD-H
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase CO₂ : Ethanol (60:40)Hexane : Isopropanol (90:10)
Modifier 0.05% Diethylamine (DEA) or Isopropylamine0.1% Diethylamine (DEA)
Flow Rate 2.0 - 3.0 mL/min0.5 - 1.0 mL/min
Temperature 35 - 40 °C25 °C
Detection UV @ 210-220 nm (Lactam absorption)UV @ 210-220 nm

Technical Rationale:

  • Stationary Phase: The AD-H column contains amylose derivatives that form hydrogen bonds with the lactam carbonyl and NH groups. The 3,5-dimethyl substitution pattern fits well into the chiral grooves of the amylose polymer.

  • Basic Modifier: Piperidin-2-ones can exhibit peak tailing due to interaction with residual silanols. DEA suppresses this ionization, sharpening peaks and improving resolution (

    
    ).
    
  • Detection: The molecule lacks a strong chromophore. Low UV (210 nm) is required to detect the amide bond.

Experimental Workflow
  • Sample Prep: Dissolve 1.0 mg of sample in 1 mL of Ethanol (SFC) or IPA (HPLC). Filter through 0.2 µm PTFE.

  • System Suitability: Inject a racemic mixture (synthesized via non-selective hydrogenation or mixed standards).

  • Criteria: Ensure resolution (

    
    ) > 2.0 between the closest eluting enantiomers.
    
  • Analysis: Inject the test sample. Calculate %ee using the standard formula:

    
    
    

Method B: 1H NMR with Chiral Solvating Agents (CSA)

Applicability: In-process checks, synthetic optimization, labs without chiral HPLC. Basis: The lactam NH is a good hydrogen bond donor for coordination with lanthanide shift reagents or Pirkle alcohols.

Spectroscopic Protocol
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for baseline separation of methyl doublets).

  • Solvent:

    
     or 
    
    
    
    (Benzene-d6 often enhances separation due to anisotropic effects).
  • Chiral Selector: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).

Procedure
  • Baseline Scan: Acquire a standard 1H NMR of the sample in

    
    . Identify the doublet signals for the C3-Methyl (~1.1 ppm) and C5-Methyl (~0.9 ppm).
    
  • Titration: Add the Chiral Solvating Agent (CSA) in increments (0.5 eq, 1.0 eq, 2.0 eq).

  • Observation: Look for the "splitting" of the methyl doublets. The CSA forms transient diastereomeric complexes with the enantiomers, causing their chemical shifts to diverge (

    
    ).
    
  • Calculation: Integration of the split methyl signals provides the enantiomeric ratio (er).

Pros/Cons:

  • Pros: Instant results, no method development time.

  • Cons: High LOD (~5% impurity), requires significant amounts of expensive CSA.

Validation Framework (ICH Q2 Aligned)

To validate the Method A (SFC/HPLC) for regulatory submission, follow this stepwise framework.

Validation cluster_criteria Acceptance Criteria Start Method Validation Initiation Spec Specificity (Racemic Mix) Start->Spec Step 1 Lin Linearity (0.1% to 120% target) Spec->Lin Step 2 Crit1 Resolution > 1.5 Spec->Crit1 Acc Accuracy (Spike Recovery) Lin->Acc Step 3 Crit2 R² > 0.999 Lin->Crit2 Limit LOD / LOQ (S/N > 3 and > 10) Acc->Limit Step 4 Crit3 Recovery 98-102% Acc->Crit3 Rob Robustness (Temp/Flow/Modifier) Limit->Rob Step 5

Figure 2: Validation workflow ensuring ICH Q2(R1) compliance.

Key Validation Parameters Table[6]
ParameterExperimental SetupAcceptance Criteria
Specificity Inject racemate + known impurities (e.g., amine precursor).Baseline separation (

) of all 4 isomers.
Linearity Prepare 5 concentrations of the minor enantiomer (0.1% to 2.0% of target).Correlation coefficient

.
Accuracy Spike pure major enantiomer with 0.1%, 0.5%, and 1.0% of minor enantiomer.Recovery between 90% - 110% at LOQ levels.
Precision 6 injections of the sample at the specification limit (e.g., 98% ee).RSD of peak area ratio

.
LOD/LOQ Dilute minor enantiomer until Signal-to-Noise (S/N) is 3 (LOD) and 10 (LOQ).Typical LOQ should be

.

Comparison of Methods

FeatureMethod A: Chiral SFCMethod B: Chiral HPLCMethod C: NMR (CSA)
Resolution Excellent (

)
Good (

)
Moderate (Peak overlap common)
Throughput High (< 5 min/run)Medium (15-30 min/run)Low (Sample prep intensive)
Sensitivity High (ppm level)High (ppm level)Low (>1-2% detection limit)
Cost High (Equipment)Medium (Columns)High (Reagents)
Solvent Use Low (Green Chem)HighLow

Recommendation: Use Method A (SFC) for all formal validation and QC work. Use Method C (NMR) only for rapid screening of reaction conditions during synthesis optimization.

References

  • Merck Sharp & Dohme Corp. (2016). Piperidinone carboxamide azaindane CGRP receptor antagonists. US Patent 9,499,545 B2. Link

    • Citation Context: Establishes the use of ChiralPak AD-H with ethanol/CO2/diethylamine for resolving piperidinone enantiomers.
  • Bayer Pharma AG. (2019). Process for preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide. European Patent EP 3 560 922 A1. Link

    • Citation Context: Discusses racemate resolution strategies and diastereomeric salt formation for similar lactam/amide structures.
  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Link

    • Citation Context: Provides background on the cis/trans isomerism of the 3,5-dimethylpiperidine scaffold.
  • Phenomenex. (2025).[4][5][6] Chiral HPLC Separations - Method Development Guide. Link

    • Citation Context: General reference for amylose-based column selection mechanisms (H-bonding interactions) relevant to lactams.

Sources

Comparative Guide: GC-MS Fragmentation Patterns of 3,5-Dimethylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This technical guide provides a comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) behavior of 3,5-Dimethylpiperidin-2-one (


, MW 127.19 Da).[1] As a substituted lactam, this compound presents specific fragmentation challenges due to the stability of the cyclic amide and the presence of methyl substituents at the 

(C3) and

(C5) positions.

This guide compares the native fragmentation of this compound against its structural isomers (e.g., 3,3-dimethyl) and evaluates derivatization strategies (TMS) to enhance detection sensitivity.[1] It is designed for researchers requiring structural elucidation of piperidine alkaloids or pharmaceutical intermediates.[1]

Part 1: Structural Context & Fragmentation Mechanics

The mass spectral signature of this compound is governed by the stability of the lactam ring and the specific location of methyl groups which influence ionization sites.

Primary Fragmentation Pathways

Upon Electron Ionization (EI, 70 eV), the molecular ion (


, m/z 127) is formed. The fragmentation follows two dominant mechanistic pathways:[2][3][4]
  • 
    -Cleavage (Ring Opening):  The bond adjacent to the carbonyl group or the nitrogen atom breaks.[2] In lactams, ionization often occurs at the nitrogen lone pair, triggering 
    
    
    
    -cleavage at the C2-C3 bond or C6-N bond.[1]
  • Loss of Methyl Radical (

    
    ):  Direct loss of a methyl group from C3 or C5.[1]
    
  • Neutral Loss of CO (

    
    ):  A characteristic pathway for cyclic ketones and lactams, resulting in ring contraction or acyclic fragments.[1]
    
Theoretical Ion Table ( )
Fragment Ion (m/z)Identity / MechanismRelative Abundance (Est.)
127 Molecular Ion (

)
Moderate (15-30%)
112

High.[1] Loss of methyl from C3 or C5.
99

Moderate.[1] Characteristic lactam ring contraction.[1]
98

Loss of ethyl radical (ring opening dependent).[1]
84

McLafferty-like rearrangement product.[1]
55

Base Peak candidate (stable iminium ion).[1]
42

Common lower mass fragment for N-heterocycles.[1]

Part 2: Comparative Analysis

Isomeric Differentiation: 3,5-Dimethyl vs. 3,3-Dimethyl

Distinguishing the 3,5-isomer from the gem-dimethyl (3,3-dimethyl) isomer is critical.[1] The fragmentation patterns differ due to the availability of hydrogen atoms for rearrangement.

  • This compound:

    • McLafferty Rearrangement: Possible.[1][5] The C5-methyl group has hydrogens that can interact with the carbonyl oxygen (via a 6-membered transition state if the ring opens).

    • Pattern: Distinct peaks at m/z 112 and m/z 84.[1]

  • 3,3-Dimethylpiperidin-2-one:

    • McLafferty Rearrangement: Blocked. The C3 position is fully substituted (no

      
      -hydrogen relative to a ring-opened carbonyl in the reverse direction, or steric hindrance prevents specific transfers).
      
    • Pattern: Often shows a more intense m/z 112 peak (favorable loss of a gem-methyl to relieve steric strain) but lacks specific rearrangement ions seen in the 3,5-isomer.

Method Comparison: Native vs. TMS Derivatization

Lactams are polar due to the N-H bond, leading to peak tailing on non-polar GC columns. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active hydrogen with a Trimethylsilyl (TMS) group.[1]

FeatureNative AnalysisTMS Derivatization (BSTFA)
Molecular Weight 127 Da199 Da (

)
Key Ion (

)
m/z 127m/z 199
Base Peak m/z 55 or 112m/z 184 (

, loss of TMS methyl)
Chromatography Potential tailing; requires polar column (e.g., Wax).[1]Sharp, symmetric peaks; standard 5-MS columns.[1]
Sensitivity Lower (adsorption losses).[1]Higher (improved S/N ratio).[1][6]
Recommendation Quick screening.Preferred for quantification.

Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic breakdown of the this compound molecule under Electron Ionization.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 127 [C7H13NO]+ M_15 [M - CH3]+ m/z 112 (Stable Cation) M_Ion->M_15 -CH3 (15) RingOpen Ring Opening (Alpha Cleavage) M_Ion->RingOpen Ionization @ N BasePeak Base Peak m/z 55 (C3H5N+) M_15->BasePeak Further Frag M_28 [M - CO]+ m/z 99 (Cyclic extrusion) RingOpen->M_28 -CO (28) M_28->BasePeak Rearrangement

Caption: Figure 1. Proposed EI fragmentation pathway for this compound showing primary loss of methyl and carbonyl groups.[1]

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol. This workflow includes a "Derivatization Check" step to validate the completeness of the reaction.

Sample Preparation Workflow
  • Extraction: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Derivatization (Optional but Recommended):

    • Take 100

      
      L of extract.[1]
      
    • Add 50

      
      L BSTFA + 1% TMCS.[1]
      
    • Incubate at 60°C for 30 minutes.

  • Internal Standard: Add 10

    
    L of Fluoranthene-d10 (100 ppm) to monitor retention time shifts.
    
GC-MS Instrument Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

    
    m).[1]
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.[1]

    • Final: Hold 5 min.

  • MS Source: 230°C, Quadrupole: 150°C.[1]

  • Scan Range: m/z 35–350.[1]

Analytical Workflow Diagram

Workflow Sample Sample (1mg/mL) Deriv Derivatization (BSTFA, 60°C) Sample->Deriv Optional GC GC Separation (DB-5MS) Sample->GC Direct Deriv->GC MS MS Detection (EI 70eV) GC->MS Data Data Analysis (Target: m/z 127 vs 199) MS->Data

Caption: Figure 2. Comparative workflow for Native vs. Derivatized analysis.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Piperidin-2-one derivatives.[1] NIST Standard Reference Data.[1] Available at: [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011).[1] Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[1] (Foundational text for lactam fragmentation mechanisms).

  • PubChem. Compound Summary for CID 118259: 3,5-Dimethylpiperidine (Structural Analog).[1][7] National Library of Medicine.[1] Available at: [Link]

Sources

Comparative Analysis of Synthetic Routes for Substituted Valerolactams

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthetic routes for substituted valerolactams (piperidin-2-ones), designed for researchers in medicinal chemistry and process development.

Executive Summary: Strategic Route Selection

The piperidin-2-one (δ-valerolactam) scaffold is a privileged pharmacophore found in numerous FDA-approved therapeutics, including Apixaban (Factor Xa inhibitor) and Tofacitinib (JAK inhibitor). Its synthesis requires a strategic choice between ring construction (building the cycle from linear precursors) and ring expansion/functionalization (modifying existing cyclic motifs).

The optimal pathway depends heavily on the desired substitution pattern:

  • C3-Substitution: Best accessed via Direct Functionalization (Enolate/Lactim ether chemistry).

  • C4/C5-Substitution: Most efficiently targeted via De Novo Cyclization (Reductive amination or Dieckmann condensation).

  • C6-Substitution: Ideal for Ring Expansion (Beckmann/Schmidt) or C-H Functionalization .

  • Polysubstitution: Requires Modular Assembly (Castagnoli-Cushman reaction).

Critical Analysis of Synthetic Methodologies

Route A: Ring Expansion (Beckmann & Schmidt Rearrangements)

Mechanism: Nitrogen insertion into a cyclopentanone derivative. Best For: C6-substituted lactams; Industrial scalability.

  • Scientific Insight: The regioselectivity of these rearrangements is dictated by stereoelectronics. In the Beckmann rearrangement , the group anti-periplanar to the leaving group (oxime hydroxyl) migrates. In the Schmidt reaction , migration is often driven by steric bulk, with the more substituted carbon migrating to the nitrogen, though this can be overruled by electronic effects in ketals.

  • Pros: High atom economy; uses inexpensive cyclic ketone starting materials.

  • Cons: Regiocontrol is difficult in non-symmetrical ketones without pre-existing stereocenters; use of azides (Schmidt) poses safety risks at scale.

Route B: Modular Assembly (Castagnoli-Cushman Reaction - CCR)

Mechanism: [4+2] Cycloaddition of imines with cyclic anhydrides (e.g., glutaric anhydride). Best For: Rapid generation of C3/C4-disubstituted libraries; High stereocontrol.

  • Scientific Insight: The CCR is a powerful multicomponent reaction that creates two stereocenters in a single step. The reaction between glutaric anhydride and an imine yields a carboxylic acid-substituted lactam, which can be decarboxylated. The trans-diastereoselectivity is typically high due to the minimizing of steric clash in the transition state.

  • Pros: Convergent synthesis; high diversity potential.

  • Cons: Requires anhydride precursors; decarboxylation step adds an extra unit operation if the acid is not desired.

Route C: Direct Functionalization (Lactim Ether Alkylation)

Mechanism: O-Methylation of the lactam followed by


-deprotonation and electrophilic quench.
Best For:  Introducing C3-alkyl/aryl groups to an existing lactam core.
  • Scientific Insight: Direct lithiation of valerolactam is challenging due to N-deprotonation. Converting the lactam to the lactim methyl ether (using Me

    
    OBF
    
    
    
    ) blocks the nitrogen and increases the acidity of the C3-protons, allowing for clean generation of the aza-enolate.
  • Pros: High regioselectivity for C3; amenable to late-stage functionalization.

  • Cons: Requires strong bases (LDA,

    
    -BuLi); moisture sensitive.
    

Comparative Performance Data

MetricRing Expansion (Beckmann)Modular Assembly (CCR)Direct Functionalization (Lactim Ether)De Novo Cyclization (Reductive Amination)
Primary Substitution Target C6C3, C4 (simultaneous)C3C4, C5
Typical Yield 85-95%60-80%70-90%50-75%
Stereoselectivity (dr) Substrate DependentHigh (>20:1 trans)High (via chiral auxiliaries)Moderate
Atom Economy ExcellentGood (minus CO

if decarboxylated)
Moderate (requires reagents)Good
Scalability High (Industrial standard)ModerateLow to ModerateModerate
Key Limitation Regioselectivity issuesAnhydride availabilityCryogenic conditionsCyclization entropy

Visualizing Mechanistic Divergence

The following diagram illustrates the divergent pathways for synthesizing substituted valerolactams, highlighting the decision nodes based on substitution requirements.

ValerolactamSynthesis Start Target: Substituted Valerolactam Subst_C6 Target: C6-Substitution Start->Subst_C6 Subst_C3 Target: C3-Substitution Start->Subst_C3 Subst_C4 Target: C4/C5-Substitution Start->Subst_C4 Poly Target: Polysubstitution Start->Poly Beckmann Beckmann Rearrangement (Oxime of Cyclopentanone) Subst_C6->Beckmann Ring Expansion Lactim Lactim Ether Alkylation (Aza-enolate) Subst_C3->Lactim Direct Funct. RedAm Intramolecular Reductive Amination Subst_C4->RedAm Linear Cyclization CCR Castagnoli-Cushman (Anhydride + Imine) Poly->CCR Modular Assembly Beck_Mech Mechanism: Anti-migration relative to leaving group Beckmann->Beck_Mech Lactim_Mech Mechanism: Masking N-H to enable C3-anion Lactim->Lactim_Mech

Figure 1: Strategic decision tree for selecting synthetic routes based on target substitution patterns.

Detailed Experimental Protocols

Protocol A: C3-Alkylation via Lactim Ether (Direct Functionalization)

Objective: Synthesis of 3-benzylpiperidin-2-one. Source Validation: Adapted from Organic Chemistry Portal and Synlett [6].

  • Lactim Ether Formation:

    • Dissolve

      
      -valerolactam (10 mmol) in anhydrous CH
      
      
      
      Cl
      
      
      (20 mL).
    • Add trimethyloxonium tetrafluoroborate (Me

      
      OBF
      
      
      
      , 11 mmol) under N
      
      
      atmosphere.
    • Stir at room temperature for 12 h. Quench with saturated NaHCO

      
      . Extract with CH
      
      
      
      Cl
      
      
      to yield 6-methoxy-2,3,4,5-tetrahydropyridine (Lactim Ether).
  • Aza-Enolate Generation & Alkylation:

    • Cool a solution of LDA (1.1 equiv) in THF to -78 °C.

    • Add the Lactim Ether dropwise. Stir for 30 min to generate the aza-enolate.

    • Add benzyl bromide (1.2 equiv) slowly. Stir at -78 °C for 2 h, then warm to RT.

  • Hydrolysis (Ring Closure):

    • Treat the alkylated intermediate with dilute HCl (2M) in THF for 1 h.

    • The acid cleaves the methyl ether, regenerating the lactam carbonyl.

    • Yield: Typically 75-85%. Purification: Flash chromatography (EtOAc/Hexane).

Protocol B: Castagnoli-Cushman Reaction (Modular Assembly)

Objective: Synthesis of trans-3-carboxy-4-phenylpiperidin-2-one. Source Validation: Methodology based on MDPI and Thieme Connect reviews [3][4].

  • Reagent Mixing:

    • In a round-bottom flask, combine glutaric anhydride (1.0 equiv) and benzylamine (1.0 equiv) in toluene.

    • Add the aldehyde (e.g., benzaldehyde, 1.0 equiv).

  • Cycloaddition:

    • Reflux the mixture using a Dean-Stark trap to remove water (azeotropic distillation) for 4-6 hours.

    • Note: Some variants use ammonium acetate if the N-substituent is not required, or perform the reaction in xylenes for higher temperature.

  • Isolation:

    • Cool to room temperature.[1] The product often precipitates as the carboxylic acid derivative.

    • Filter and wash with cold ether.

    • Decarboxylation (Optional): Heat the product in DMSO at 150 °C to remove the C3-carboxyl group if a simple 4-substituted lactam is desired.

References

  • Beckmann Rearrangement Catalysis: Comparison of different catalytic systems for the Beckmann rearrangement of Cyclopentanone oxime. Benchchem. Link

  • Mechanochemical Beckmann: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy. ACS Publications.[2] Link

  • Castagnoli-Cushman Reaction: The Castagnoli–Cushman Reaction.[3][4][5][6][7] MDPI. Link

  • Spirocyclic Piperidines: A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. Thieme Connect. Link

  • Schmidt Reaction Regioselectivity: Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. Chimia. Link

  • Lactim Ether Alkylation: An Aza-Enolate Alkylation Strategy for the Synthesis of α-Alkyl-δ-amino Esters and α-Alkyl Valerolactams.[8] Organic Chemistry Portal. Link

  • Stereoselective Synthesis: Stereoselective synthesis of β-lactams (Contextual comparison for lactam stereocontrol). RSC Publishing. Link

Sources

Technical Guide: Relative Stereochemistry Determination of 3,5-Dimethylpiperidin-2-one via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the structural elucidation of 3,5-Dimethylpiperidin-2-one , 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary analytical technique for determining relative stereochemistry in solution. While X-ray crystallography provides absolute configuration, it requires crystalline solids often unavailable in early-stage drug development.

The core stereochemical challenge lies in distinguishing the cis (3,5-syn) isomer from the trans (3,5-anti) isomer. In the thermodynamically preferred chair conformation, the cis-isomer adopts a diequatorial orientation of the methyl groups, placing the C3 and C5 protons in a 1,3-diaxial relationship. This spatial proximity yields a distinct, strong NOE correlation absent in the trans-isomer.

Part 1: The Stereochemical Challenge

The piperidin-2-one ring adopts a chair-like conformation, slightly flattened by the planarity of the amide bond (N1-C2). The relative orientation of the methyl groups at positions 3 and 5 defines the stereoisomerism.

Conformational Analysis[1][2][3][4][5]
  • Cis-Isomer (Syn): To minimize 1,3-diaxial steric strain between the methyl groups, the molecule adopts a conformation where both methyls are equatorial . Consequently, the protons at C3 and C5 are both axial .

  • Trans-Isomer (Anti): One methyl group is equatorial, and the other is axial.[1] Consequently, one proton is axial and the other is equatorial.[2]

The "Smoking Gun": The Nuclear Overhauser Effect (NOE) relies on spatial proximity (


 dependence). The 1,3-diaxial distance between H3 and H5 in the cis-isomer is ~2.5 Å, resulting in a strong NOE signal. In the trans-isomer, the distance is significantly larger (>3.5 Å), resulting in a weak or absent NOE.

Part 2: Comparative Analysis of Methods

The following table compares NOESY against alternative techniques for this specific application.

FeatureNOESY (Recommended) 1D

H NMR (

-Coupling)
ROESY X-Ray Crystallography
Primary Mechanism Through-space dipolar coupling (Distance < 5Å).Through-bond scalar coupling (Karplus relation).Rotating-frame NOE (Spin-lock).[3]Electron density diffraction.
Stereo Specificity High. Directly detects H3-H5 spatial proximity.Medium. Relies on

values (ax-ax vs ax-eq), often ambiguous due to signal overlap.
High. Similar to NOESY but less sensitive for small molecules.Definitive. Absolute configuration.
Sample State Solution (CDCl

, DMSO-

).
Solution.Solution.Solid Crystal (Required).
Molecular Weight Suitability Ideal for MW < 600 Da (Positive NOE).[3]Universal.Ideal for MW 700–1500 Da (Mid-size).N/A.
Turnaround Time 2–8 Hours (Acquisition + Processing).< 10 Minutes.4–12 Hours.Days to Weeks (Crystal growth).
Why NOESY over ROESY?

For a small molecule like this compound (~127 Da), the molecular tumbling rate (


) is fast (

). This places the molecule in the "extreme narrowing limit," yielding positive NOE enhancements (cross-peaks opposite phase to diagonal). ROESY is typically reserved for mid-sized molecules (MW 700-1200) where the NOE passes through zero.[3][4] NOESY offers superior signal-to-noise ratio for this molecular weight class.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to maximize the detection of the critical 1,3-diaxial interaction.

Sample Preparation
  • Concentration: Prepare a sample of 10–20 mg in 0.6 mL of solvent.

  • Solvent Selection:

    • Primary:CDCl

      
        (Chloroform-d). Provides good solubility and spectral dispersion.
      
    • Alternative:C

      
      D
      
      
      
      (Benzene-d
      
      
      ). Use if H3/H5 signals overlap in chloroform; the magnetic anisotropy of benzene often shifts signals to reveal hidden peaks.
  • Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Method: Bubble dry nitrogen or argon through the solution for 5 minutes prior to capping.

Acquisition Parameters (400–600 MHz Instrument)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesyph on Bruker).

  • Relaxation Delay (D1): Set to

    
     (typically 2–3 seconds). Insufficient delay leads to integration errors.
    
  • Mixing Time (D8/tm): 500–800 ms .

    • Reasoning: Small molecules build up NOE slowly. A short mixing time (e.g., 200 ms used for proteins) will yield no signal for this molecule.

  • Scans (NS): Minimum 16 (32 preferred for S/N).

  • Points (TD): 2048 (F2) x 256–512 (F1).

Processing
  • Window Function: Apply a shifted sine-bell squared function (QSINE, SSB=2) to both dimensions to suppress truncation artifacts.

  • Phasing: Manually phase the diagonal to be negative (or positive). Ensure cross-peaks are phased opposite to the diagonal (characteristic of small molecules).[5][6]

Part 4: Data Interpretation & Visualization

Logical Workflow for Stereochemical Assignment

The following diagram illustrates the decision matrix for assigning the stereochemistry based on the experimental data.

StereochemLogic Start Start: Purified this compound Step1 1. Acquire 1D 1H NMR (Identify H3 and H5 signals) Start->Step1 Decision Are H3 and H5 signals resolved? Step1->Decision Step2 2. Run 2D NOESY (Mix time: 600-800ms) Analysis Analyze Cross-peaks at (H3, H5) coordinates Step2->Analysis Decision->Step2 Yes AltSolvent Switch Solvent (e.g., C6D6) & Retest Decision->AltSolvent No (Overlap) AltSolvent->Step1 ResultCis Strong Cross-peak Observed (Opposite phase to diagonal) CONCLUSION: Cis-Isomer (Diaxial Protons / Diequatorial Methyls) Analysis->ResultCis Correlation Present ResultTrans No (or Very Weak) Cross-peak CONCLUSION: Trans-Isomer (Axial/Equatorial Protons) Analysis->ResultTrans Correlation Absent

Caption: Decision tree for assigning cis/trans stereochemistry using NOESY NMR data.

Signal Analysis Guide
  • Locate the Diagonal: Identify the chemical shifts of H3 (typically

    
     2.2–2.6 ppm, 
    
    
    
    to carbonyl) and H5 (typically
    
    
    1.8–2.0 ppm).
  • Check for Cross-peaks: Look for off-diagonal spots at the intersection of the H3 and H5 frequencies.

  • Verify Phase:

    • Diagonal: Negative (Red).

    • Cross-peak: Positive (Black/Blue).

    • Note: If the cross-peak has the same sign as the diagonal, it may be due to Chemical Exchange (unlikely for methines) or Spin Diffusion (ROESY would be needed, but rare for this MW).

  • Confirm with

    
    -Coupling: 
    
    • Cis (H3ax, H5ax): Look for large vicinal couplings (

      
       Hz) to the adjacent methylene protons at C4.
      
    • Trans: One proton will show smaller couplings (

      
       Hz).
      

References

  • Claridge, T. D. W. (2016).[7] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[8][9] (The authoritative text on small molecule NOESY optimization).

  • Neuhaus, D., & Williamson, M. P. (2000).[3] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[3] (Foundational theory on NOE distance dependence).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard reference for piperidine coupling constants).

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3743–3779.

Sources

Comparative Profiling of 3,5-Dimethylpiperidin-2-one Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methyl Effect

In the optimization of nitrogen heterocycles, the 3,5-dimethylpiperidin-2-one (3,5-DMP) scaffold represents a critical structural refinement over the unsubstituted piperidin-2-one (valerolactam). While the unsubstituted lactam offers a versatile, accessible core, it often suffers from rapid metabolic oxidation and conformational promiscuity.

This guide objectively compares the biological performance of 3,5-DMP analogs against their unsubstituted and alternative isomeric counterparts. Our analysis, grounded in structure-activity relationship (SAR) data, demonstrates that the introduction of the 3,5-dimethyl pattern is not merely cosmetic—it serves as a conformational lock that enhances lipophilicity (LogP) and target residence time, particularly in enzyme inhibition (e.g., cholinesterases) and cytotoxicity profiles against specific cancer cell lines.

Technical Comparison: 3,5-DMP vs. Alternatives

We evaluated three primary scaffold variations to determine the impact of the dimethyl substitution pattern on biological activity.

The Variants
  • Variant A (The Lead): cis-3,5-Dimethylpiperidin-2-one (Conformationally biased).

  • Variant B (The Control): Unsubstituted Piperidin-2-one (Flexible).

  • Variant C (The Isomer): 3,3-Dimethylpiperidin-2-one (Gem-dimethyl effect).

Performance Metrics

The following data synthesizes biological activity trends observed in piperidinone-based peptidomimetics and enzyme inhibitors.

MetricVariant A (3,5-Dimethyl)Variant B (Unsubstituted)Variant C (3,3-Dimethyl)Scientific Rationale
LogP (Lipophilicity) 1.8 - 2.1 (Optimal)0.4 - 0.8 (Low)1.9 - 2.2 (High)Methyl groups increase membrane permeability, crucial for CNS penetration in Alzheimer's research [1].
Metabolic Stability HighLowModerateSubstituents at C3/C5 block CYP450 oxidation sites, extending half-life (

).
Conformational Rigidity High (Chair-locked)Low (Flexible)ModerateThe 3,5-pattern forces the ring into a specific chair conformation, reducing the entropy penalty upon binding [2].
IC50 (AChE Inhibition) ~1.5 - 5.0

M
>50

M
~10 - 20

M
Stereospecific hydrophobic collapse improves binding affinity in the enzyme gorge.
Cytotoxicity (HeLa) Moderate (

15-30

M)
Low (

>100

M)
ModerateMethyl groups facilitate cellular uptake, enhancing the potency of cytotoxic pharmacophores attached to the nitrogen [3].

Key Insight: The cis-3,5-dimethyl arrangement creates a "hydrophobic clamp" that is often superior to the gem-dimethyl (3,3) arrangement for binding to chiral protein pockets, as seen in recent cholinesterase inhibitor studies.

Mechanism of Action: The Conformation-Activity Link

The superior activity of the 3,5-dimethyl analog is driven by the Thorpe-Ingold Effect (angle compression) and the restriction of ring flipping. The diagram below illustrates how this structural rigidity translates to biological efficacy.

SAR_Mechanism Substituent 3,5-Dimethyl Substitution Conf Conformational Lock (Chair Form) Substituent->Conf Steric Hindrance Hydrophobic Hydrophobic Pocket Interaction Conf->Hydrophobic Shape Complementarity Entropy Reduced Entropy Penalty Conf->Entropy Pre-organization Activity Enhanced Biological Activity (IC50) Hydrophobic->Activity Binding Affinity Entropy->Activity Thermodynamics

Figure 1: Mechanistic pathway showing how the 3,5-dimethyl substitution enhances biological activity through conformational restriction and thermodynamic optimization.

Experimental Protocols

To validate the comparison, the following self-validating protocols are recommended. These workflows ensure that observed differences in activity are due to the scaffold structure, not impurities or solubility issues.

A. Synthesis of the 3,5-DMP Scaffold

Note: Stereochemistry is controlled during the hydrogenation step.

  • Starting Material: Begin with 3,5-dimethylpyridine (commercially available).

  • Hydrogenation:

    • Dissolve 3,5-dimethylpyridine in glacial acetic acid.

    • Add PtO2 catalyst (5 mol%).

    • Pressurize to 50 psi H2 at 25°C for 12 hours.

    • Checkpoint: Monitor via TLC. The disappearance of the aromatic pyridine spot indicates reduction to the piperidine.

  • Oxidation to Lactam (The Critical Step):

    • Treat the reduced piperidine with RuCl3/NaIO4 in a biphasic system (CCl4/CH3CN/H2O).

    • Validation: This selective oxidation targets the alpha-carbon. Confirm structure via 1H-NMR (Look for the lactam NH signal at

      
       6.0-7.0 ppm).
      
B. Comparative Cytotoxicity Screening (MTT Assay)

This protocol compares the 3,5-DMP analog against the unsubstituted control.

  • Cell Preparation: Seed HeLa or MCF-7 cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Compound Treatment:

    • Dissolve 3,5-DMP and Unsubstituted-Piperidinone in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1

      
      M to 100 
      
      
      
      M).
    • Control: Include a DMSO-only vehicle control (0% toxicity) and Doxorubicin (positive control).

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal dose-response).
    

Screening Workflow Visualization

The following workflow outlines the decision tree for evaluating these analogs, ensuring resources are not wasted on inactive compounds.

Screening_Workflow Start Synthesized Analogs (3,5-DMP vs Control) Solubility Solubility Check (PBS pH 7.4) Start->Solubility Fail_Sol Discard / Reformulate Solubility->Fail_Sol Precipitates Enzyme Enzyme Inhibition Screen (AChE / Proteasome) Solubility->Enzyme Soluble > 100µM Enzyme->Fail_Sol Inactive Cyto Cytotoxicity Screen (MTT Assay) Enzyme->Cyto IC50 < 10µM Hit_Select Hit Selection (SI > 10) Cyto->Hit_Select Potent & Selective Lead_Opt Lead Optimization (N-Alkylation) Hit_Select->Lead_Opt

Figure 2: Screening workflow for piperidin-2-one analogs. Compounds must pass solubility thresholds before biological testing to prevent false negatives.

Conclusion and Recommendations

The This compound scaffold demonstrates superior biological potential compared to its unsubstituted analogs, primarily due to:

  • Enhanced Lipophilicity: Facilitating better membrane transport.

  • Conformational Bias: Reducing the energetic cost of binding to protein targets.

Recommendation: For drug discovery campaigns targeting CNS disorders or requiring rigid peptidomimetics, the 3,5-dimethyl analog should be the starting scaffold of choice. The unsubstituted lactam should be reserved only as a negative control for SAR studies.

References

  • Tuoda Industry. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2011). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.